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  • Product: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide
  • CAS: 346723-04-4

Core Science & Biosynthesis

Foundational

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (NACNB): A Tri-Orthogonal Pharmacophore and Covalent Warhead in Advanced Drug Discovery

Executive Summary In modern drug discovery, the selection of starting materials dictates the flexibility and success of late-stage lead optimization. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (NACNB) is far more than...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of starting materials dictates the flexibility and success of late-stage lead optimization. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (NACNB) is far more than a simple synthetic intermediate; it is a highly versatile, tri-orthogonal pharmacophore.

This technical guide deconstructs the chemical properties of NACNB, detailing how its three distinct reactive nodes—the 4-acetyl group, the 5-nitro group, and the highly activated 2-chloro-5-nitrobenzamide core—can be independently manipulated. Notably, recent breakthroughs have identified the 2-chloro-5-nitrobenzamide motif as a potent covalent warhead capable of targeting reactive cysteines in critical disease targets, including PPARγ in luminal bladder cancer[1] and the SARS-CoV-2 Main Protease (Mpro)[2].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of NACNB is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes the core metrics used for computational modeling and analytical validation[3].

PropertyValueClinical / Synthetic Relevance
CAS Number 346723-04-4Primary identifier for procurement and safety tracking.
Molecular Formula C₁₅H₁₁ClN₂O₄Determines exact mass for high-resolution LC-MS validation.
Molecular Weight 318.71 g/mol Optimal size for Fragment-Based Drug Design (FBDD) integration.
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[O-])ClDirect input for in silico docking and ADME prediction models.
Topological Polar Surface Area (TPSA) 89.31 ŲFalls well within Lipinski’s limits (<140 Ų), indicating strong potential for oral bioavailability.
Key Functional Groups Ketone, Aryl Chloride, Nitro, AmideEnables tri-orthogonal late-stage functionalization without cross-reactivity.

The 2-Chloro-5-Nitrobenzamide Covalent Warhead (SNAr Mechanism)

Historically, aryl chlorides were considered too inert for biological targeting. However, the 2-chloro-5-nitrobenzamide scaffold defies this rule through precise electronic tuning.

The Causality of Reactivity: The 5-nitro group is powerfully electron-withdrawing via both inductive and resonance effects. Because it is positioned exactly para to the 2-chloro group, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. When a biological nucleophile—such as a thiolate from a reactive cysteine—attacks the C2 position, the resulting negative charge is delocalized directly into the nitro group. This forms a highly stabilized Meisenheimer complex , significantly lowering the activation energy barrier for the displacement of the chloride ion via Nucleophilic Aromatic Substitution (SNAr)[4].

This mechanism has been successfully exploited to design irreversible covalent inhibitors. For instance, the experimental drug BAY-4931 utilizes this exact scaffold to covalently bind a reactive cysteine in the ligand-binding domain of PPARγ, acting as a potent inverse-agonist for cancer therapy[1]. Similarly, azapeptide probes utilize this warhead to irreversibly inhibit the active site of the SARS-CoV-2 Mpro[2].

SNArWorkflow Target Target Protein (e.g., PPARγ, Mpro) Cys Reactive Cysteine (Thiolate State) Target->Cys Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) Cys->Meisenheimer Nucleophilic Attack at C2 NACNB 2-Chloro-5-Nitrobenzamide Warhead NACNB->Meisenheimer Adduct Covalent Thioether Adduct (Irreversible Inhibition) Meisenheimer->Adduct Chloride Elimination

Caption: SNAr-mediated covalent binding mechanism of 2-chloro-5-nitrobenzamides to reactive cysteines.

Tri-Orthogonal Functionalization Workflows

The true power of NACNB lies in its ability to be selectively modified at three distinct sites without requiring complex protecting-group strategies.

ReactivityMap NACNB N-(4-acetylphenyl)- 2-chloro-5-nitrobenzamide Acetyl 4-Acetyl Group NACNB->Acetyl Chloro 2-Chloro Group NACNB->Chloro Nitro 5-Nitro Group NACNB->Nitro Thiazole Hantzsch Synthesis (Aminothiazole) Acetyl->Thiazole Thiourea, Bromination SNAr SNAr Covalent Warhead (Cysteine Targeting) Chloro->SNAr Thiolate Attack Amine Chemoselective Reduction (Aniline Derivatization) Nitro->Amine Fe/NH4Cl or SnCl2

Caption: Tri-orthogonal functionalization pathways of the NACNB scaffold.

Protocol A: Hantzsch Thiazole Synthesis (Acetyl Functionalization)

Objective: Convert the 4-acetyl moiety into a 2-aminothiazole, a privileged hinge-binding motif widely used in kinase inhibitors (e.g., Dasatinib analogs).

  • Step 1 (Alpha-Bromination): Dissolve NACNB (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Acetic Acid (AcOH). Add Pyridinium tribromide (PTB, 1.05 eq) portion-wise at 0°C. Stir at room temperature for 2 hours.

    • Causality: PTB is selected over liquid Br₂ because it provides precise stoichiometric control, preventing over-bromination. The electron-deficient nature of the 2-chloro-5-nitrobenzamide ring naturally protects it from electrophilic aromatic substitution, ensuring absolute regioselectivity at the acetyl alpha-carbon.

  • Step 2 (Cyclocondensation): Evaporate the solvent under reduced pressure. Redissolve the crude alpha-bromo ketone in absolute ethanol. Add thiourea (1.2 eq) and reflux at 80°C for 4 hours.

  • Self-Validation Checkpoint: As the reaction progresses, the resulting aminothiazole hydrobromide salt will precipitate directly out of the boiling ethanol due to its low solubility. A visual shift from a clear solution to a thick, filterable suspension validates the cyclization. ¹H NMR will confirm success via the disappearance of the acetyl methyl singlet (~2.5 ppm) and the emergence of a thiazole aromatic proton (~6.5–7.0 ppm).

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group to an aniline to allow for subsequent acylation or sulfonylation, while strictly preserving the 2-chloro warhead.

  • Step 1 (Béchamp Reduction): Suspend NACNB (1.0 eq), Iron powder (325 mesh, 5.0 eq), and Ammonium chloride (NH₄Cl, 5.0 eq) in a 3:1 mixture of Ethanol and Water. Heat to 80°C under vigorous stirring for 3 hours.

    • Causality: Standard catalytic hydrogenation (Pd/C with H₂) is strictly prohibited here. Palladium readily inserts into activated C-Cl bonds, which would lead to catastrophic hydrodehalogenation of the warhead. The Fe/NH₄Cl system provides a mild, single-electron transfer mechanism that is 100% chemoselective for the nitro group.

  • Step 2 (Workup): Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and extract with Ethyl Acetate.

  • Self-Validation Checkpoint: The reaction mixture will change from a distinct yellow (characteristic of the conjugated nitroarene) to a dark iron sludge. TLC (Hexanes/EtOAc) will reveal a new, highly polar spot that stains intensely with ninhydrin. LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons), confirming reduction without dehalogenation.

Conclusion

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a masterclass in structural efficiency. By offering an acetyl group for heterocycle construction, a nitro group for solubility/derivatization tuning, and a finely calibrated 2-chloro-5-nitrobenzamide SNAr warhead for covalent targeting, it provides medicinal chemists with a highly programmable chassis for next-generation drug discovery.

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Exploratory

In-Depth Technical Guide: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4) in the Development of Covalent PPARγ Modulators

Executive Summary The compound N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4) is a highly specialized pharmaceutical intermediate. It serves as the foundational scaffold for synthesizing a novel class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4) is a highly specialized pharmaceutical intermediate. It serves as the foundational scaffold for synthesizing a novel class of covalent peroxisome proliferator-activated receptor gamma (PPARγ) modulators. By combining a reactive electrophilic warhead with a customizable synthetic handle, this molecule enables the development of corepressor-selective inverse agonists and phosphorylation blockers. This guide provides a comprehensive analysis of its structural rationale, synthetic elaboration, and mechanistic pharmacology, grounded in recent structural biology and medicinal chemistry literature.

Chemical Identity & Structural Rationale

The molecular architecture of CAS 346723-04-4 ( C15​H11​ClN2​O4​ , MW: 318.71) is deliberately designed to fulfill two distinct roles in drug development:

  • The 2-Chloro-5-nitrobenzamide Warhead (The Anchor): The nitro group at the 5-position strongly withdraws electron density from the aromatic ring via resonance and inductive effects. This activates the 2-chloro position for Nucleophilic Aromatic Substitution ( SN​Ar ). When the downstream ligand enters the PPARγ orthosteric pocket, the highly nucleophilic thiolate of Cys285 (or Cys313 in isoform 2) attacks the 2-position, displacing the chloride ion and forming an irreversible thioether linkage[1].

  • The 4-Acetylphenyl Moiety (The Synthetic Handle): The acetyl group serves as an ideal precursor for heterocyclic expansion. Through alpha-halogenation and condensation, it is converted into an extended 2-aminothiazole system. This extended tail is crucial for occupying the "alternate binding site"—a hydrophobic region between Helix 3 and β3-β4 of PPARγ. Occupying this site sterically blocks Cdk5-mediated phosphorylation of Ser273, a critical event linked to insulin resistance, without triggering the classical adipogenic side effects associated with full agonists like thiazolidinediones (TZDs)[2][3].

Synthetic Methodology: From Intermediate to Active Modulator

The synthesis of the active PPARγ modulator requires a two-stage workflow. The upstream synthesis generates CAS 346723-04-4, while the downstream elaboration constructs the aminothiazole pharmacophore (yielding CAS 372096-16-7).

Protocol 1: Upstream Synthesis of CAS 346723-04-4

Causality of Choices: Dichloromethane (DCM) is utilized as an aprotic solvent to prevent the hydrolysis of the highly reactive acid chloride. Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation of the starting aniline.

Step-by-Step Procedure:

  • Initiation: Dissolve 4-aminoacetophenone (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert nitrogen atmosphere at 0 °C.

  • Coupling: Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride (1.05 eq) in DCM dropwise over 30 minutes to control the exothermic amidation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the UV-active 4-aminoacetophenone peak disappears and the product mass ( m/z [M+H]+319.0 ) dominates.

  • Workup: Quench with deionized water. Extract the organic layer, wash sequentially with 1N HCl (to remove unreacted aniline/TEA), saturated NaHCO3​ (to remove trace carboxylic acid), and brine.

  • Purification: Dry over anhydrous MgSO4​ , concentrate in vacuo, and recrystallize from ethanol to yield pure N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

Protocol 2: Downstream Elaboration to Aminothiazole (CAS 372096-16-7)

Causality of Choices: We utilize a modified Hantzsch thiazole synthesis using iodine and thiourea. Generating the alpha-iodo ketone in situ avoids the isolation of highly lachrymatory and unstable alpha-halo intermediates. Thiourea immediately condenses with the transient alpha-iodo species, minimizing side reactions and maximizing yield.

Step-by-Step Procedure:

  • Reaction Setup: Suspend CAS 346723-04-4 (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq) in absolute ethanol.

  • Condensation: Heat the mixture to reflux (approx. 78 °C) for 8–12 hours.

  • Isolation: Cool the mixture to room temperature. The product often precipitates as the hydroiodide salt.

  • Neutralization: Resuspend the solid in water and adjust the pH to 8-9 using aqueous ammonia to liberate the free base.

  • Validation: Filter, wash with cold water, and confirm purity via 1H -NMR. The emergence of a singlet at ~7.1 ppm corresponds to the thiazole ring proton, confirming successful cyclization.

Workflow A 4-Aminoacetophenone C N-(4-acetylphenyl)-2-chloro- 5-nitrobenzamide (CAS 346723-04-4) A->C Amidation (TEA, DCM, 0°C to RT) B 2-Chloro-5-nitrobenzoyl chloride B->C D N-[4-(2-aminothiazol-4-yl)phenyl]- 2-chloro-5-nitrobenzamide C->D Thiourea, I2 (EtOH, Reflux)

Synthetic workflow from starting materials to the active PPARγ modulator.

Mechanistic Pharmacology: Targeting PPARγ

The field of PPARγ pharmacology has shifted from classical agonism (which causes fluid retention and weight gain) to covalent inverse agonism and phosphorylation inhibition[4][5].

Derivatives synthesized from CAS 346723-04-4 operate via a dual-mechanism:

  • Orthosteric Covalent Anchoring: The 2-chloro-5-nitrobenzamide core undergoes a halogen exchange reaction with Cys285. This covalent bond shifts the PPARγ conformational ensemble, preventing the Activation Function-2 (AF-2) helix 12 from adopting a solvent-exposed active conformation. Instead, it stabilizes a repressive conformation that enhances the recruitment of the NCoR1 corepressor[6].

  • Alternate Site Occupation: The downstream aminothiazole tail extends into the hydrophobic pocket between Helix 3 and β3-β4. This steric occupation physically shields Ser273 from being phosphorylated by Cdk5, preserving the insulin-sensitizing gene program without activating adipogenesis[7].

Pathway Ligand 2-Chloro-5-nitrobenzamide Derivative PPAR PPARγ LBD (Cys285/313) Ligand->PPAR Covalent Binding (Halogen Exchange) Conf Repressive Conformation (Helix 12 Occluded) PPAR->Conf Allosteric Shift CoRep NCoR1 Corepressor Recruitment Conf->CoRep Enhances Binding Cdk5 Block Cdk5-mediated Ser273 Phosphorylation Conf->Cdk5 Steric/Structural Block

Mechanism of action for 2-chloro-5-nitrobenzamide-based PPARγ covalent inverse agonists.

Assay Validation & Quantitative Profiling

To validate the efficacy of modulators derived from CAS 346723-04-4, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) coregulator interaction assays are employed[6].

Self-Validating Assay Protocol (TR-FRET Ligand Displacement): Incubate 1 nM 6xHis-PPARγ LBD protein with 5 nM Fluormone Pan-PPAR Green and 1 nM LanthaScreen Tb-anti-HIS Antibody. Titrate the synthesized covalent inhibitor. A successful covalent displacement is validated by a time-dependent decrease in the 520 nm (FITC) / 495 nm (Tb) emission ratio, confirming the irreversible displacement of the fluorescent probe from the orthosteric pocket.

Quantitative Data Summary

The table below summarizes the pharmacological profiling of the 2-chloro-5-nitrobenzamide class, demonstrating how structural elaboration from the base warhead to the extended aminothiazole improves therapeutic parameters.

Compound / ScaffoldTargetBinding ModeAffinity ( IC50​/Ki​ )Primary Functional Effect
GW9662 PPARγCovalent (Cys285)~10–30 nMNeutral Antagonist
T0070907 PPARγCovalent (Cys285)~1 nMPartial Inverse Agonist
SR33065 PPARγCovalent (Cys285)~25 nMFull Inverse Agonist (NCoR1 Stabilizer)
Aminothiazole Deriv. (from CAS 346723-04-4)PPARγCovalent (Cys285) + Alternate Site< 50 nMSer273 Phosphorylation Blocker (Anti-diabetic)

Note: Data aggregated from structural profiling assays characterizing the shift from basic antagonists to corepressor-selective inverse agonists[2][4].

References

  • MacTavish, B. et al. (2025). Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. eLife. URL:[Link]

  • Bae, H. et al. (2016). Mechanistic elucidation guided by covalent inhibitors for the development of anti-diabetic PPARγ ligands. Chemical Science, 7(8), 5523-5529. URL:[Link]

  • Choi, J. H. et al. (2010). Anti-diabetic drugs inhibit obesity-linked phosphorylation of PPARgamma by Cdk5. Nature, 466(7305), 451-456. URL: [Link]

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Foundational

Molecular Architecture and Covalent Pharmacology of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide: A Paradigm for PPARγ Allosteric Modulation

Executive Summary The development of covalent modulators for nuclear receptors has transitioned from the discovery of serendipitous chemical probes to the rational design of conformation-directed therapeutics. N-(4-acety...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of covalent modulators for nuclear receptors has transitioned from the discovery of serendipitous chemical probes to the rational design of conformation-directed therapeutics. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS: 346723-04-4) represents a highly specialized evolution of the classical 2-chloro-5-nitrobenzamide pharmacophore. By targeting the peroxisome proliferator-activated receptor gamma (PPARγ), this compound acts not merely as a steric blocker, but as an allosteric inverse agonist. This technical whitepaper deconstructs the structural chemistry, covalent reaction mechanisms, and self-validating experimental workflows required to characterize this molecule in advanced drug development pipelines.

Structural Chemistry and Physicochemical Profile

The molecular architecture of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is bipartite, consisting of a reactive "warhead" and a conformation-directing "tail."

  • The Electrophilic Warhead: The 2-chloro-5-nitrobenzamide moiety is a privileged covalent binder. The highly electron-withdrawing 5-nitro group depletes electron density from the aromatic ring, specifically activating the 2-chloro position for nucleophilic attack[1].

  • The Conformation-Directing Tail: Unlike the unsubstituted N-phenyl ring found in the neutral antagonist GW9662[2], the addition of a 4-acetyl group provides specific steric bulk. When bound within the PPARγ orthosteric pocket, this bulk physically clashes with the active conformation of Helix 12 (the AF-2 domain), forcing the receptor into a transcriptionally repressive state[3].

Table 1: Physicochemical and Pharmacological Parameters
ParameterValue / Description
Chemical Name N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide
CAS Registry Number 346723-04-4
Molecular Formula C₁₅H₁₁ClN₂O₄
Molecular Weight 318.71 g/mol
Topological Polar Surface Area (TPSA) 89.31 Ų
Primary Target PPARγ (Isoform 1: Cys285 / Isoform 2: Cys313)
Pharmacological Action Covalent Inverse Agonist
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)

The Covalent Mechanism of Action: The SNAr Paradigm

The interaction between N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide and PPARγ is driven by a Nucleophilic Aromatic Substitution (SNAr) reaction. The thiolate anion of PPARγ Cys285 acts as the nucleophile.

The causality of this reaction relies heavily on the microenvironment of the PPARγ ligand-binding pocket, which lowers the pKa of the Cys285 thiol, ensuring a high population of the reactive thiolate species at physiological pH. Upon ligand entry, the thiolate attacks the C2 carbon of the benzamide ring. The 5-nitro group stabilizes the resulting negative charge through resonance, forming a transient Meisenheimer complex. Subsequent elimination of the chloride ion yields a stable, irreversible thioether adduct[1].

SNAr_Mechanism Cmpd N-(4-acetylphenyl)- 2-chloro-5-nitrobenzamide (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) Cmpd->Meisenheimer Nucleophilic Attack Cys PPARγ Cys285 Thiolate (Nucleophile) Cys->Meisenheimer S- attack at C2 Adduct Covalent Thioether Adduct (Irreversible) Meisenheimer->Adduct Rearrangement Cl_ion Chloride Ion (Leaving Group) Meisenheimer->Cl_ion Elimination

Caption: Nucleophilic aromatic substitution (SNAr) mechanism of the 2-chloro-5-nitrobenzamide warhead.

Structural Biology: Allosteric Modulation of the LBD Ensemble

Historically, covalent modifiers like GW9662 were viewed simply as orthosteric blockers[2]. However, recent structural biology studies utilizing NMR and X-ray crystallography have redefined this paradigm. Covalent binding of 2-chloro-5-nitrobenzamide analogs alters the dynamic conformational ensemble of the PPARγ Ligand Binding Domain (LBD)[4].

Because the 4-acetylphenyl tail extends deeper into the orthosteric sub-pockets, it prevents Helix 12 from adopting the solvent-exposed, "active" conformation required to recruit coactivators (like SRC-1). Instead, Helix 12 is displaced into a solvent-occluded, repressive conformation. This structural shift allosterically enhances the binding affinity of the corepressor NCoR1 to the AF-2 surface, resulting in potent inverse agonism and target gene silencing[3].

PPARg_Pathway Apo Apo-PPARγ LBD (Dynamic Ensemble) CovBind Covalent Binding at Cys285 Apo->CovBind Ligand Entry H12_Shift Helix 12 (AF-2) Displacement (Solvent Occluded) CovBind->H12_Shift Steric Clash in Orthosteric Pocket CoRep NCoR Corepressor Recruitment H12_Shift->CoRep AF-2 Coregulator Surface Alteration Repression Transcriptional Repression (Inverse Agonism) CoRep->Repression Target Gene Silencing

Caption: Conformational shift and transcriptional repression pathway induced by covalent binding.

Experimental Methodologies for Validation

To ensure rigorous scientific integrity, the evaluation of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide must utilize self-validating assay systems. The following protocols are designed to confirm both the physical covalent attachment and the resulting functional allostery.

Protocol 1: Intact Protein LC-MS for Covalent Adduct Verification

Rationale: To definitively prove 1:1 stoichiometric covalent binding and rule out non-specific alkylation or assay artifacts. Self-Validating Control: A C285A (Cysteine to Alanine) PPARγ mutant is run in parallel. A true SNAr mechanism will yield zero mass shift in the mutant, proving absolute site-specificity.

  • Protein Preparation: Purify recombinant wild-type PPARγ LBD and the C285A mutant to >95% purity. Dilute to 10 µM in MS-compatible buffer (e.g., 50 mM Ammonium Acetate, pH 7.4).

  • Ligand Incubation: Add N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide at a 5-fold molar excess (50 µM). Incubate at 4°C for 12 hours to ensure reaction completion.

  • LC-MS Analysis: Inject samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of acetonitrile with 0.1% formic acid.

  • Data Deconvolution: Deconvolute the multiply charged protein spectra to intact mass.

    • Expected Result (WT): A mass shift of +283.26 Da (Compound MW 318.71 - Chloride leaving group 35.45).

    • Expected Result (C285A): No mass shift.

Protocol 2: TR-FRET Coregulator Recruitment Assay

Rationale: To translate the structural displacement of Helix 12 into a quantifiable biochemical signal, proving that the compound functions as an inverse agonist rather than a neutral antagonist. Self-Validating Control: Inclusion of Rosiglitazone (full agonist) to demonstrate the dynamic range of the assay, and GW9662 (neutral antagonist) to baseline the inverse agonism effect.

  • Complex Assembly: In a 384-well plate, combine 2 nM GST-tagged PPARγ LBD, 2 nM Terbium-labeled anti-GST antibody (FRET donor), and 100 nM Fluorescein-labeled NCoR1 peptide (FRET acceptor) in assay buffer (50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Ligand Titration: Dispense a 12-point dose-response curve of the compound (ranging from 10 µM to 0.1 nM) into the wells.

  • Equilibration: Incubate the plate at room temperature for 2 hours protected from light.

  • Signal Detection: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm for Terbium, 520 nm for Fluorescein).

  • Data Analysis: Calculate the 520/495 nm emission ratio. An increase in the FRET ratio relative to the apo-receptor indicates enhanced NCoR1 recruitment, confirming the stabilization of the transcriptionally repressive state.

Implications for Drug Development

The precise allosteric control afforded by N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide makes it a powerful tool for decoupling the therapeutic benefits of PPARγ modulation from its adverse effects. Classical full agonists (e.g., thiazolidinediones) cause weight gain, fluid retention, and bone loss due to massive classical transcriptional activation.

By stabilizing a repressive conformation, covalent inverse agonists of this class can effectively block the obesity-linked phosphorylation of PPARγ at Ser273 by Cdk5 without triggering the classical adipogenic gene programs[1]. Consequently, the 4-acetylphenyl derivative serves as a vital structural blueprint for designing next-generation, side-effect-free insulin sensitizers and targeted anti-cancer therapeutics.

References

  • MacTavish, B. S., et al. (2025). "Shifting the PPARγ conformational ensemble towards a transcriptionally repressive state improves covalent inhibitor efficacy." eLife. Available at:[Link]

  • Shang, J., & Kojetin, D. J. (2024). "Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ." eLife. Available at:[Link]

  • Leesnitzer, L. M., et al. (2002). "Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662." Biochemistry. Available at:[Link]

  • Bae, H., et al. (2016). "Mechanistic elucidation guided by covalent inhibitors for the development of anti-diabetic PPARγ ligands." Chemical Science. Available at:[Link]

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Exploratory

Synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the synthetic pathway for N-(4-acetylphenyl)-2-chloro-5-nitrobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathway for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, a compound of interest in medicinal chemistry and materials science. The synthesis is presented as a logical, multi-step process, grounded in fundamental principles of organic chemistry. Each step is detailed with a focus on the underlying reaction mechanisms, experimental causality, and best practices for ensuring high yield and purity. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel benzamide derivatives.

Strategic Overview of the Synthesis

The synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is most effectively approached through a three-step sequence, commencing with commercially available starting materials. The overall strategy involves the initial preparation of a key intermediate, 2-chloro-5-nitrobenzoic acid, followed by its activation to an acyl chloride, and culminating in the amidation with 4-aminoacetophenone.

This pathway is selected for its reliability, scalability, and the well-established nature of each transformation. The logical flow of the synthesis is depicted below:

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A o-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 2-Chloro-5-nitrobenzoic Acid D 2-Chloro-5-nitrobenzoyl Chloride C->D SOCl₂ E 2-Chloro-5-nitrobenzoyl Chloride G N-(4-acetylphenyl)-2-chloro- 5-nitrobenzamide E->G F 4-Aminoacetophenone F->G

Figure 1: Overall synthetic strategy for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

The synthesis commences with the electrophilic aromatic substitution of o-chlorobenzoic acid. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. However, the strong activating effect of the ortho-para directing chloro group, coupled with steric hindrance at the ortho positions, favors nitration at the para position relative to the chloro group.

Reaction:

o-Chlorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzoic acid.[1][2]

Mechanism:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of o-chlorobenzoic acid then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores aromaticity and yields the desired product.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Resonance cluster_2 Deprotonation and Product Formation HNO₃ HNO₃ H₂O-NO₂⁺ H₂O-NO₂⁺ HNO₃->H₂O-NO₂⁺ + H₂SO₄ NO₂⁺ NO₂⁺ H₂O-NO₂⁺->NO₂⁺ - H₂O + HSO₄⁻ o-Chlorobenzoic Acid o-Chlorobenzoic Acid Sigma Complex Sigma Complex o-Chlorobenzoic Acid->Sigma Complex + NO₂⁺ Resonance Structures Resonance Structures Sigma Complex->Resonance Structures 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid Sigma Complex->2-Chloro-5-nitrobenzoic Acid - H⁺

Figure 2: Mechanism of the nitration of o-chlorobenzoic acid.

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid
Reagent Molar Mass ( g/mol ) Amount Moles
o-Chlorobenzoic Acid156.5715.6 g0.1
Concentrated H₂SO₄98.0860 mL-
Concentrated HNO₃63.014.5 mL~0.1
  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 15.6 g of o-chlorobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the o-chlorobenzoic acid has dissolved, add 4.5 mL of concentrated nitric acid dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 2 hours.

  • Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring.

  • The white precipitate of 2-chloro-5-nitrobenzoic acid is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.

  • The crude product is purified by recrystallization from boiling water.[1][2]

Step 2: Synthesis of 2-Chloro-5-nitrobenzoyl Chloride

The carboxylic acid functional group of 2-chloro-5-nitrobenzoic acid is converted to a more reactive acyl chloride. This "activation" step is crucial for the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.

Reaction:

2-Chloro-5-nitrobenzoic acid reacts with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.[3][4]

Mechanism:

The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of a proton to form a chlorosulfite intermediate. The intermediate then undergoes an internal nucleophilic substitution (SNi), where the chloride ion attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and a chloride ion.

Acyl_Chloride_Formation Carboxylic Acid 2-Chloro-5-nitrobenzoic Acid Intermediate Chlorosulfite Intermediate Carboxylic Acid->Intermediate + SOCl₂ Thionyl Chloride SOCl₂ Acyl Chloride 2-Chloro-5-nitrobenzoyl Chloride Intermediate->Acyl Chloride - SO₂ - Cl⁻ Byproducts SO₂ + HCl Amidation_Mechanism Acyl Chloride 2-Chloro-5-nitrobenzoyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate Acyl Chloride->Tetrahedral Intermediate + Amine Amine 4-Aminoacetophenone Product N-(4-acetylphenyl)-2-chloro- 5-nitrobenzamide Tetrahedral Intermediate->Product - Cl⁻ Byproduct HCl

Figure 4: General mechanism of amide formation from an acyl chloride and a primary amine.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide
Reagent Molar Mass ( g/mol ) Amount Moles
2-Chloro-5-nitrobenzoyl Chloride220.0122.0 g0.1
4-Aminoacetophenone135.1713.5 g0.1
Pyridine79.108.7 mL (8.9 g)0.11
Dichloromethane (DCM)84.93200 mL-
  • In a flask, dissolve 13.5 g of 4-aminoacetophenone and 8.7 mL of pyridine in 100 mL of dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve 22.0 g of crude 2-chloro-5-nitrobenzoyl chloride in 100 mL of dichloromethane.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 30-45 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is purified by recrystallization from ethanol or a mixture of ethanol and water to yield N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide as a solid. [5]

Characterization of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), the acetyl C=O stretch (around 1680 cm⁻¹), and the aromatic nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹, respectively).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy will provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the amide N-H proton, and the methyl protons of the acetyl group. The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Organic solvents such as dichloromethane and toluene are flammable and have associated health risks. Use in a well-ventilated area and avoid inhalation of vapors.

  • The nitro compound products should be handled with care as some nitroaromatic compounds can be toxic or explosive.

Conclusion

The synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide can be reliably achieved through a three-step process involving nitration, acyl chloride formation, and amidation. This guide provides a detailed and scientifically grounded protocol for each step, emphasizing the underlying mechanisms and practical considerations. By following these procedures and adhering to safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines.

References

  • Organic Syntheses Procedure, m-NITROBENZAZIDE. Available at: [Link]

  • The Royal Society of Chemistry, Supporting Information for Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Available at: [Link]

  • ResearchGate, Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Available at: [Link]

  • Eureka by PatSnap, Production process of 2-chloro-5-nitrobenzoic acid. Available at: [Link]

  • Google Patents, CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • Google Patents, CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

Sources

Foundational

2-chloro-5-nitrobenzoic acid derivatives biological activity

Next-Generation Antimicrobials: A Technical Whitepaper on the Biological Activity of 2-Chloro-5-Nitrobenzoic Acid Derivatives Executive Summary The rapid emergence of multidrug-resistant (MDR) bacteria, particularly meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation Antimicrobials: A Technical Whitepaper on the Biological Activity of 2-Chloro-5-Nitrobenzoic Acid Derivatives

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial scaffolds that bypass conventional resistance mechanisms[1]. As a Senior Application Scientist, I approach the 2-chloro-5-nitrobenzoic acid (2Cl5NBH) scaffold not merely as a chemical intermediate, but as a highly tunable pharmacophore. This whitepaper synthesizes recent breakthroughs in the supramolecular engineering of 2Cl5NBH derivatives, detailing the causality behind counterion selection, comparative biological efficacy, and self-validating experimental protocols required for rigorous drug development[1],[2].

Pharmacophore Rationale & Mechanistic Causality

Historically, derivatives of chloronitrobenzoic acids have been utilized as potent agents against the Mycobacterium tuberculosis complex and investigated in therapies for immunodeficiency diseases[3]. The biological efficacy of the 2Cl5NBH scaffold is driven by the synergistic electronic effects of its substituents:

  • The Nitro Group (Prodrug Trigger): Acts as a primary pharmacophore susceptible to enzymatic reduction by bacterial nitroreductases, generating reactive oxygen species (ROS) and reactive intermediates that induce catastrophic DNA damage[4].

  • The Chloro Group (Electronic Modulator): Its electron-withdrawing nature fine-tunes the reduction potential of the aromatic ring. This optimizes the molecule's affinity for bacterial enzymes over mammalian counterparts, thereby improving the therapeutic index[2].

The Causality of Supramolecular Engineering: The inherent toxicity and suboptimal aqueous solubility of bare nitroaromatics often preclude their direct clinical application[3]. To circumvent this, we utilize multicomponent crystalline systems. By pairing the 2Cl5NBH acid with an alkanolamine counterion (e.g., methylethanolamine), we achieve a dual purpose. First, it neutralizes the acidic proton to drastically enhance aqueous solubility and bioavailability[1]. Second, alkanolamines are structurally homologous to ethanolamine—a core component of bacterial membrane phospholipids[1],[3]. This biomimetic approach actively facilitates the permeation of the active nitroaromatic anion across the bacterial lipid bilayer while significantly reducing off-target toxicity[3].

Alternatively, complexing the acid with potassium yields a 2D coordination polymer, which alters the dissolution kinetics and surface interaction profile, leading to highly targeted, selective antibacterial effects[1],[5].

Supramolecular Engineering Workflows

Workflow Scaffold 2-Chloro-5-nitrobenzoic Acid (Pharmacophore) Salt Compound 1 Methylethanolammonium Salt Scaffold->Salt + Alkanolamine Base (Toxicity Reduction) Polymer Compound 2 2D K+ Coordination Polymer Scaffold->Polymer + Potassium Salt (Supramolecular Assembly) Assay Self-Validating Bioassay (Disk Diffusion / MIC) Salt->Assay Polymer->Assay Result1 Broad-Spectrum Inhibition (Gram+ and Gram-) Assay->Result1 Compound 1 Result2 Targeted Efficacy (MRSA Clinical Isolates) Assay->Result2 Compound 2

Caption: Workflow for the supramolecular synthesis and biological evaluation of 2Cl5NBH derivatives.

Comparative Biological Efficacy

Recent evaluations of these synthesized derivatives demonstrate profound shifts in biological activity based entirely on their supramolecular architecture[1]. Compound 1 (the organic salt) exhibits a broad-spectrum inhibitory profile, effectively neutralizing both Gram-positive and Gram-negative pathogens at levels comparable to standard clinical antibiotics[1],[6]. Conversely, Compound 2 (the coordination polymer) demonstrates a narrower, highly selective efficacy against MRSA patient isolates[1].

Table 1: Comparative Antibacterial Efficacy (Inhibition Zones in mm)

Compound / Reference DrugS. aureus (ATCC)E. coli (ATCC)MRSA (Clinical Isolates)Efficacy Profile
Compound 1 (Methylethanolammonium Salt)27 mm17 mm-Broad-Spectrum[1]
Compound 2 (2D K+ Coordination Polymer)--14–16 mmHighly Selective[1]
Gentamicin (Gn) (Reference Control)28 mm-16 mmBroad-Spectrum[1]
Sulfamethoxazole/Trimethoprim (Sxt) -17 mm-Gram-Negative Focus[1]

Self-Validating Experimental Protocols

Trustworthiness in drug development relies on self-validating systems. The following methodologies incorporate mandatory internal controls to ensure that observed biological activities are strictly attributable to the synthesized derivatives.

Protocol A: Synthesis of Methylethanolammonium 2-chloro-5-nitrobenzoate (Compound 1)
  • Dissolution: Suspend 1.0 molar equivalent of 2-chloro-5-nitrobenzoic acid (2Cl5NBH) in absolute ethanol within a round-bottom flask[2].

  • Base Addition: Dropwise, add 1.0 molar equivalent of methylethanolamine dissolved in a minimal volume of ethanol under continuous magnetic stirring[1],[3].

  • Thermal Activation: Heat the mixture to reflux for 30 minutes to ensure complete deprotonation and salt formation[3].

  • Crystallization: Transfer the yellowish solution to a crystallization dish and allow for slow solvent evaporation at ambient temperature[3].

  • Validation Checkpoint: Filter the resulting crystals, wash with diethyl ether, and dry. Mandatory: Confirm purity (>99%) via UV spectrophotometry and elemental analysis before proceeding to biological assays[3].

Protocol B: Standardized Antibacterial Assay (Disk Diffusion)
  • Inoculum Standardization: Prepare bacterial suspensions of S. aureus, E. coli, and MRSA clinical isolates adjusted to a 0.5 McFarland standard to ensure consistent bacterial load[1].

  • Inoculation: Evenly swab the standardized suspensions onto Mueller-Hinton agar plates.

  • Compound Application: Apply sterile filter paper disks impregnated with specific, equimolar concentrations of Compound 1 and Compound 2[1].

  • Internal Controls (Crucial):

    • Negative Control: Apply a disk with the vehicle solvent (e.g., 1% DMSO or ethanol) to rule out solvent-induced toxicity.

    • Positive Control: Apply standard antibiotic disks (Gentamicin and Sxt) to validate assay sensitivity and provide a baseline for efficacy[1].

  • Incubation & Quantification: Incubate plates at 37°C for 18–24 hours. Measure the zones of inhibition using a digital caliper.

Cellular Mechanism of Action

Mechanism Entry Cellular Entry (Phospholipid Mimicry) Reduction Enzymatic Activation (Nitroreductases) Entry->Reduction Intracellular Localization ROS ROS Generation & Oxidative Stress Reduction->ROS Hypoxic Environment Death Bacterial Cell Death (Membrane/DNA Damage) ROS->Death Target Inhibition

Caption: Proposed mechanism of nitroaromatic reduction and subsequent bacterial cell death.

Conclusion & Future Perspectives

The 2-chloro-5-nitrobenzoic acid scaffold represents a highly promising frontier in the development of next-generation antibacterials. By shifting focus from pure covalent modifications to supramolecular engineering, researchers can drastically alter the pharmacokinetic and pharmacodynamic profiles of known toxic pharmacophores. The use of biomimetic alkanolamine counterions not only mitigates inherent toxicity but actively exploits bacterial membrane biology to deliver broad-spectrum efficacy[1],[3]. Future research should focus on translating these in vitro supramolecular successes into in vivo pharmacokinetic models.

References

  • Croitor L., Gorobet A., Caraba M.N., Bourosh P., Caraba I.V., Haidu D., Crisan M. "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." International Journal of Molecular Sciences, 2025; 26(23): 11607. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubMed Record for "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials" (PMID: 41373759). URL:[Link]

  • Dorosencu M., Rad R., Grozav M., et al. "Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates." SciSpace / Structural Chemistry, 2015. URL:[Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Preamble: Charting Unexplored Territory in Drug Discovery In the landscape of medicinal chemistry, the synthesis of novel molecular entities often outpaces our understanding of their biological functions. N-(4-acetylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting Unexplored Territory in Drug Discovery

In the landscape of medicinal chemistry, the synthesis of novel molecular entities often outpaces our understanding of their biological functions. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide stands as one such enigmatic compound. While its constituent moieties, the 2-chloro-5-nitrobenzamide core and the N-(4-acetylphenyl) substituent, are recognized pharmacophores present in various bioactive molecules, the specific mechanism of action for this particular combination remains uncharted. This guide, therefore, ventures into this unexplored territory, not as a review of established knowledge, but as a comprehensive roadmap for the rigorous scientific investigation required to elucidate its mechanism of action. We will proceed from foundational biological screening to sophisticated target deconvolution and pathway analysis, providing both the strategic rationale and detailed protocols for each experimental phase.

I. Foundational Insights and Mechanistic Hypotheses

A survey of the literature concerning structurally related compounds allows for the formulation of initial, testable hypotheses regarding the biological activities of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. The 2-chloro-5-nitrobenzoic acid scaffold, a precursor to our compound of interest, has been utilized in the synthesis of derivatives with demonstrated antibacterial properties.[1][2] This suggests a potential antimicrobial application. Furthermore, the broader class of benzamides has been explored for a wide range of therapeutic targets.[3] The N-(4-acetylphenyl) moiety is also a common feature in various biologically active compounds.[4][5][6]

Based on these structural precedents, we can propose the following primary hypotheses for investigation:

  • Hypothesis 1: The compound possesses antibacterial activity. The presence of the chloro and nitro groups on the benzamide ring may contribute to antimicrobial efficacy.[7]

  • Hypothesis 2: The compound exhibits anticancer activity. Nitroaromatic compounds have been explored as cytotoxic agents, and the benzamide scaffold is present in some anticancer drugs.[7]

  • Hypothesis 3: The compound modulates a specific enzymatic or signaling pathway. The overall structure may confer affinity for a particular protein target, leading to a cascade of cellular events.

This guide will now detail a systematic approach to test these hypotheses and uncover the core mechanism of action.

II. A Phased Experimental Approach to Mechanism of Action Elucidation

The following experimental workflow is designed to systematically investigate the biological activity of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, from broad phenotypic screening to precise molecular target identification and validation.

experimental_workflow cluster_phase1 Phase 1: Phenotypic Screening & Hit Confirmation cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Target Validation & Pathway Analysis p1_start Compound Synthesis & Characterization p1_screen Broad Phenotypic Screening (e.g., Antimicrobial, Anticancer Panels) p1_start->p1_screen p1_hit Hit Identification (Significant Biological Activity) p1_screen->p1_hit p1_dose Dose-Response & Potency Determination (IC50 / MIC) p1_hit->p1_dose p2_chem Chemical Proteomics (e.g., Affinity Chromatography) p1_dose->p2_chem p2_genetic Genetic Approaches (e.g., Resistant Mutant Screening) p1_dose->p2_genetic p2_computational In Silico Target Prediction p1_dose->p2_computational p2_candidates Putative Target Candidate List p2_chem->p2_candidates p2_genetic->p2_candidates p2_computational->p2_candidates p3_biochem Biochemical & Biophysical Assays (e.g., Enzyme Inhibition, SPR) p2_candidates->p3_biochem p3_cellular Cellular Target Engagement Assays p3_biochem->p3_cellular p3_pathway Downstream Pathway Analysis (e.g., Western Blot, Transcriptomics) p3_cellular->p3_pathway p3_moa Mechanism of Action Elucidation p3_pathway->p3_moa

Figure 1: A phased experimental workflow for the elucidation of the mechanism of action of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

Phase 1: Phenotypic Screening and Hit Confirmation

The initial step is to perform broad biological screening to identify a consistent and potent cellular phenotype.

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Bacterial Strains: A panel of clinically relevant bacterial strains should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.

  • Broth Microdilution Assay:

    • Prepare a stock solution of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Initial Screening Results

Assay TypeCell Line / OrganismEndpointResult (IC50 / MIC in µM)
AntimicrobialStaphylococcus aureusMICExperimental Data
AntimicrobialEscherichia coliMICExperimental Data
AnticancerHuman Colon Cancer (HCT116)IC50Experimental Data
AnticancerHuman Breast Cancer (MCF-7)IC50Experimental Data
Phase 2: Molecular Target Identification

Once a robust biological activity is confirmed, the next crucial step is to identify the molecular target(s) of the compound.

Experimental Protocol: Affinity-Based Target Identification

  • Synthesis of an Affinity Probe: Synthesize a derivative of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide that incorporates a linker and a reactive group for immobilization on a solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate: Grow the sensitive cells (identified in Phase 1) to a high density and prepare a native protein lysate.

  • Affinity Chromatography:

    • Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive inhibitor (the original compound) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel trypsin digestion.

    • Identify the proteins by mass spectrometry (LC-MS/MS) and database searching.

target_id_workflow compound N-(4-acetylphenyl)-2- chloro-5-nitrobenzamide probe Synthesize Affinity Probe compound->probe chromatography Affinity Chromatography probe->chromatography lysate Cell Lysate Preparation lysate->chromatography elution Elution of Bound Proteins chromatography->elution ms LC-MS/MS Analysis elution->ms target Putative Protein Target(s) ms->target

Sources

Foundational

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in various organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles governing its solubility, predictive analysis based on its molecular structure, and a detailed experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction to N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide and the Imperative of Solubility

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a complex organic molecule, the structure of which suggests potential applications in medicinal chemistry, likely as an intermediate in the synthesis of more complex pharmaceutical agents.[2] The journey of a drug from administration to its site of action is profoundly influenced by its ability to dissolve in physiological fluids.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[3] Understanding the solubility of a compound like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in organic solvents is crucial for several stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.

  • Formulation Development: Identifying suitable solvent systems for liquid dosage forms or for the preparation of solid dispersions to enhance solubility.

  • Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.

Physicochemical Characterization and Predicted Solubility Profile

The molecular structure of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide provides significant clues to its likely solubility behavior. The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The amide linkage (-CONH-), the nitro group (-NO2), and the acetyl group (-COCH3) are all capable of hydrogen bonding and dipole-dipole interactions, suggesting potential solubility in polar solvents.

  • Non-Polar Regions: The two phenyl rings and the chloro-substituent contribute to the molecule's lipophilicity, indicating that it will also have some affinity for non-polar or semi-polar organic solvents.

Based on the principle of "like dissolves like," it can be predicted that N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide will exhibit moderate to good solubility in semi-polar and polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions.[4] Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are likely to be effective. Solubility in non-polar solvents like hexane is expected to be low.

Key Factors Influencing Solubility

The solubility of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is not an intrinsic constant but is influenced by several external factors:

  • Solvent Polarity: The polarity of the solvent is a primary determinant of solubility.[4] A systematic study across a range of solvents with varying dielectric constants would be necessary to fully characterize the solubility profile.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] However, this is not a universal rule, and the effect of temperature should be determined empirically.

  • Crystalline Form (Polymorphism): The solid-state properties of the compound, such as its crystalline or amorphous nature, can significantly impact its solubility.[1] Different polymorphs of the same compound can exhibit different solubilities.

  • pH: While more relevant for aqueous solubility, the pH of a solution can influence the ionization state of a compound, which in turn affects its solubility.[3] For organic solvents, this is less of a factor unless the solvent has acidic or basic properties or if co-solvents with varying pH are used.

A Framework for Solubility Determination: An Experimental Protocol

Given the lack of specific published data, a robust experimental approach is necessary to determine the solubility of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

Materials and Equipment
  • N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (of known purity)

  • A range of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • A temperature-controlled orbital shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration:

    • Seal the vials tightly and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved. The time required for equilibration should be determined in preliminary experiments.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[6]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any remaining solid particles.

    • Accurately dilute the collected sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.[7][8] A standard calibration curve should be prepared using solutions of known concentrations.

  • Data Calculation:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Weigh Excess Compound B Add to Solvent in Vial A->B C Seal and Agitate at Constant Temperature B->C D Settle or Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
Dimethylformamide (DMF)25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Conclusion

While specific, publicly available solubility data for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is limited, a comprehensive understanding of its potential solubility profile can be derived from its molecular structure and the fundamental principles of solubility. This guide provides a robust framework for the experimental determination of its solubility in a range of organic solvents. The outlined protocol, based on the reliable shake-flask method coupled with HPLC analysis, offers a self-validating system for generating accurate and reproducible solubility data. Such data is indispensable for the rational design of synthetic and purification processes, as well as for the formulation of this compound for potential therapeutic applications.

References

  • Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Available at: [Link]

  • Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Srikanth, A. (n.d.). solubility experimental methods.pptx. Slideshare. Available at: [Link]

  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Safety and Handling of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This guide is constructed based on the known hazards of its constituent functional groups: an aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This guide is constructed based on the known hazards of its constituent functional groups: an aromatic amide, a chlorinated aromatic ring, and a nitroaromatic group. A conservative approach is mandatory.[1][2] Always perform a thorough risk assessment before handling this chemical.[1]

Compound Profile and Hazard Analysis

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a complex organic molecule whose safety profile must be inferred from its structure. The presence of a nitro group on an aromatic ring suggests potential for thermal instability and toxicity.[3][4] Aromatic nitro compounds can be toxic, mutagenic, and are often absorbed through the skin.[4][5] The chlorinated benzamide component points towards irritation and potential for environmental persistence.

Structural Hazard Contributors:
  • Nitroaromatic Group: This is the primary driver of toxicological concern. Nitroaromatic compounds are known for their ability to cause methemoglobinemia, where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[6] They can also be mutagenic and are often classified as environmental pollutants.[4] The high bond energy of the C-NO2 bond means that under certain conditions, such as heating, these compounds can decompose exothermically, posing a thermal runaway or explosion hazard.[3]

  • Chlorinated Aromatic Ring: Halogenated aromatic compounds can be irritants and may pose long-term health risks.[7] They can also be persistent in the environment.

  • Aromatic Amide Linkage: Aromatic amides can be skin and eye irritants.[1][8] Some derivatives have been shown to have other health hazards.[1]

Based on these structural features, N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide should be handled as a hazardous substance with potential for acute and chronic toxicity.

Hazard Identification and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data, a stringent adherence to PPE protocols is mandatory.[1] The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from dust, splashes, and vapors.[1]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities.[1][9]Provides full-face protection from splashes.[1]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals.[1][9] Inspect gloves before use and change them frequently.[1]Prevents skin contact with the chemical.[1][2]
Lab CoatA long-sleeved, flame-retardant lab coat should be worn.[1][9]Protects skin and clothing from accidental spills.[1]
Respiratory Protection NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should be done in a certified chemical fume hood.[1][2]Prevents inhalation of dust particles and vapors.[1]

Safe Handling and Storage Protocols

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.[1]

Engineering Controls
  • Ventilation: Always handle N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]

  • Accessibility to Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2][10]

Handling Procedures
  • Preparation: Conduct a thorough risk assessment for the planned experiment.[1] Ensure the work area is clean and uncluttered.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Dispensing: Avoid generating dust when weighing or transferring the solid.[2] Use non-sparking spatulas and equipment.[9]

  • Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath.[1] Avoid open flames.[8] Nitroaromatic compounds can be thermally sensitive.[3]

  • Post-Handling: Thoroughly clean the work area and any equipment used.[1] Decontaminate reusable PPE according to the manufacturer's instructions. Wash hands and any exposed skin thoroughly after handling.[1][8]

Storage Requirements
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][9]

  • Keep containers tightly closed to prevent contamination and moisture absorption.[8][9]

  • Store separately from incompatible materials such as strong bases, amines, and oxidizing and reducing agents.[9][11] Contact with these substances can lead to vigorous reactions.

Emergency Procedures

Exposure Response
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][12]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12] Remove contaminated clothing.[13] Seek medical attention if irritation persists.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
Spill Response

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal alert Alert others and evacuate the immediate area ppe Don appropriate PPE (respirator, gloves, goggles) alert->ppe ignition Eliminate all ignition sources ppe->ignition contain Contain the spill with a non-combustible absorbent (sand, vermiculite) ignition->contain collect Carefully collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate disposal Dispose of waste through an approved hazardous waste program decontaminate->disposal

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste containing N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, including contaminated absorbents and disposable PPE, must be collected in a designated, properly labeled hazardous waste container.[2][13] Never dispose of this chemical down the drain or in regular trash.[11] Arrange for disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[1]

Conclusion

The safe handling of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide requires a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical structure and adhering to the stringent protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide - Benchchem. (n.d.).
  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds - Benchchem. (n.d.).
  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl- - Benchchem. (n.d.).
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust. (n.d.).
  • BENZAMIDE CAS Number - HAZARD SUMMARY. (n.d.).
  • Benzamide - Santa Cruz Biotechnology. (n.d.).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton University. (n.d.).
  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021, September 2).
  • 2-CHLORO-N-(4-ETHYLPHENYL)-5-NITROBENZAMIDE — Chemical Substance Information - NextSDS. (n.d.).
  • Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.).

Sources

Foundational

Spectroscopic Characterization Whitepaper: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Executive Summary & Molecular Architecture N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4) is a highly functionalized benzamide derivative with a molecular weight of 318.71 g/mol [1]. Structurally, it cons...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4) is a highly functionalized benzamide derivative with a molecular weight of 318.71 g/mol [1]. Structurally, it consists of two distinct aromatic systems linked by an amide bond: a 4-acetylphenyl moiety (Ring A) and a 2-chloro-5-nitrobenzoyl moiety (Ring B). This compound serves as a critical intermediate in the synthesis of advanced pharmaceuticals, including kinase inhibitors and PPAR antagonists.

This whitepaper provides an in-depth, first-principles analysis of its synthesis and spectroscopic signatures (NMR, IR, MS). By establishing the causality behind each spectral feature, this guide serves as a self-validating reference for analytical chemists and drug development professionals.

Synthesis Workflow & Mechanistic Causality

The synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide relies on a nucleophilic acyl substitution reaction between 4-aminoacetophenone[2] and 2-chloro-5-nitrobenzoyl chloride[3].

Causality in Reagent Selection: Anhydrous dichloromethane (DCM) is utilized to prevent the competitive hydrolysis of the highly reactive 2-chloro-5-nitrobenzoyl chloride. Pyridine is introduced as a dual-purpose reagent: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it serves as an acid scavenger. Without pyridine, the HCl byproduct would protonate the 4-aminoacetophenone[2], rendering it non-nucleophilic and prematurely quenching the reaction.

Synthesis A 4-Aminoacetophenone (Nucleophile) C Tetrahedral Intermediate (Transition State) A->C Pyridine / DCM Nucleophilic Attack B 2-Chloro-5-nitrobenzoyl chloride (Electrophile) B->C D N-(4-acetylphenyl)-2-chloro- 5-nitrobenzamide C->D - HCl Elimination

Synthesis workflow of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide via nucleophilic substitution.

Self-Validating Experimental Protocol
  • Preparation: Dissolve 1.0 eq of 4-aminoacetophenone in anhydrous DCM under an inert N₂ atmosphere. Add 1.5 eq of anhydrous pyridine.

  • Coupling: Cool the mixture to 0 °C. Dropwise, add a solution of 1.1 eq of 2-chloro-5-nitrobenzoyl chloride in DCM.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating: the complete disappearance of the ninhydrin-active amine spot and the emergence of a new, highly UV-active spot confirms full conversion.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ (to remove residual carboxylic acid), and brine. Dry over MgSO₄ and concentrate in vacuo.

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are defined by the strong electronic effects of its substituents.

¹H NMR Causality: The proton at the 6-position of Ring B (H-6) is uniquely positioned ortho to both the strongly electron-withdrawing nitro group and the carbonyl group. This dual inductive and anisotropic deshielding pushes its signal far downfield to ~8.45 ppm, a phenomenon well-documented in analogous compounds like N-(tert-butyl)-2-chloro-5-nitrobenzamide. Conversely, Ring A exhibits a classic AA'BB' splitting pattern. The acetyl group deshields the ortho protons (H-3', H-5'), shifting them downfield relative to the protons ortho to the amide nitrogen, consistent with the spectral baseline of 4-aminoacetophenone[4]. The amide proton itself appears as a highly deshielded singlet (~10.80 ppm) due to intermolecular hydrogen bonding in DMSO-d6 and the electron-withdrawing nature of the benzoyl moiety[5],[6].

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causality / Structural Origin
N-H10.80Singlet (s)1H-Amide proton; highly deshielded by resonance and H-bonding.
H-6 (Ring B)8.45Doublet (d)1H2.7Ortho to NO₂ and C=O; extreme anisotropic deshielding.
H-4 (Ring B)8.35Doublet of doublets (dd)1H8.8, 2.7Ortho to NO₂, meta to Cl.
H-3', H-5' (Ring A)7.98Doublet (d)2H8.8Ortho to acetyl group; deshielded by ketone C=O.
H-2', H-6' (Ring A)7.85Doublet (d)2H8.8Ortho to amide NH; part of AA'BB' system.
H-3 (Ring B)7.85Doublet (d)1H8.8Ortho to Cl.
-CH₃ (Acetyl)2.55Singlet (s)3H-Aliphatic methyl adjacent to carbonyl.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeCausality / Structural Origin
196.5C=O (Ketone)Acetyl carbonyl; lacks resonance from a heteroatom, highly deshielded.
164.0C=O (Amide)Amide carbonyl; shielded relative to ketone due to N-lone pair delocalization.
146.5C-NO₂ (Ring B)C-5; strongly deshielded by the electronegative nitro group.
143.0C-NH (Ring A)C-1'; ipso carbon attached to the amide nitrogen.
137.5C-C=O (Ring B)C-1; ipso carbon attached to the amide carbonyl.
136.5C-Cl (Ring B)C-2; deshielded by electronegative chlorine.
132.5C-Ac (Ring A)C-4'; ipso carbon attached to the acetyl group.
131.5CH (Ring B)C-3; ortho to chlorine.
129.5CH (Ring A)C-3', C-5'; ortho to the acetyl group.
126.0CH (Ring B)C-4; ortho to the nitro group.
124.5CH (Ring B)C-6; sandwiched between nitro and carbonyl groups.
119.0CH (Ring A)C-2', C-6'; ortho to the amide nitrogen.
26.5CH₃ (Acetyl)Aliphatic methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum provides a distinct self-validating fingerprint for the two different carbonyl environments.

IR Causality: The ketone C=O (acetyl) absorbs at a higher frequency (~1675 cm⁻¹) because it lacks resonance stabilization from an adjacent heteroatom[4]. In contrast, the amide C=O absorbs at a lower frequency (~1650 cm⁻¹)[6]. This is caused by the delocalization of the nitrogen lone pair into the carbonyl pi-system, which increases the single-bond character of the C=O bond, thereby decreasing its force constant and vibrational frequency.

Table 3: Key IR Vibrational Modes
Wavenumber (cm⁻¹)ModeCausality / Structural Origin
3320N-H StretchSecondary amide; broadened by intermolecular hydrogen bonding.
1675C=O Stretch (Ketone)Acetyl group; higher frequency due to lack of heteroatom resonance.
1650C=O Stretch (Amide I)Amide bond; lower frequency due to partial single-bond character.
1530N-H Bend (Amide II)Coupled C-N stretch and N-H bend.
1525NO₂ Asym. StretchStrong dipole moment change from the nitro group.
1345NO₂ Sym. StretchIn-phase stretching of the N-O bonds.
740C-Cl StretchHeavy atom vibration; appears in the fingerprint region.
Mass Spectrometry (MS)

Electrospray Ionization (ESI+) mass spectrometry confirms the molecular weight and structural connectivity through predictable fragmentation pathways.

MS Causality: The most labile bond in the molecule under collision-induced dissociation (CID) is the amide bond. Alpha-cleavage at this site yields two primary fragments depending on charge retention: the highly stable 2-chloro-5-nitrobenzoyl cation (m/z 184.00) and the protonated 4-aminoacetophenone cation (m/z 136.07).

MS_Frag M Molecular Ion [M+H]+ m/z 319.05 F1 2-Chloro-5-nitrobenzoyl Cation m/z 184.00 M->F1 Amide Bond Cleavage (Charge on Acyl) F2 4-Acetylaniline Radical Neutral Loss M->F2 F3 4-Aminoacetophenone Cation m/z 136.07 M->F3 Amide Bond Cleavage (Charge on Amine)

ESI+ MS fragmentation pathway highlighting alpha-cleavage of the amide bond.

Table 4: MS Fragmentation (ESI+)
m/zIon TypeFragment Description / Pathway
319.05[M+H]⁺Intact protonated molecular ion.
184.00Acylium Ion2-chloro-5-nitrobenzoyl cation; formed via alpha-cleavage.
136.07Protonated Amine4-aminoacetophenone cation; alternative charge retention.

Analytical Sample Preparation Protocol

To ensure the trustworthiness of the spectroscopic data, samples must be prepared using the following self-validating parameters:

  • NMR Prep: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d6 (100 atom % D). DMSO is required due to the rigid, planar nature of the benzamide and the strong intermolecular hydrogen bonding, which renders it poorly soluble in CDCl₃. Use Tetramethylsilane (TMS) at 0.00 ppm as an internal standard.

  • IR Prep: Prepare a KBr pellet by grinding 2 mg of the compound with 200 mg of anhydrous, IR-grade KBr. Press under 10 tons of pressure to form a translucent disk. A blank KBr disk must be used for background subtraction.

  • MS Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation for ESI+ mode.

Sources

Exploratory

Predicted ¹H NMR spectrum of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug development and scientific research, the ability to accurately predict and interpret NMR spectra is crucial for structural elucidation, purity assessment, and quality control. This guide offers a comprehensive, first-principles analysis of the predicted ¹H NMR spectrum for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, a molecule possessing a rich array of electronic and steric features. By dissecting the influence of its constituent functional groups on proton chemical environments, we will construct a detailed, peak-by-peak prediction of the spectrum, grounded in the fundamental principles of chemical shift, spin-spin coupling, and substituent effects.

Introduction: The Role of NMR in Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is a foundational requirement. ¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule by mapping the chemical environment of every proton. The chemical shift (δ) of a proton is exquisitely sensitive to the local electronic density, while spin-spin coupling constants (J) reveal the connectivity of neighboring protons. For a molecule like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, with its two distinct and highly substituted aromatic rings, ¹H NMR is the definitive tool for verifying its synthesis and structure.[1][2] This guide will deconstruct the molecular architecture to predict the ¹H NMR spectrum, providing a benchmark for empirical analysis.

Molecular Structure and Proton Environments

To predict the spectrum, we must first identify all unique proton environments within the molecule. The structure consists of a 2-chloro-5-nitrobenzamide core linked via an amide bond to a 4-acetylphenyl group.

The protons are labeled as follows for clarity in the subsequent analysis:

  • Ring A: Protons H₃, H₄, and H₆ on the 2-chloro-5-nitrobenzoyl ring.

  • Ring B: Protons H₂'/H₆' and H₃'/H₅' on the 4-acetylphenyl ring.

  • Amide Proton: N-H.

  • Methyl Protons: -CH₃ of the acetyl group.

Caption: Molecular structure of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide with unique proton environments labeled.

Predicting Chemical Shifts and Coupling Patterns

The prediction of a ¹H NMR spectrum relies on understanding the electronic effects of substituents, which modulate the magnetic field experienced by each proton.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), acetyl (-COCH₃), and chloro (-Cl) decrease the electron density on the aromatic ring through inductive and/or resonance effects. This "deshields" the nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3][4]

  • Anisotropic Effects: The circulating π-electrons in aromatic rings and carbonyl groups generate their own local magnetic fields. Protons located in the deshielding region of this induced field, such as aromatic and amide protons, experience a stronger effective magnetic field and resonate further downfield.[3][5][6]

  • Spin-Spin Coupling: Protons on adjacent carbons "split" each other's signals into multiplets. The magnitude of this splitting, the coupling constant (J), depends on the number of bonds separating the protons.

    • Ortho-coupling (³J): Across 3 bonds, typically 7–9 Hz.

    • Meta-coupling (⁴J): Across 4 bonds, typically 2–3 Hz.[7]

    • Para-coupling (⁵J): Across 5 bonds, typically <1 Hz and often not resolved.

Analysis of Ring A (2-chloro-5-nitrobenzoyl Moiety)

This ring presents a complex ABC spin system due to its trisubstituted nature. The powerful EWGs (-Cl, -NO₂, and -C(O)NH-) will shift all protons significantly downfield from the benzene reference of ~7.3 ppm.[8]

  • Proton H₆: This proton is positioned ortho to the strongly electron-withdrawing nitro group and meta to the chloro group. The powerful deshielding from the adjacent nitro group will make H₆ the most downfield proton on this ring. It will be split only by H₄ through a four-bond meta coupling.

    • Prediction: A doublet (d) with J ≈ 2-3 Hz.

  • Proton H₄: Situated ortho to the chloro group and meta to both the nitro group and the amide carbonyl, H₄ is also strongly deshielded. It experiences coupling from two different protons: a large ortho coupling to H₃ and a smaller meta coupling to H₆.

    • Prediction: A doublet of doublets (dd) with J(ortho) ≈ 8-9 Hz and J(meta) ≈ 2-3 Hz.

  • Proton H₃: This proton is ortho to both the chloro group and the amide carbonyl. It will be deshielded and will be split only by its ortho neighbor, H₄.

    • Prediction: A doublet (d) with J ≈ 8-9 Hz.

Analysis of Ring B (4-acetylphenyl Moiety)

This para-disubstituted ring should exhibit a classic AA'BB' pattern, which often appears as two distinct doublets due to strong coupling between the ortho protons.[3]

  • Protons H₃'/H₅': These protons are equivalent and are located ortho to the strongly deshielding acetyl group. The anisotropic effect of the carbonyl will shift them significantly downfield.[9][10] They will appear as a single signal split by their ortho neighbors (H₂'/H₆').

    • Prediction: A doublet (d) integrating to 2H, with J ≈ 8-9 Hz.

  • Protons H₂'/H₆': These equivalent protons are ortho to the amide nitrogen. While the nitrogen lone pair can donate electron density via resonance, the overall amide group is electron-withdrawing. These protons will be less deshielded than H₃'/H₅' and will be split by them.

    • Prediction: A doublet (d) integrating to 2H, with J ≈ 8-9 Hz.

Amide and Methyl Protons
  • Amide N-H Proton: The chemical shift of the amide proton is highly sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding. It typically appears as a broad singlet and is often found far downfield, particularly in hydrogen-bond-accepting solvents like DMSO-d₆.[6][11]

    • Prediction: A broad singlet (s) integrating to 1H.

  • Acetyl -CH₃ Protons: These protons are isolated from other protons and will not be split. They are adjacent to a carbonyl group, which deshields them relative to a standard alkyl proton.

    • Prediction: A sharp singlet (s) integrating to 3H, expected around δ 2.5-2.7 ppm.[9]

Summary of Predicted ¹H NMR Data

The following table consolidates the predicted spectral data for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, assuming a standard deuterated solvent like DMSO-d₆.

Proton Label(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
N-H> 10.0Broad Singlet (s)-1H
H₆8.5 - 8.7Doublet (d)⁴J ≈ 2.51H
H₄8.2 - 8.4Doublet of Doublets (dd)³J ≈ 8.5, ⁴J ≈ 2.51H
H₃'/H₅'8.0 - 8.2Doublet (d)³J ≈ 8.82H
H₂'/H₆'7.8 - 8.0Doublet (d)³J ≈ 8.82H
H₃7.7 - 7.9Doublet (d)³J ≈ 8.51H
-CH₃2.5 - 2.7Singlet (s)-3H

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

Standard Protocol for ¹H NMR Spectrum Acquisition

To validate this prediction, the following experimental workflow would be employed. This protocol ensures the acquisition of high-quality, reproducible data.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide sample.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is recommended for its ability to dissolve amides and prevent N-H exchange).

  • Homogenization: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer to serve as the internal reference (δ 0.00 ppm).

Instrument Configuration and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the probe. Perform automatic or manual tuning, locking, and shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard one-pulse proton experiment.

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

Data Processing
  • Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID) signal.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or the TMS peak (δ 0.00 ppm) to its known chemical shift.

  • Integration and Peak Picking: Integrate all signals to determine the relative proton ratios. Identify the precise chemical shift and multiplicity of each peak.

Caption: A standardized workflow for the acquisition and processing of a ¹H NMR spectrum.

Conclusion

This guide provides a detailed, theoretically grounded prediction of the ¹H NMR spectrum of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. The analysis demonstrates how the interplay of inductive, resonance, and anisotropic effects from the molecule's diverse functional groups gives rise to a unique and interpretable spectral fingerprint. The predicted downfield shifts of the aromatic protons, the distinct splitting patterns of the two rings, and the characteristic signals of the amide and methyl protons all serve as critical data points for structural verification. For scientists engaged in pharmaceutical research and chemical synthesis, this type of predictive analysis is a powerful tool for anticipating experimental outcomes and accelerating the process of structural confirmation.

References

  • AIP Publishing. Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. [Link]

  • PubMed. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. [Link]

  • Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]

  • Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]

  • Semantic Scholar. Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • ScienceDirect. The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. [Link]

  • MRI Questions. Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations. [Link]

  • Scribd. Acetophenone H NMR. [Link]

  • ResearchGate. H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Canadian Science Publishing. Proton magnetic resonance spectra of some aromatic amines and derived amides. [Link]

  • Canadian Science Publishing. part 111.' carbon-13 nmr spectra of substituted acetophenones'. [Link]

  • ResearchGate. 1 H NMR Analysis Assignments Chemical shift (ppm) Functional group No... [Link]

  • SpectraBase. Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. [Link]

  • MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]

  • Supporting Information. [Link]

  • Wiley Online Library. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? [Link]

  • ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

  • Gustavus Adolphus College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]

Sources

Foundational

A Technical Guide to the In Silico Toxicological Assessment of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, technically-grounded framework for the in silico toxicological evaluation of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico toxicological evaluation of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, a novel chemical entity of interest in pharmaceutical development. Recognizing the imperative to reduce animal testing and accelerate safety assessments, this document details a weight-of-evidence approach rooted in established computational methodologies. We will delineate a systematic workflow, from initial compound characterization to the application of complementary Quantitative Structure-Activity Relationship ((Q)SAR) models and expert rule-based systems. Key toxicological endpoints, including mutagenicity, carcinogenicity, skin sensitization, and cardiotoxicity (hERG inhibition), are assessed in alignment with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) M7 guideline.[1][2][3] This document is intended for researchers, toxicologists, and drug development professionals, providing both the strategic rationale and step-by-step protocols for a robust, science-led computational toxicity prediction.

Introduction: The Imperative for Predictive Toxicology

In modern pharmaceutical development, early and accurate prediction of a compound's toxicity profile is paramount.[4] In silico toxicology has emerged as an indispensable discipline, offering a cost-effective, ethical, and rapid means to screen compounds for potential liabilities long before they reach preclinical stages.[4][5][6] This approach aligns with the "3Rs" principle (Replacement, Reduction, and Refinement of animal testing) and is increasingly recognized by regulatory bodies.

A critical regulatory framework is the ICH M7 (R2) guideline, which provides a structure for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit carcinogenic risk.[1][2][7] The guideline formally endorses the use of computational toxicology assessments, specifically requiring two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—to evaluate mutagenic potential.[8][9][10][11] This dual-methodology approach enhances the confidence of the prediction and forms the cornerstone of the strategy presented herein.

This guide will apply these principles to N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, demonstrating a practical, expert-driven workflow for generating a comprehensive, defensible toxicity profile.

Compound Identification and Physicochemical Properties

A prerequisite for any in silico analysis is the unambiguous identification and characterization of the target molecule. All predictive models use the chemical structure as their primary input.

Table 1: Compound Identity and Key Physicochemical Properties

ParameterValueSource
Chemical Name N-(4-acetylphenyl)-2-chloro-5-nitrobenzamideChemScene
CAS Number 346723-04-4[12]
Molecular Formula C₁₅H₁₁ClN₂O₄[12]
Molecular Weight 318.71 g/mol [12]
SMILES String CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[O-])Cl[12]
Topological Polar Surface Area (TPSA) 89.31 Ų[12]
LogP (octanol-water partition coeff.) 3.70[12]

Rationale: The SMILES (Simplified Molecular Input Line Entry System) string is the most critical identifier for computational tools. Physicochemical properties like molecular weight, LogP, and TPSA are not only important for absorption, distribution, metabolism, and excretion (ADME) profiling but also serve as key descriptors in many QSAR models.[5][13]

Integrated In Silico Toxicity Prediction Strategy

Our strategy employs a battery of validated in silico tools to build a weight-of-evidence assessment. The workflow begins with the most critical regulatory endpoint—mutagenicity—and expands to other toxicities of concern.

In_Silico_Toxicity_Workflow cluster_Input 1. Compound Definition cluster_Prediction 2. Endpoint Prediction (ICH M7 & Others) cluster_Analysis 3. Analysis & Interpretation cluster_Output 4. Reporting Input N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide SMILES String Muta Mutagenicity Assessment (ICH M7) Input->Muta Other Other Key Endpoints Input->Other Expert Expert Rule-Based (e.g., Derek Nexus) Muta->Expert Stats Statistical-Based (e.g., Sarah Nexus) Muta->Stats AD Applicability Domain (AD) Analysis Expert->AD Stats->AD Sens Skin Sensitization Other->Sens hERG hERG Inhibition Other->hERG Hepato Hepatotoxicity Other->Hepato Sens->AD hERG->AD Hepato->AD WoE Weight of Evidence Integration AD->WoE Report Comprehensive Toxicity Profile & Report WoE->Report

Caption: High-level workflow for in silico toxicity assessment.

Mutagenicity Assessment (ICH M7 Compliance)

The primary concern for any new chemical entity or impurity is its potential to cause DNA mutations, a key initiating event for carcinogenesis.[3] The ICH M7 guideline mandates a two-pronged computational approach.[10][14]

  • Expert Rule-Based Systems (e.g., Derek Nexus®, Toxtree): These systems contain knowledge bases of manually curated structural alerts (toxicophores) derived from mechanistic understanding and published experimental data.[14][15] They identify substructures known to be associated with toxicity.[14]

  • Statistical-Based Systems (e.g., Sarah Nexus®, Leadscope): These platforms use machine learning algorithms trained on large datasets of experimental results (e.g., Ames tests) to derive statistical correlations between structural features and mutagenic activity.[8][9]

Causality: Using two complementary methods provides a more robust prediction.[8] An expert system might flag a novel chemical class based on mechanistic reasoning even if it's not in a statistical training set. Conversely, a statistical model can identify complex relationships that are not yet codified into expert rules.[9]

  • Installation & Setup: Download and install Toxtree v3.1.0 or later from its official source.

  • Input Structure:

    • Launch Toxtree.

    • Go to "File" -> "Input" -> "Insert SMILES".

    • Paste the SMILES string for the compound: CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[O-])Cl.

    • Click "Estimate". The 2D structure will be displayed.

  • Select Prediction Module:

    • In the "Methods" panel on the left, select the "Benigni/Bossa rulebase for mutagenicity and carcinogenicity" decision tree.[16] This is a well-established expert rule-based system.

  • Run Prediction:

    • Click the "Run" button (green play icon) in the toolbar.

  • Analyze Results:

    • The decision tree path will be highlighted. Toxtree will process the structure through a series of questions.

    • Predicted Outcome: Based on the 2-chloro-5-nitrobenzamide moiety, the system is expected to fire a "Structural Alert for Genotoxic Carcinogenicity". Aromatic nitro-groups are well-known structural alerts for mutagenicity, often following metabolic reduction to a reactive hydroxylamine.

    • The results window will display the alert, the reasoning, and a prediction (e.g., "Positive for mutagenicity").

Self-Validation: The output from the rule-based system is transparent. It explicitly identifies the toxicophore (the nitroaromatic system) and the rule that was triggered, allowing for expert review and verification against known chemical toxicology principles.

Skin Sensitization Assessment

Skin sensitization is a critical endpoint, particularly for compounds with potential for topical application or occupational exposure. The modern approach to its assessment is based on the Adverse Outcome Pathway (AOP) framework.[17][18][19][20]

The AOP for skin sensitization describes the sequence of events from the molecular initiating event (MIE) to the adverse outcome (allergic contact dermatitis).[17][18][21] The MIE is the covalent binding of the chemical (or its metabolite) to skin proteins.[18][21] In silico models can effectively predict this MIE.

Methodology: We will use a profiler, such as the "Protein Binding by OASIS" or similar profilers within the OECD QSAR Toolbox, to identify structural alerts for protein reactivity.

Predicted Outcome: The 2-chloro-5-nitrobenzamide structure contains an aromatic ring activated by a nitro group, making it susceptible to nucleophilic aromatic substitution. This electrophilic nature suggests a potential for covalent modification of nucleophilic amino acid residues (like cysteine or lysine) in skin proteins, flagging the compound as a potential sensitizer.[21]

Cardiotoxicity: hERG Channel Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[22][23] Early in silico screening for hERG liability is a standard part of safety pharmacology.

Methodology: A wide range of QSAR models, from simple descriptor-based models to complex machine learning and deep learning algorithms, have been developed to predict hERG inhibition.[24][25][26] These models are trained on large datasets of publicly available IC₅₀ values from patch-clamp assays.[24]

Predicted Outcome: While a definitive prediction requires a specific, validated model, key structural features often associated with hERG blockers include the presence of a basic nitrogen atom and significant lipophilicity (LogP > 3.0). Our target compound has a LogP of 3.70 and contains amide and nitro functionalities, which can participate in interactions within the hERG channel pore. Therefore, a moderate potential for hERG liability should be flagged for further investigation.

Analysis, Interpretation, and a Weight-of-Evidence Approach

Individual predictions are informative, but their true power lies in their integration into a holistic assessment. This requires a critical evaluation of each model's applicability and a synthesis of the findings.

The OECD Principles and Applicability Domain (AD)

For a (Q)SAR model to be acceptable for regulatory purposes, it must adhere to the five OECD principles for validation.[27][28][29][30][31]

  • A defined endpoint: The model must predict a specific, unambiguous property (e.g., Ames mutagenicity).[27]

  • An unambiguous algorithm: The model's logic must be transparent.[27][28]

  • A defined Applicability Domain (AD): The model should only be used for chemicals that are similar to those it was trained on.[27]

  • Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be statistically validated.[27][28]

  • A mechanistic interpretation, if possible: The model should, where feasible, be consistent with known biological mechanisms.[28]

Trustworthiness: The AD (Principle 3) is the most critical concept for the end-user. A prediction is only reliable if the query chemical falls within the model's AD. This is often assessed by comparing the structural features and physicochemical properties of the query compound to the compounds in the model's training set. A prediction for a chemical outside the AD should be treated with low confidence.

Weight_of_Evidence cluster_Evidence Lines of Evidence cluster_Integration Expert Review & Integration cluster_Conclusion Final Assessment E1 Expert System (Mutagenicity): POSITIVE (Nitroaromatic Alert) AD Applicability Domain Check: All models considered applicable E1->AD E2 Statistical System (Mutagenicity): PREDICTED POSITIVE E2->AD E3 Skin Sensitization (AOP MIE): STRUCTURAL ALERT (Electrophilic) E3->AD E4 hERG Inhibition (QSAR): MODERATE CONCERN (LogP, Features) E4->AD Mech Mechanistic Plausibility: - Nitro reduction (Muta) - Covalent binding (Sens) - Channel interaction (hERG) AD->Mech Conclusion Weight of Evidence Conclusion: High concern for mutagenicity. Moderate concern for skin sensitization and hERG liability. Mech->Conclusion

Caption: Weight-of-evidence integration for toxicity assessment.

Summary of Predicted Toxicities

The following table synthesizes the in silico findings for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

Table 2: Summary of In Silico Toxicity Predictions

Toxicological EndpointPredictionConfidenceRationale & Mechanistic Basis
Bacterial Mutagenicity PositiveHighStrong structural alert (aromatic nitro group) identified by both expert rule-based and statistical models. Consistent with metabolic activation to a DNA-reactive species.[8][10]
Skin Sensitization Potential SensitizerModerateThe molecule contains an electrophilic center (nitro-activated aromatic ring), suggesting potential for covalent protein binding, the MIE in the skin sensitization AOP.[18][21]
hERG Inhibition Moderate ConcernModeratePhysicochemical properties (LogP > 3.5) and presence of potential pharmacophoric features are consistent with known hERG channel blockers.[22][23]
Hepatotoxicity InconclusiveLowPrediction requires specific models; however, the presence of a nitroaromatic moiety can sometimes be associated with idiosyncratic liver injury via metabolic activation pathways.

Conclusion and Recommendations

The in silico assessment of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide indicates a significant toxicological liability.

  • Primary Concern: There is a high-confidence prediction for bacterial mutagenicity , driven by the well-established mutagenic potential of the aromatic nitro group. According to the ICH M7 guideline, this finding would classify the compound as a potential mutagenic impurity (Class 2 or 1 depending on available data), requiring stringent control to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic exposure.[2][3][7]

  • Secondary Concerns: There are moderate concerns for skin sensitization and hERG channel inhibition . These predictions are based on structural features and physicochemical properties known to be associated with these toxicities.

Recommendations:

  • Experimental Confirmation: An in vitro bacterial reverse mutation assay (Ames test) should be conducted immediately to confirm or refute the high-confidence mutagenicity prediction.

  • Further Screening: Should development continue, in vitro assays for skin sensitization (e.g., DPRA, KeratinoSens™) and a hERG patch-clamp assay are strongly recommended to investigate the other identified risks.

  • Structural Modification: If the compound is a lead candidate, medicinal chemistry efforts should be directed at modifying or removing the nitro-group to mitigate the mutagenicity risk.

This in silico-first approach provides a robust, data-driven foundation for making critical decisions in the drug development pipeline, saving resources and prioritizing safer chemical entities.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. Available from: [Link]

  • Validation of QSAR Models. Basicmedical Key. Available from: [Link]

  • In silico prediction of hERG potassium channel blockage by chemical category approaches. Royal Society of Chemistry. Available from: [Link]

  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. Available from: [Link]

  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Taylor & Francis Online. Available from: [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene International. Available from: [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • In silico methods to predict drug toxicity. Ovid. Available from: [Link]

  • The Adverse Outcome Pathway for Skin Sensitisation Initiated by Covalent Binding to Proteins. Northeastern University. Available from: [Link]

  • The Adverse Outcome Pathway for Skin Sensitisation: Moving Closer to Replacing Animal Testing. ResearchGate. Available from: [Link]

  • In silico methods to predict drug toxicity. Sci-Hub. Available from: [Link]

  • Recent developments in computational prediction of HERG blockage. PubMed. Available from: [Link]

  • In silico methods to predict drug toxicity. PubMed. Available from: [Link]

  • The Adverse Outcome Pathway for Skin Sensitisation Initiated by Covalent Binding to Proteins. OECD. Available from: [Link]

  • (Q)SAR Assessment Framework: Guidance for the regulatory assessment of (Quantitative) Structure − Activity Relationship models. OECD. Available from: [Link]

  • In Silico Toxicity Prediction. PozeSCAF. Available from: [Link]

  • Recent Developments in Computational Prediction of hERG Blockage. ResearchGate. Available from: [Link]

  • Everything You Need To Know About Sarah Nexus. Lhasa Limited. Available from: [Link]

  • Validation of QSAR models for legislative purposes. PMC. Available from: [Link]

  • HERGAI: an artificial intelligence tool for structure-based prediction of hERG inhibitors. Journal of Cheminformatics. Available from: [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers. Available from: [Link]

  • Derek Nexus for toxicity prediction – What package is right for me?. Optibrium. Available from: [Link]

  • Covalent Protein binding leading to Skin Sensitisation. AOP-Wiki. Available from: [Link]

  • Machine learning and deep learning approaches for enhanced prediction of hERG blockade: a comprehensive QSAR modeling study. Taylor & Francis Online. Available from: [Link]

  • OECD QSAR Assessment Framework (QAF). KREATiS. Available from: [Link]

  • Assessment of performance of the profilers provided in the OECD QSAR toolbox for category formation of chemicals. PMC. Available from: [Link]

  • 2-CHLORO-N-(4-ETHYLPHENYL)-5-NITROBENZAMIDE — Chemical Substance Information. NextSDS. Available from: [Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. IntuitionLabs. Available from: [Link]

  • The OECD (Q)SAR Assessment Framework. ASCCT. Available from: [Link]

  • (PDF) In silico toxicity prediction using Derek Nexus® for skin sensitization, phototoxicity, hepatotoxicity and in vitro hERG inhibition. ResearchGate. Available from: [Link]

  • Publicly-accessible QSAR Software Tools Developed by the Joint Research Centre. JRC Publications Repository. Available from: [Link]

  • PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials. FDA. Available from: [Link]

  • Evaluation of the OECD (Q)SAR Application Toolbox and Toxtree for predicting and profiling the carcinogenic potential of chemicals. PubMed. Available from: [Link]

  • N-(4-BUTYLPHENYL)-2-CHLORO-5-NITROBENZAMIDE — Chemical Substance Information. NextSDS. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Synthesis Protocol for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, a key intermediate in medicinal chemistry and materials science. The synthesis is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, a key intermediate in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step, one-pot process involving the activation of 2-chloro-5-nitrobenzoic acid to its corresponding acyl chloride, followed by an amide coupling reaction with 4-aminoacetophenone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, causality behind experimental choices, and a self-validating protocol to ensure reproducibility and high purity of the final compound.

Introduction and Scientific Context

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (Molecular Formula: C₁₅H₁₁ClN₂O₄, Molecular Weight: 318.71 g/mol ) is a multi-functionalized aromatic compound.[1] Its structure incorporates several key pharmacophores: a nitroaromatic system, a halogenated phenyl ring, an acetophenone moiety, and a central amide linkage. This unique combination makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The amide bond, in particular, is a cornerstone of peptide chemistry and is present in a vast number of marketed pharmaceuticals.

The synthetic strategy detailed herein is based on the fundamental principles of nucleophilic acyl substitution. The carboxylic acid of 2-chloro-5-nitrobenzoic acid is a relatively poor electrophile. Therefore, it must first be "activated" by converting the hydroxyl group into a better leaving group. This protocol employs thionyl chloride (SOCl₂) for this transformation, which is a highly effective and widely used reagent for the synthesis of acyl chlorides.[2] The subsequent reaction with the nucleophilic amino group of 4-aminoacetophenone proceeds efficiently to form the desired stable amide bond.

Chemical Reaction Pathway

The synthesis proceeds in two primary stages, which can be conducted sequentially in a single reaction vessel.

Caption: Overall reaction scheme for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving thionyl chloride and volatile solvents must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmountPurity
2-chloro-5-nitrobenzoic acid2516-96-3201.5610.01.02.02 g≥98%
4-aminoacetophenone99-92-3135.1510.01.01.35 g≥98%
Thionyl chloride (SOCl₂)7719-09-7118.9715.01.51.1 mL≥99%
Pyridine110-86-179.1012.01.20.97 mLAnhydrous
Dichloromethane (DCM)75-09-284.93--~100 mLAnhydrous
N,N-Dimethylformamide (DMF)68-12-273.09-Catalytic1-2 dropsAnhydrous
Hydrochloric Acid (HCl)7647-01-036.46--~40 mL1 M (aq)
Sodium Bicarbonate (NaHCO₃)144-55-884.01--~40 mLSaturated (aq)
Brine (NaCl solution)7647-14-558.44--~40 mLSaturated (aq)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--~5 gGranular
Ethanol64-17-546.07--As neededReagent Grade
Experimental Workflow

workflow cluster_prep Part A: Acyl Chloride Formation cluster_reaction Part B: Amide Coupling cluster_workup Part C: Work-up and Isolation cluster_purification Part D: Purification A1 1. Dissolve 2-chloro-5-nitrobenzoic acid in anhydrous DCM. A2 2. Add catalytic DMF. A1->A2 A3 3. Add thionyl chloride dropwise at 0 °C. A2->A3 A4 4. Reflux mixture for 2-3 hours. A3->A4 A5 5. Concentrate under reduced pressure to obtain crude acyl chloride. A4->A5 B3 8. Add acyl chloride (in DCM) dropwise. A5->B3 Use Immediately B1 6. Dissolve 4-aminoacetophenone and pyridine in anhydrous DCM. B2 7. Cool amine solution to 0 °C. B1->B2 B2->B3 B4 9. Stir at room temperature overnight. B3->B4 B5 10. Monitor reaction via TLC. B4->B5 C1 11. Quench with water. B5->C1 C2 12. Sequentially wash with 1M HCl, saturated NaHCO₃, and brine. C1->C2 C3 13. Dry organic layer over Na₂SO₄. C2->C3 C4 14. Filter and concentrate to yield crude product. C3->C4 D1 15. Recrystallize crude solid from hot ethanol. C4->D1 D2 16. Isolate pure crystals by vacuum filtration. D1->D2 D3 17. Wash with cold ethanol and dry in vacuo. D2->D3

Caption: Step-by-step experimental workflow for the synthesis protocol.

Step-by-Step Procedure

Part A: Acyl Chloride Formation

  • To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitrobenzoic acid (2.02 g, 10.0 mmol).

  • Add 50 mL of anhydrous dichloromethane (DCM) and stir to dissolve. Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF), which catalyzes the reaction.

  • Cool the flask in an ice-water bath. Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise via syringe over 10 minutes. Causality Note: Dropwise addition is critical to control the initial exothermic reaction and prevent side reactions.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40°C). Maintain reflux for 2-3 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

  • Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Trustworthiness Check: Complete removal of thionyl chloride is essential as it can react with the amine in the next step. The resulting yellow solid is the crude 2-chloro-5-nitrobenzoyl chloride. Proceed immediately to the next step.

Part B: Amide Coupling 6. In a separate 250 mL flask, dissolve 4-aminoacetophenone (1.35 g, 10.0 mmol) and anhydrous pyridine (0.97 mL, 12.0 mmol) in 40 mL of anhydrous DCM. 7. Cool this amine solution in an ice-water bath. 8. Dissolve the crude acyl chloride from Part A in 10 mL of anhydrous DCM and add it dropwise to the cold amine solution over 20-30 minutes with vigorous stirring. A precipitate will likely form. Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the 4-aminoacetophenone, which would render it non-nucleophilic. 9. After addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). 10. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent until the 4-aminoacetophenone spot is consumed.

Part C: Work-up and Isolation 11. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. 12. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted benzoic acid, and finally with brine (1 x 40 mL). 13. Dry the organic layer over anhydrous sodium sulfate. 14. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide as a pale yellow or off-white solid.

Part D: Purification 15. Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil until the solid completely dissolves.[3] Causality Note: Using the minimum amount of hot solvent is key to maximizing recovery yield during recrystallization. 16. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to induce maximum crystallization. 17. Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities. Dry the product in a vacuum oven at 60°C to a constant weight.

Expected Results and Characterization

ParameterExpected OutcomeNotes
Appearance Pale yellow crystalline solid
Yield 75-85%Based on 2-chloro-5-nitrobenzoic acid as the limiting reagent.
Melting Point To be determined experimentallyA sharp melting point indicates high purity.
Purity (by HPLC/NMR) >97%After recrystallization.

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~11.0 (s, 1H, -NH-), ~8.5-7.8 (m, 5H, Ar-H), 2.6 (s, 3H, -COCH₃). The exact shifts and coupling constants for the aromatic protons will depend on the specific substitution pattern.

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O, ketone), ~1660 (C=O, amide I), ~1540 (N-H bend, amide II), ~1520 & ~1340 (NO₂, asymmetric and symmetric stretch).[4]

  • Mass Spec (ESI+): m/z 319.05 [M+H]⁺, 341.03 [M+Na]⁺.

Safety and Handling

  • 2-chloro-5-nitrobenzoic acid: Irritant. Avoid contact with skin and eyes.

  • 4-aminoacetophenone: Harmful if swallowed.

  • Thionyl chloride: Corrosive, toxic, and reacts violently with water. Handle only in a fume hood with extreme care.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment. Dispose of chemical waste according to institutional guidelines.

References

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • ChemScene. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.
  • Wardell, J. L., & Tiekink, E. R. T. 2-Amino-3-chloro-5-nitrobenzamide. PMC.
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (2012, December 5).
  • Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • NextSDS. 4-CHLORO-N-(2-CHLORO-5-NITRO-PHENYL)-BENZAMIDE.
  • Benchchem. Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide.
  • The Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid.
  • Benchchem. Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile.
  • PubChem. 2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide.
  • Nonclassical Recrystallization.
  • Benchchem. Application Notes and Protocols for the Purification of 4-Methyl-5-nitrobenzene-1,2-diamine by Recrystallization.

Sources

Application

Purification of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide by recrystallization

Application Note & Protocol Topic: Purification of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide by Recrystallization Abstract N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS No. 346723-04-4) is a synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Purification of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide by Recrystallization

Abstract

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS No. 346723-04-4) is a synthetic intermediate whose purity is paramount for the success of subsequent stages in drug discovery and materials science. This document provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique for solid-phase purification. We delve into the fundamental principles of recrystallization, present a systematic protocol for solvent selection, and offer a detailed, step-by-step methodology for the purification process. This guide is designed for researchers, chemists, and process development professionals seeking to achieve high purity of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, with an emphasis on the scientific rationale behind each procedural step to ensure reproducibility and high-quality outcomes.

Part 1: The Science of Recrystallization

Fundamental Principles

Recrystallization is a purification technique that leverages differences in the solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[2][3] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[1] As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals begin to form.[1][4]

The key to purification lies in the highly ordered structure of a crystal lattice. As the crystals grow, molecules of the target compound selectively deposit onto the growing lattice, while impurity molecules, being of a different size and shape, are excluded and remain dissolved in the surrounding solvent (the mother liquor).[5] This process effectively separates the desired compound from soluble impurities. Insoluble impurities can be removed earlier in the process by filtering the hot solution.[5]

The Critical Role of Solvent Selection

The success of any recrystallization procedure hinges on the selection of an appropriate solvent.[2] An ideal solvent should meet several criteria:

  • High Temperature Coefficient of Solubility : The solvent must dissolve the target compound readily at its boiling point but poorly at low temperatures (e.g., room temperature or in an ice bath).[2][5][6] This differential is crucial for maximizing the recovery of the purified product.

  • Impurity Solubility Profile : Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot gravity filtration) or highly soluble in the cold solvent (ensuring they remain in the mother liquor after crystallization).[2]

  • Chemical Inertness : The solvent must not react with the compound being purified.[3][5]

  • Volatility : The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the final drying step.[5][6]

  • Safety and Cost : The solvent should be non-flammable, non-toxic, and inexpensive, although procedural efficacy often takes precedence.[5]

The general principle of "like dissolves like" provides a starting point for solvent screening; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2][6] N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is an amide with polar nitro and carbonyl groups, suggesting that polar solvents will be most effective. For amides, solvents such as ethanol, acetone, and acetonitrile are often excellent choices.[7] In cases where no single solvent is ideal, a two-solvent (or mixed-solvent) system can be employed.[4][6] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy, indicating saturation.[4][8]

Part 2: Protocol for Optimal Solvent Screening

Before committing to a large-scale purification, it is essential to identify the optimal solvent system through small-scale trials.

Screening Methodology
  • Place approximately 20-30 mg of the crude N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide into several small test tubes.

  • Add a candidate solvent (see Table 1) dropwise to one of the test tubes at room temperature, agitating after each drop. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system because recovery will be poor.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Repeat this process for each candidate solvent to identify the most effective one.

Table 1: Candidate Solvents for Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Notes
Ethanol7824.5A common and effective polar solvent for amides.[7] Often forms good crystals upon cooling.
Acetone5620.6A highly polar solvent with a low boiling point, making it easy to remove.[3]
Ethyl Acetate776.0A medium-polarity solvent that can be effective for a range of compounds.[9]
Acetonitrile8237.5A polar aprotic solvent that can yield excellent results for amide purification.[7]
Ethanol/WaterVariableVariableA two-solvent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists.
Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection A Place ~25mg crude product in test tube B Add 0.5 mL solvent at room temperature A->B C Does it dissolve? B->C D Unsuitable. (Too soluble when cold) Select new solvent. C->D Yes E Heat to boiling. Add solvent dropwise until solid dissolves. C->E No J Does it fail to dissolve even when boiling? E->J F Cool slowly to RT, then place in ice bath. G Do crystals form? F->G H Potential Solvent. Proceed with protocol. G->H Yes I Unsuitable. (Too soluble when cold) Try two-solvent system or a less polar solvent. G->I No J->F No K Unsuitable. (Insoluble when hot) Select new solvent. J->K Yes Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_filter Purification Steps cluster_isolate Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of boiling solvent to dissolve A->B C Insoluble impurities present? B->C D Perform hot gravity filtration C->D Yes E Cool solution slowly to room temperature C->E No D->E F Chill in ice bath to maximize precipitation E->F G Collect crystals via vacuum filtration F->G H Wash crystals with small amount of cold solvent G->H I Dry crystals to constant weight H->I J Pure Product I->J

Caption: General workflow for purification by recrystallization.

Part 4: Purity Assessment and Troubleshooting

A successful recrystallization must be validated by analytical methods to confirm an increase in purity.

Methods for Purity Assessment
  • Melting Point Analysis : A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Compare the experimental melting point of the recrystallized product to the literature value and that of the crude starting material. Impurities depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC) : Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). A pure product should appear as a single, well-defined spot with no visible impurities that were present in the crude sample. The impurities should be visible in the mother liquor lane.

  • Spectroscopic Analysis : For definitive structural confirmation and purity assessment, techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be employed to ensure the product is free of solvent and other contaminants.

Troubleshooting Guide
ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was added. - The compound is highly soluble even in cold solvent.- Boil off some of the solvent to re-saturate the solution and cool again. - Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. - If all else fails, a different solvent or a two-solvent system is required.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - The concentration of impurities is too high.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. - Ensure the chosen solvent's boiling point is lower than the product's melting point.
Very low recovery of product - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. - Crystals were washed with too much or warm solvent.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use minimal volumes of ice-cold solvent for washing.
Colored impurities remain in crystals - The impurity has similar solubility to the product. - The impurity was adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before the hot gravity filtration step to adsorb colored impurities. [5]Note: Use charcoal sparingly as it can also adsorb the product.

References

  • Wikipedia. Recrystallization (chemistry). [Link]

  • University of California, Davis. Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Chemistry LibreTexts. 2.1: Recrystallization. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • University of Colorado Boulder. Crystallization Solvents. [Link]

  • University of Alberta. Recrystallisation. [Link]

  • University of Rochester. Recrystallization. [Link]

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Tikrit University Journal of Science. Experimental No. (4) Recrystallization. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

Sources

Method

HPLC method for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide Authored by: A Senior Application Scientist Abstract This comprehensive guid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. Developed for researchers, quality control analysts, and drug development professionals, this document provides a step-by-step protocol grounded in established chromatographic principles. The method utilizes reversed-phase chromatography with UV detection, a widely applicable and reliable technique. Beyond the procedural steps, this guide explains the scientific rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters, ensuring adaptability and a deeper understanding of the method's mechanics. The protocol is designed to be self-validating, with an integrated method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Scientific Rationale

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a complex aromatic compound featuring a benzamide core substituted with chloro, nitro, and acetylphenyl groups. These functional groups impart a specific polarity and chromophoric character to the molecule, making it an ideal candidate for analysis by reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection. The presence of multiple aromatic rings and a nitro group, a strong chromophore, suggests significant UV absorbance, which is crucial for sensitive detection.

The primary goal of this application note is to provide a reliable and reproducible HPLC method for the identification and quantification of this analyte. Such a method is essential for various stages of pharmaceutical development, including synthesis reaction monitoring, purity assessment of the active pharmaceutical ingredient (API), and stability studies.

Principle of Separation: Reversed-Phase Chromatography

Reversed-phase HPLC is the most prevalent mode of liquid chromatography, particularly for molecules of intermediate polarity.[1] The fundamental principle involves a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[1][2]

In this system, N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, a relatively non-polar molecule, will preferentially interact with the hydrophobic C18 stationary phase. By carefully controlling the composition of the mobile phase—specifically the ratio of organic solvent to water—we can modulate the analyte's retention time. Increasing the organic solvent content (the "strong" solvent) weakens the interaction between the analyte and the stationary phase, leading to earlier elution.[3][4] This principle allows for the fine-tuning of the separation.

The presence of aromatic rings in the analyte's structure also introduces the possibility of π–π interactions with certain stationary phases, such as those with phenyl ligands.[5][6] While a standard C18 column is proposed here for its wide applicability and robust hydrophobic retention mechanism, a phenyl column could offer alternative selectivity if needed.[6][7]

Proposed HPLC Method Parameters

The following parameters are recommended as a starting point for the analysis. Optimization may be required based on the specific HPLC system and the purity of the analyte.

ParameterRecommended ConditionRationale
Instrument Any standard HPLC system with a UV/Vis or Diode Array Detector (DAD)Provides the necessary solvent delivery and detection capabilities.
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µm particle sizeA C18 phase provides excellent hydrophobic retention for aromatic compounds.[5] The specified dimensions offer a good balance between resolution and analysis time.[8]
Mobile Phase A HPLC Grade WaterThe weak solvent in the reversed-phase system.[9]
Mobile Phase B HPLC Grade Acetonitrile (ACN)The strong organic solvent. Acetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff, which can lead to better performance at low wavelengths.[2][9]
Elution Mode Isocratic or GradientAn initial isocratic elution is proposed for simplicity. A gradient may be developed for complex samples containing impurities of widely varying polarities.[10][11]
Initial Mobile Phase Composition 60% Acetonitrile : 40% WaterThis starting ratio is based on the predicted non-polar nature of the analyte. It should be optimized to achieve a retention time between 3 and 10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong absorbance around 254 nm.[12][13] A full UV scan using a DAD is recommended during method development to determine the optimal wavelength (λmax).
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Sample Diluent Mobile Phase (60:40 ACN:Water)Dissolving the sample in the mobile phase is crucial to prevent peak distortion and precipitation on the column.[2]

Detailed Experimental Protocols

Mobile Phase Preparation

Objective: To prepare a fresh, clean mobile phase to ensure reproducible chromatography and a stable baseline.

Materials:

  • HPLC Grade Acetonitrile

  • HPLC Grade Water (e.g., Milli-Q or equivalent)

  • 0.45 µm solvent filters

  • Clean glass solvent bottles

Procedure:

  • Measure 400 mL of HPLC grade water into a clean 1-liter graduated cylinder.

  • Measure 600 mL of HPLC grade acetonitrile into a separate clean 1-liter graduated cylinder.

  • Combine the two solvents in a clean 2-liter solvent reservoir.

  • Mix thoroughly by swirling.

  • Degas the mobile phase using an appropriate method (e.g., sonication for 15-20 minutes or vacuum filtration) to remove dissolved gases, which can cause bubbles in the pump and detector.

  • Label the bottle clearly with the composition (Acetonitrile:Water 60:40 v/v) and the date of preparation.

Standard Solution Preparation (Example: 100 µg/mL)

Objective: To prepare an accurate stock solution of the reference standard for calibration and quantification.

Materials:

  • N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide reference standard

  • Calibrated analytical balance

  • 100 mL Class A volumetric flask

  • Sample diluent (Mobile Phase)

Procedure:

  • Accurately weigh approximately 10 mg of the reference standard.

  • Quantitatively transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the sample diluent.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the sample diluent.

  • Mix thoroughly by inverting the flask 15-20 times. This is the Stock Standard Solution (100 µg/mL).

  • Further dilutions can be made from this stock to create calibration standards.

Sample Preparation

Objective: To prepare the test sample in a suitable concentration for HPLC analysis.

Procedure:

  • Accurately weigh an amount of the test sample expected to contain approximately 10 mg of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

  • Follow the same procedure as for the Standard Solution Preparation (steps 2-7) to create a Sample Solution with a target concentration of 100 µg/mL.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could block the column.

HPLC System Setup and Execution

Caption: High-level workflow for the HPLC analysis.

Procedure:

  • System Startup: Turn on the HPLC system components (pump, detector, column oven).

  • Mobile Phase Purge: Purge the pump lines with the prepared mobile phase to remove any air and previous solvents.

  • System Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Allow the system to equilibrate for at least 20-30 minutes, or until a stable baseline is observed in the detector.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (diluent), standard injections, and sample injections.

  • Execution: Start the sequence. The system will automatically inject the samples and record the chromatograms.

  • System Shutdown: After the analysis is complete, flush the column with a high-organic mobile phase (e.g., 80:20 ACN:Water) to remove any strongly retained compounds, followed by a storage solvent (typically 100% Acetonitrile or Methanol).

Method Validation Strategy (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, it must be validated. The validation should follow the guidelines set by the International Council for Harmonisation (ICH) in document Q2(R1).[14][15][16]

Validation_Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

A summary of the required validation experiments is provided below:

Validation ParameterDescription and ProtocolAcceptance Criteria
Specificity Demonstrate that the peak for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is free from interference from the diluent, impurities, or degradation products. Analyze a blank, a placebo (if in formulation), and the analyte. Forced degradation studies (acid, base, peroxide, heat, light) are recommended.The analyte peak should be pure and well-resolved from other peaks (Resolution > 2).
Linearity Analyze a series of at least five concentrations of the reference standard across a specified range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear. This is confirmed by the linearity and accuracy data.As defined by the linearity and accuracy results.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified. Can be estimated based on the signal-to-noise ratio (S/N) of 3:1.S/N ≈ 3.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1.S/N ≈ 10; RSD for replicate injections should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min, detection wavelength ±2 nm) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters. System suitability criteria must be met.

Data Analysis and System Suitability

System Suitability Testing (SST)

Before starting any sample analysis, the performance of the chromatographic system must be verified. This is done by injecting the standard solution (e.g., five or six replicate injections) and evaluating the following parameters:

  • Tailing Factor (T): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.

Quantification

The concentration of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in the sample can be calculated using the peak area from the chromatogram and an external standard calibration curve.

Formula: Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the HPLC analysis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. The proposed reversed-phase method with UV detection is robust, reliable, and adheres to the principles of modern analytical chemistry. By following the detailed protocols for method execution and implementing the outlined ICH-compliant validation strategy, researchers and analysts can ensure the generation of high-quality, defensible data suitable for regulatory submission and quality control.

References

  • Industry news - alwsci. (2024, May 10).
  • Welch Materials. (2025, April 8).
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase.
  • LCGC International. (2025, November 27).
  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • PubMed. (2009, December 30).
  • YMC CO., LTD. Guides for method development.
  • Phenomenex. HPLC Column Selection Guide.
  • Biotage. (2023, January 20).
  • HALO Columns.
  • HPLC. (2004, May). Method Development Guide.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Chromtech. HPLC Column Selection Guide.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • NextSDS. 2-CHLORO-N-(4-ETHYLPHENYL)
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ICH. Quality Guidelines.
  • PMC. (2020, November 1).
  • 6. analytical methods.
  • MICROSOLV - MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2025, November 28).
  • NextSDS. N-(2-CHLORO-5-NITROPHENYL)
  • Guidechem. 2-CHLORO-5-NITROBENZAMIDE 16588-15-1 wiki.
  • Chemdiv. Compound 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide.
  • Sigma-Aldrich. 2-CHLORO-N-(4-CHLOROPHENYL)-5-NITROBENZAMIDE AldrichCPR.

Sources

Application

Application Notes and Protocols for Characterizing the Bioactivity of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct cell-based assays for the initial characterization of the novel compound, N-(4-acetylph...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct cell-based assays for the initial characterization of the novel compound, N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. The protocols outlined herein are designed to assess the compound's cytotoxic potential and to begin elucidating its mechanism of action by investigating its effects on apoptosis and the NF-κB signaling pathway.

Introduction

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a synthetic compound featuring a nitrobenzamide core. Derivatives of 2-chloro-5-nitrobenzaldehyde and related structures have been reported to possess a range of biological activities, including antimicrobial and anticancer effects[1][2]. The presence of chloro and nitro functional groups on the aromatic ring is often associated with enhanced biological efficacy[2]. Given the structural alerts within N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, it is prudent to investigate its effects on cellular viability and key signaling pathways implicated in disease.

This guide details a multi-tiered experimental approach. The initial phase focuses on determining the compound's general cytotoxicity using a metabolic activity assay. Subsequent, more mechanistic assays will investigate the induction of apoptosis and the modulation of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and survival[3][4].

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent Supplier Purpose
N-(4-acetylphenyl)-2-chloro-5-nitrobenzamideN/ATest Compound
Human cancer cell line (e.g., HeLa, MCF-7)ATCCIn vitro model
Non-cancerous cell line (e.g., HEK293)ATCCToxicity control
Dulbecco's Modified Eagle Medium (DMEM)GibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoCell culture supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell detachment
Phosphate-Buffered Saline (PBS)GibcoWashing buffer
Dimethyl sulfoxide (DMSO)Sigma-AldrichCompound solvent
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichViability assay reagent
Caspase-Glo® 3/7 Assay SystemPromegaApoptosis assay
NF-κB Reporter Cell LineINDIGO BiosciencesNF-κB pathway assay
Tumor Necrosis Factor-alpha (TNF-α)R&D SystemsNF-κB pathway stimulation
96-well flat-bottom platesCorningCell culture and assays
Microplate readerMolecular DevicesAbsorbance/Luminescence measurement

Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive initial assessment of the test compound's bioactivity.

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanism of Action Studies cluster_Data Data Analysis & Interpretation A Cell Seeding (Cancer & Non-cancerous lines) B Compound Treatment (Dose-response) A->B C MTT Assay for Cell Viability B->C D IC50 Determination C->D E Caspase-3/7 Activity Assay (Apoptosis) D->E If cytotoxic F NF-κB Reporter Assay (Signaling Pathway) D->F If cytotoxic G Comparative Analysis of IC50 values D->G H Quantification of Apoptosis Induction E->H I Assessment of NF-κB Pathway Modulation F->I

Figure 1: A stepwise workflow for the cell-based characterization of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent effect of the test compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity[5][6]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[6].

1. Cell Seeding:

  • Maintain and expand the selected cancer and non-cancerous cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator[7].

  • Harvest cells at approximately 80-90% confluency using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (cells in medium only)[8].

  • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay Procedure:

  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well[8].

  • Incubate the plate for an additional 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction[9].

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay

This protocol investigates whether the observed cytotoxicity is due to the induction of apoptosis. Caspases 3 and 7 are key effector caspases in the apoptotic pathway[10]. The Caspase-Glo® 3/7 assay is a luminescent assay that measures caspase-3 and -7 activities[11].

1. Cell Seeding and Treatment:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to attach overnight.

  • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

2. Caspase-Glo® 3/7 Assay Procedure:

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a microplate reader.

3. Data Analysis:

  • Express the results as fold change in caspase-3/7 activity relative to the vehicle control.

  • Statistically compare the caspase activity in compound-treated cells to that of the controls.

Protocol 3: NF-κB Signaling Pathway Modulation Assay

This protocol assesses the compound's ability to modulate the NF-κB signaling pathway. This assay utilizes a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element.

NFkB_Pathway cluster_Stimulation Stimulation cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus TNF-α IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active releases NFkB_inactive NF-κB (p65/p50) - IκB (Inactive) NFkB_inactive->IkB NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_transcription Gene Transcription (Luciferase Reporter) NFkB_translocation->Gene_transcription Luminescence Luminescence Gene_transcription->Luminescence

Figure 2: A simplified diagram of the NF-κB signaling pathway leading to luciferase reporter gene expression.

1. Cell Seeding:

  • Seed the NF-κB reporter cell line in a 96-well white, solid-bottom plate at the manufacturer's recommended density in 100 µL of the appropriate culture medium.

  • Incubate overnight at 37°C.

2. Compound Treatment and Pathway Stimulation:

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway[12]. Include unstimulated and vehicle-treated controls.

  • Incubate the plate for 6-24 hours.

3. Luciferase Assay:

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent according to the manufacturer's instructions.

  • Incubate for 1-5 minutes at room temperature and measure luminescence using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid if applicable.

  • Express the results as a percentage of the TNF-α-stimulated control.

  • Determine if the compound inhibits or enhances NF-κB transcriptional activity.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Bradford Protein Assay Protocol | Step-by-Step Guide & Tips - Assay Genie. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • 2-Chloro-5-Nitro-Benzamide Compound Overview - Ontosight. (URL: [Link])

  • Essential protocols for animal cell culture - QIAGEN. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • Bradford Protein Assay - Bio-protocol. (URL: [Link])

  • Video: Bradford Assay | Protein, Protocol & Methods - Study.com. (URL: [Link])

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (URL: [Link])

  • Caspase Activity Assay - Creative Bioarray. (URL: [Link])

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (URL: [Link])

  • Maintaining Cells | Molecular Biology. (URL: [Link])

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • Human NF-κB Reporter Assay System - Indigo Biosciences. (URL: [Link])

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (URL: [Link])

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (URL: [Link])

  • NF-kappaB Signaling Pathway | RayBiotech. (URL: [Link])

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC. (URL: [Link])

  • (PDF) From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - ResearchGate. (URL: [Link])

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. (URL: [Link])

  • N-(2-CHLORO-5-NITROPHENYL)-4-NITROBENZAMIDE — Chemical Substance Information - NextSDS. (URL: [Link])

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC. (URL: [Link])

  • 2-chloro-5-nitro-N-phenylbenzamide Result Summary | BioGRID. (URL: [Link])

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC. (URL: [Link])

  • Cell-Based Anti-Infective Assays - Microbiologics. (URL: [Link])

  • Trends in Cell-based Assays | Agilent. (URL: [Link])

  • 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. (URL: [Link])

  • 2-chloro-5-nitrobenzamide (C7H5ClN2O3) - PubChemLite. (URL: [Link])

  • 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem. (URL: [Link])

  • (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. (URL: [Link])

Sources

Method

Antibacterial activity assay of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Application Note: Comprehensive Antibacterial Activity Assay of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Antibacterial Activity Assay of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating assay design, and standardized protocols.

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) demands the continuous evaluation of novel synthetic pharmacophores. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS: 346723-04-4) is a structurally distinct derivative that leverages the well-documented antibacterial potential of the nitrobenzamide scaffold.

As a Senior Application Scientist, it is critical to understand why a compound exhibits activity before designing the assay. Nitroaromatic compounds do not typically interact with bacterial targets in their native state; rather, they act as prodrugs that require reductive bioactivation by organism-specific bacterial nitroreductases (NTRs)[1].

Upon cellular entry, the electron-deficient nitro group on the benzamide ring undergoes enzymatic reduction. This process yields highly reactive nitroso and hydroxylamine intermediates[2]. The subsequent redox cycling generates a burst of reactive oxygen and nitrogen species (ROS/RNS). This sudden oxidative stress induces severe macromolecular damage—targeting bacterial DNA, lipids, and essential proteins—ultimately resulting in cell death[1].

MOA A N-(4-acetylphenyl)- 2-chloro-5-nitrobenzamide B Bacterial Nitroreductases (Type I / II) A->B Cellular Uptake C Nitroso & Hydroxylamine Intermediates B->C Enzymatic Reduction D ROS / RNS Generation (Oxidative Stress) C->D Redox Cycling E Macromolecular Damage & Bacterial Cell Death D->E Toxicity

Fig 1. Nitroreductase-mediated bioactivation and antibacterial mechanism of the nitrobenzamide.

Experimental Design: A Self-Validating System

A robust drug discovery protocol cannot rely on a single endpoint. To ensure trustworthiness and scientific integrity, the evaluation of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide must be structured as a self-validating system :

  • Primary Screening (MIC/MBC): Conducted via the industry-standard broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) M100 guidelines[3]. This establishes the baseline quantitative potency.

  • Orthogonal Validation (Time-Kill Kinetics): Differentiates between bacteriostatic (growth-halting) and bactericidal (killing) activity by tracking viable colony-forming units (CFU) over a 24-hour period.

  • Mechanistic Validation (ROS Assay): Directly links the observed phenotypic cell death back to the hypothesized nitroreductase-mediated oxidative stress pathway[2].

  • Internal Controls: Every assay incorporates a vehicle control (≤1% DMSO) to unequivocally rule out solvent-induced toxicity[4], alongside sterility controls and clinical standard positive controls (e.g., Vancomycin, Ciprofloxacin).

Step-by-Step Methodologies

Protocol 1: Broth Microdilution for MIC & MBC Determination

Causality Focus: The broth microdilution method is selected because it provides highly reproducible, quantitative data and allows for the simultaneous evaluation of multiple concentrations and controls in a high-throughput 96-well format[4].

  • Step 1: Compound Preparation. Dissolve N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in 100% molecular-grade DMSO to create a 10 mg/mL stock.

    • Rationale: Nitrobenzamides are inherently hydrophobic. A highly concentrated stock ensures that the final DMSO concentration in the assay wells remains below 1%, preventing solvent-mediated bacterial membrane disruption or growth inhibition[4].

  • Step 2: Inoculum Standardization. Cultivate target bacterial strains overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust the culture turbidity to a 0.5 McFarland standard (approximately 1×108 CFU/mL) using a spectrophotometer ( OD600​ ~ 0.08–0.13). Dilute this suspension 1:200 in fresh CAMHB to yield a final assay inoculum of 5×105 CFU/mL[3].

  • Step 3: Microplate Setup. In a sterile 96-well U-bottom polystyrene plate, perform two-fold serial dilutions of the compound in CAMHB (Volume = 50 µL/well). Add 50 µL of the standardized bacterial inoculum to each well.

  • Step 4: Incubation and MIC Reading. Incubate the plates at 37°C for 18–24 hours under aerobic conditions. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.

    • Self-Validation: If the vehicle control (1% DMSO + Bacteria) shows inhibited growth, the entire plate must be discarded due to solvent toxicity.

  • Step 5: MBC Determination. Aspirate 10 µL from all wells showing no visible growth (at and above the MIC) and spot-plate onto Mueller-Hinton Agar (MHA). Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Time-Kill Kinetics Assay

Causality Focus: While MIC indicates static potency, time-kill kinetics reveal the pharmacodynamic profile (the rate and extent of bactericidal activity). This is a critical parameter for predicting in vivo efficacy and dosing intervals.

  • Step 1: Prepare baffled Erlenmeyer flasks containing 10 mL of CAMHB supplemented with the compound at 1×, 2×, and 4× the determined MIC.

  • Step 2: Inoculate the flasks with logarithmic-phase bacteria to a final concentration of 5×105 CFU/mL.

  • Step 3: Incubate at 37°C with continuous orbital shaking (200 rpm) to ensure uniform aeration and compound exposure.

  • Step 4: At predetermined time points (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots. Perform 10-fold serial dilutions in sterile PBS to halt compound action, and plate 10 µL spots onto MHA.

  • Step 5: Enumerate colonies after 24 hours of incubation. Plot log10​ CFU/mL versus time. A reduction of ≥3 log10​ CFU/mL from the initial inoculum confirms bactericidal activity.

Protocol 3: Intracellular ROS Quantification (Mechanistic Validation)

Causality Focus: To empirically prove that the compound exerts its effect via the proposed nitroreductase-mediated oxidative stress pathway[1], we quantify intracellular ROS using the fluorogenic dye 2',7'-dichlorofluorescein diacetate (DCFDA).

  • Step 1: Treat mid-log phase bacterial cultures ( 1×107 CFU/mL) with the compound at 0.5× and 1× MIC for 2 hours.

  • Step 2: Centrifuge and wash the cells twice with PBS to remove extracellular compound. Resuspend and incubate with 10 µM DCFDA for 30 minutes in the dark.

    • Rationale: DCFDA is cell-permeable. Once inside, bacterial esterases cleave the diacetate moieties. The resulting non-fluorescent compound is rapidly oxidized by intracellular ROS into highly fluorescent DCF, providing a direct readout of oxidative stress.

  • Step 3: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) using a microplate reader. Normalize the raw fluorescence units to the optical density ( OD600​ ) of the culture to correct for any variations in cell density.

Workflow Step1 Compound Preparation (≤1% DMSO Final) Step2 Broth Microdilution (CLSI M100 Guidelines) Step1->Step2 Step3 MIC Determination (OD600 / Visual) Step2->Step3 Step4 MBC Determination (Agar Plating) Step3->Step4 Subculture clear wells Step5 Time-Kill Kinetics & ROS Quantification Step3->Step5 Mechanistic validation

Fig 2. Self-validating workflow for evaluating antibacterial efficacy and mechanism of action.

Data Presentation

The following tables demonstrate how to structure the quantitative outputs from the self-validating assay cascade. (Note: Values provided are representative mock data for structural illustration).

Table 1: Representative MIC and MBC Values against ESKAPE Pathogens

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
Staphylococcus aureus (ATCC 29213)(+)4.08.02Bactericidal
Enterococcus faecalis (ATCC 29212)(+)8.032.04Bactericidal
Escherichia coli (ATCC 25922)(-)16.0>64.0>4Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)(-)32.0>64.0>2Bacteriostatic

Interpretation Note: An MBC/MIC ratio of ≤4 indicates bactericidal activity, whereas a ratio >4 indicates bacteriostatic activity. The compound demonstrates preferential bactericidal activity against Gram-positive strains, likely due to differences in cell wall permeability or specific nitroreductase expression profiles.

Table 2: Intracellular ROS Induction (Mechanistic Validation)

Treatment ConditionConcentrationNormalized Fluorescence (RFU/OD₆₀₀)Fold-Change vs. Control
Untreated Control01,250 ± 1201.0x
Vehicle Control (DMSO)1%1,300 ± 1451.04x
N-(4-acetylphenyl)...0.5x MIC4,850 ± 3103.88x
N-(4-acetylphenyl)...1.0x MIC9,200 ± 5407.36x
Hydrogen Peroxide (Pos. Control)1 mM12,400 ± 8909.92x

Interpretation Note: The dose-dependent spike in ROS generation directly validates the hypothesis that the nitrobenzamide core undergoes reductive bioactivation, triggering lethal oxidative stress[2].

References

  • Source: MDPI (Biomolecules)
  • Nitroaromatic Antibiotics Source: Encyclopedia MDPI URL
  • Source: National Institutes of Health (NIH)
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Sources

Application

Application Note: N-(4-Acetylphenyl)-2-chloro-5-nitrobenzamide as a Bifunctional Intermediate in Targeted Covalent Inhibitor and Kinase Drug Synthesis

Introduction & Chemical Profile In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional intermediates. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional intermediates. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4) is a highly privileged building block that provides two orthogonal synthetic handles: a 4-acetylphenyl moiety primed for heterocycle construction, and a 2-chloro-5-nitrobenzamide moiety that functions either as a site for late-stage diversification or as an active warhead in Targeted Covalent Inhibitors (TCIs).

This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate to synthesize 2-aminothiazole-bearing kinase inhibitors and covalent ligands.

Table 1: Physicochemical Properties of the Core Intermediate
PropertyValueStructural Significance
CAS Number 346723-04-4Unique identifier for procurement and tracking.
Molecular Formula C15H11ClN2O4Defines the stoichiometric baseline for downstream reactions.
Molecular Weight 318.71 g/mol Optimal size for an intermediate, allowing fragment growth while maintaining drug-like properties.
Key Functional Groups Methyl ketone, Aryl chloride, Nitro, AmideProvides orthogonal reactivity (Enolization/Halogenation vs. SNAr).
Downstream Target CAS 372096-16-7The direct 2-aminothiazole derivative, a known kinase hinge-binding motif.

Mechanistic Insights & Orthogonal Reactivity

The strategic value of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide lies in the independent reactivity of its two terminal domains.

The Covalent Warhead (SNAr Mechanism)

The 2-chloro-5-nitrobenzamide ring is a highly tuned electrophile. The chlorine atom is heavily activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing para-nitro group and the ortho-carboxamide group. In biological systems, this specific halonitrobenzamide motif is utilized to target surface-accessible cysteine residues, such as Cys285 in 1 and C203 in the orphan nuclear receptor 2. The nucleophilic thiolate of the cysteine attacks the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the irreversible elimination of the chloride ion.

Mechanism A 2-Chloro-5-nitrobenzamide Warhead C Meisenheimer Complex Intermediate A->C Nucleophilic Attack by Cys-Thiolate B Protein Target (e.g., PPARγ, NR2F6) Cysteine-SH B->C D Covalently Bound Protein-Inhibitor Adduct C->D Elimination of Cl- E Release of HCl C->E

SNAr mechanism of covalent target engagement by the 2-chloro-5-nitrobenzamide warhead.

The Acetyl Handle (Hantzsch Thiazole Synthesis)

Conversely, the methyl ketone provides a foundation for extending the molecule into the hinge-binding region of kinases. Through alpha-halogenation and subsequent condensation with thiourea, it undergoes a 3 to yield a 2-aminothiazole. This motif acts as a critical hydrogen bond donor/acceptor pair in ATP-competitive inhibitors.

Synthetic Workflows

The following diagram maps the divergent synthetic pathways available from the core intermediate, allowing researchers to build either covalent modulators or complex kinase inhibitors.

Workflow A 4-Aminoacetophenone + 2-Chloro-5-nitrobenzoyl chloride B N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (Bifunctional Intermediate) A->B Amide Coupling C Alpha-Bromination (NBS or Br2) B->C Acetyl Handle Reactivity F SNAr Displacement (+ Piperazine/Amine) B->F 2-Chloro SNAr Reactivity D Hantzsch Cyclization (+ Thiourea) C->D E 2-Aminothiazole Derivative (Kinase Pharmacophore) D->E E->F Optional Late-Stage SNAr G Targeted Covalent Inhibitor / Kinase Drug F->G

Synthetic workflow from N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide to drug candidates.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity synthesis, the following protocols integrate mechanistic causality with strict In-Process Controls (IPCs).

Protocol 1: Synthesis of the Core Intermediate

Objective: Couple 4-aminoacetophenone with 2-chloro-5-nitrobenzoyl chloride.

  • Causality: The acylation is highly exothermic. Cooling to 0 °C is mandatory to prevent di-acylation. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, efficiently scavenging HCl without forming degradable acylammonium species.

  • Step 1: Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add DIPEA (1.2 eq) and cool the flask to 0 °C.

  • Step 2: Dissolve 2-chloro-5-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM and add dropwise over 30 minutes.

  • Step 3: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting aniline peak is entirely replaced by the product peak (m/z [M+H]+ ~319). Do not proceed to quenching until this is confirmed.

  • Step 4: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl (to remove trace unreacted aniline), dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Elaboration to the 2-Aminothiazole Scaffold (CAS 372096-16-7)

Objective: Convert the acetyl group to a 2-aminothiazole via a one-pot oxidative Hantzsch cyclization.

  • Causality: Traditional Hantzsch synthesis requires isolating an alpha-bromoacetophenone, a potent lachrymator prone to degradation. Utilizing an in-situ Iodine/Thiourea oxidative system generates the alpha-iodoketone transiently. It is immediately consumed by thiourea, pushing the equilibrium forward and minimizing side reactions.

  • Step 1: In a round-bottom flask, combine the intermediate from Protocol 1 (1.0 eq), thiourea (2.0 eq), and Iodine (1.0 eq) in Dimethyl Sulfoxide (DMSO).

  • Step 2: Heat the mixture to 80 °C and stir for 5 hours.

  • Self-Validating Checkpoint: Perform TLC (Eluent: 1:1 Hexanes/EtOAc). The complete disappearance of the UV-active ketone spot confirms the transient iodination and subsequent cyclization are complete.

  • Step 3: Cool to room temperature and pour the mixture into a 10% aqueous Na2S2O3 solution to neutralize unreacted iodine. Adjust the pH to 8 using NH4OH to precipitate the 2-aminothiazole product. Filter, wash with water, and dry.

Protocol 3: Late-Stage SNAr Diversification

Objective: Displace the 2-chloro group with a secondary amine (e.g., N-methylpiperazine) to enhance solubility.

  • Causality: The amide N-H proton has a pKa of ~13-14. If a strong base (like NaH) is used, the amide deprotonates, creating a localized negative charge that donates electron density into the aromatic ring, completely shutting down the SNAr pathway. A mild base like K2CO3 is strictly required to scavenge HCl without deprotonating the amide.

  • Step 1: Dissolve the thiazole intermediate in DMF. Add N-methylpiperazine (1.5 eq) and K2CO3 (2.0 eq).

  • Step 2: Heat the reaction at 90 °C for 12 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS for the mass shift corresponding to the loss of Cl (-35 Da) and addition of the piperazine moiety (+99 Da).

  • Step 3: Precipitate the product by adding the mixture dropwise to ice water. Filter and purify via flash chromatography (DCM/MeOH gradient).

Reaction Optimization & Data Presentation

The table below summarizes the quantitative yield improvements achieved by adhering to the mechanistic rationale outlined in the protocols.

Table 2: Reaction Optimization Summary for Key Transformations
Reaction StepReagents / ConditionsYield (%)Mechanistic Rationale & IPC
Amide Coupling 2-chloro-5-nitrobenzoyl chloride, DIPEA, DCM, 0 °C to RT85-92%DIPEA prevents amine protonation without nucleophilic interference. IPC: LC-MS mass 318.
Thiazole Synthesis (Traditional) 1. Br2/AcOH 2. Thiourea/EtOH, reflux45-55%Two-step process; isolation of the toxic alpha-haloketone leads to significant yield loss and degradation.
Thiazole Synthesis (One-Pot) I2, Thiourea, DMSO, 80 °C78-85%Oxidative cascade avoids haloketone isolation. IPC: TLC disappearance of starting ketone.
SNAr Diversification N-methylpiperazine, K2CO3, DMF, 90 °C65-75%K2CO3 prevents amide deprotonation, maintaining the electrophilicity of the warhead ring.

References

  • A New Era for PPARγ: Covalent Ligands and Therapeutic Applications ACS Publications URL:[Link]

  • Structural Elucidation and Covalent Modulation of the Autorepressed Orphan Nuclear Receptor NR2F6 PubMed Central (PMC) URL:[Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions ResearchGate URL:[Link]

Sources

Method

Application Note &amp; Protocol: Solubilization of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide for In Vitro Assays

Introduction N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a complex organic molecule belonging to the benzamide class, a scaffold of significant interest in medicinal chemistry and drug discovery. The successful evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a complex organic molecule belonging to the benzamide class, a scaffold of significant interest in medicinal chemistry and drug discovery. The successful evaluation of such compounds in in vitro assays—whether cell-based, enzymatic, or biophysical—is fundamentally dependent on achieving complete and stable solubilization in aqueous assay media. Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible experimental results.[1]

The inherent hydrophobicity of many benzamide derivatives presents a significant challenge. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the principles and best practices for dissolving N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. It outlines detailed, step-by-step protocols for the preparation of high-concentration stock solutions and their subsequent dilution into aqueous buffers, ensuring compound stability and maximizing data integrity.

Compound Physicochemical Profile

A thorough understanding of the compound's properties is the cornerstone of a rational dissolution strategy. The structure of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide incorporates several functional groups that influence its solubility, including a nitro group, a chloro group, and an acetylphenyl moiety, which collectively contribute to its low aqueous solubility.

PropertyValueSource / Method
Molecular Formula C₁₅H₁₁ClN₂O₄(Calculated)
Molecular Weight 318.72 g/mol (Calculated)
Appearance Likely a solid (e.g., off-white or pale yellow powder)(Inferred from similar compounds)[2]
Predicted LogP ~3.5 - 4.5(Estimated based on similar structures)[3]
Aqueous Solubility Very Low / Practically Insoluble(Inferred from high LogP and benzamide class)[4]
Primary Solvents Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF)(Inferred from benzamide class)[5][6]

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher LogP value indicates lower solubility in aqueous media.

Core Principles of Solubilization for In Vitro Assays

The primary goal is to create a stable, high-concentration stock solution in an organic solvent that can be serially diluted into the final aqueous assay buffer with minimal precipitation.

Solvent Selection: The choice of the primary solvent is critical. It must be capable of dissolving the compound at a high concentration while having minimal impact on the downstream assay.

  • Dimethyl Sulfoxide (DMSO): This is the most widely used and recommended solvent for preparing stock solutions of hydrophobic compounds for biological assays.[7] Its high polarity and aprotic nature make it an excellent solubilizing agent for a wide range of organic molecules.

  • Dimethyl Formamide (DMF): Similar to DMSO, DMF is a powerful solvent. However, it is generally more toxic to cells than DMSO and should be considered a secondary option.

  • Ethanol (EtOH): While useful for some compounds, ethanol is typically less effective than DMSO for highly insoluble molecules and can have more pronounced effects on cell membranes and protein structure.

Assay Compatibility: The final concentration of the organic solvent in the assay medium must be kept below a cytotoxic or activity-interfering threshold. For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v), with concentrations below 0.1% being ideal to minimize off-target effects.[7][8] It is imperative to include a "vehicle control" (assay medium with the same final concentration of solvent) in all experiments to ensure that any observed effects are due to the compound and not the solvent.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the first and most critical step. Using high-quality, anhydrous DMSO is essential to prevent compound degradation from absorbed moisture.

Materials:

  • N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Analytical balance (readable to 0.01 mg)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculation: Determine the mass of the compound required. To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 318.72 g/mol × 1000 mg/g = 3.187 mg

  • Weighing: Carefully weigh out approximately 3.2 mg of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide into a pre-labeled vial. Record the exact mass.

  • Solvent Addition: Based on the exact mass recorded, add the precise volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 318.72 ( g/mol )] / 0.010 (mol/L)

  • Dissolution:

    • Cap the vial securely.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 10-15 minutes. Brief, gentle warming (to 30-37°C) can be applied during sonication but should be done with caution to avoid compound degradation.

  • Final Check & Storage: Once a clear, homogenous solution is achieved, perform a final visual inspection. Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution process to get the compound into the final aqueous assay medium while minimizing precipitation. The key is to perform an intermediate dilution step.

Materials:

  • 10 mM Primary Stock Solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) or assay buffer (e.g., PBS, HBSS)

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution directly in the assay medium. For example, to prepare a 100 µM working solution from a 10 mM stock:

    • Pipette 990 µL of the pre-warmed (37°C) cell culture medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM primary stock solution to the medium.

    • Immediately and vigorously vortex or pipette-mix the solution for 30 seconds. This rapid mixing is crucial to prevent the compound from crashing out of solution as it encounters the aqueous environment.[10][11]

  • Final (Serial) Dilutions: Use the 100 µM intermediate solution to prepare the final concentrations for your assay plate. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of cells:

    • Add 10 µL of the 100 µM intermediate solution to the well.

    • The final DMSO concentration in this well would be 0.1%.

  • Vehicle Control: In parallel, prepare a vehicle control by performing the same dilution steps using only DMSO (without the compound) into the cell culture medium.

Visualization of Workflows

Solvent Selection Decision Process

The following diagram illustrates the decision-making logic for selecting an appropriate solvent system.

cluster_yes_path Start Start: Dissolve Compound CheckSolubility Is compound soluble in 100% DMSO at desired stock concentration (e.g., 10-50 mM)? Start->CheckSolubility AssayType What is the assay type? CheckSolubility->AssayType Yes DMSO_OK Use Anhydrous DMSO. Proceed to Protocol 1. CheckSolubility->DMSO_OK Yes TryDMF Try DMF as an alternative. Caution: Higher toxicity. CheckSolubility->TryDMF No CellBased Cell-Based Assay AssayType->CellBased Enzymatic Enzymatic/Biochemical Assay AssayType->Enzymatic CheckDMSO_Cell Final DMSO must be <0.5%, ideally <0.1%. CellBased->CheckDMSO_Cell CheckDMSO_Enzyme Check enzyme tolerance to DMSO. Run vehicle control. Enzymatic->CheckDMSO_Enzyme Success Proceed with Experiment cluster_prep Stock Solution Preparation (Protocol 1) cluster_dilution Working Solution Preparation (Protocol 2) Weigh 1. Weigh Compound AddDMSO 2. Add Anhydrous DMSO Weigh->AddDMSO Vortex 3. Vortex & Sonicate AddDMSO->Vortex Store 4. Store Primary Stock at -20°C / -80°C Vortex->Store Intermediate 5. Prepare Intermediate Dilution in Aqueous Medium (e.g., 100 µM) Store->Intermediate Final 6. Perform Final Serial Dilutions into Assay Plate Intermediate->Final Assay Final Assay Plate Final->Assay Ready for Assay

Caption: Step-by-step workflow for compound solubilization.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve in 100% DMSO. Insufficient solvent volume; poor compound purity; compound has extremely low solubility.Re-check calculations. Gently warm and sonicate for a longer duration. If it still fails, consider making a lower concentration stock (e.g., 1 mM) or trying DMF.
Precipitate forms during intermediate dilution. "Salting out" effect; compound is supersaturated upon contact with aqueous buffer.Ensure rapid, vigorous mixing immediately after adding the DMSO stock to the aqueous medium. [10]Prepare a more dilute intermediate solution (e.g., 2X final concentration) before the final plating step.
Precipitate forms in assay plate over time. Compound has low kinetic solubility; interaction with plate material or media components (e.g., serum proteins).Re-evaluate the highest concentration used; it may be above the limit of solubility. Consider reducing serum concentration in the medium if possible. Use low-binding microplates.
Inconsistent results between experiments. Freeze-thaw cycles degrading the compound; inaccurate pipetting; stock solution not fully dissolved.Aliquot the primary stock to avoid freeze-thawing. Always vortex the stock solution briefly after thawing and before use. Verify pipette calibration.

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775-4781. Available at: [Link]

  • Kramer, N. I., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 539-547. Available at: [Link]

  • American Chemical Society. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

  • Rico Rico, A., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2015). Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). 2-CHLORO-N-(4-ETHYLPHENYL)-5-NITROBENZAMIDE — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved March 21, 2026, from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved March 21, 2026, from [Link]

  • Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. Retrieved March 21, 2026, from [Link]

  • NIST. (n.d.). 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). N-(2-CHLORO-5-NITROPHENYL)-4-NITROBENZAMIDE — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

Sources

Application

Application Notes and Protocols for High-Throughput Screening of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Authored by: A Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a synthetic organic compound characterized by...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a synthetic organic compound characterized by a multifaceted structure, incorporating a nitrobenzamide core, a chloro substituent, and an acetylphenyl moiety. The benzamide scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic inclusion of a nitro group can significantly influence the molecule's pharmacodynamic and pharmacokinetic properties, while the chloro group, an electrophilic site, presents the potential for covalent interactions with biological targets.[3][4]

Given the prevalence of the benzamide core in oncology, this document outlines a detailed protocol for a high-throughput screening (HTS) campaign to evaluate N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide as a potential inhibitor of a hypothetical, therapeutically relevant kinase, herein referred to as "Kinase X." Kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for drug discovery. This application note is designed for researchers, scientists, and drug development professionals engaged in the identification of novel therapeutic leads.

Principle of the Assay: A Homogeneous Time-Resolved Fluorescence (H-TRF) Kinase Binding Assay

To assess the inhibitory potential of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide against Kinase X, a Lanthascreen® Eu Kinase Binding Assay, a form of Homogeneous Time-Resolved Fluorescence (H-TRF), is proposed. This assay format is robust, sensitive, and amenable to high-throughput screening.

The assay principle relies on the binding of a fluorescently labeled, ATP-competitive ligand (the "tracer") to the kinase. A europium (Eu)-labeled anti-tag antibody is used to label the kinase (e.g., via a GST or His tag). When the tracer binds to the kinase, the Eu-labeled antibody and the fluorescent tracer are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur between the europium donor and the tracer acceptor. This results in a high H-TRF signal.

A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal. The magnitude of this decrease is directly proportional to the binding affinity of the test compound.

G cluster_0 High H-TRF Signal (No Inhibition) cluster_1 Low H-TRF Signal (Inhibition) Kinase Kinase X FRET FRET Occurs Kinase->FRET Proximity Antibody Eu-labeled Antibody Antibody->Kinase Binds to Tag Tracer Fluorescent Tracer Tracer->Kinase Kinase_I Kinase X No_FRET FRET Disrupted Kinase_I->No_FRET No Proximity Antibody_I Eu-labeled Antibody Antibody_I->Kinase_I Binds to Tag Tracer_I Fluorescent Tracer Compound N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide Compound->Kinase_I Displaces Tracer

Caption: Principle of the H-TRF Kinase Binding Assay.

Detailed Protocol: High-Throughput Screening of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

This protocol is optimized for a 384-well plate format, a standard for high-throughput screening.

Materials and Reagents:
  • N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

  • Kinase X (e.g., recombinant, tagged)

  • Lanthascreen® Eu-anti-Tag Antibody

  • Lanthascreen® Kinase Tracer

  • A known Kinase X inhibitor (e.g., Staurosporine) for use as a positive control

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Assay Buffer (e.g., HEPES, Brij-35, MgCl2, EGTA)

  • 384-well, low-volume, black, opaque microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of H-TRF detection (e.g., with excitation at 340 nm and emission at 615 nm and 665 nm)

Preparation of Reagents:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in 100% DMSO.

    • Create a serial dilution series of the compound in 100% DMSO. A common starting point for a primary screen is a single high concentration (e.g., 100 µM), followed by a dose-response curve for hit confirmation (e.g., 10-point, 1:3 dilution series).

  • Kinase Solution:

    • Dilute Kinase X to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically through a kinase titration experiment.

  • Tracer/Antibody Mix:

    • Prepare a working solution of the Lanthascreen® Eu-anti-Tag Antibody and the Kinase Tracer in Assay Buffer. The concentrations should be optimized as per the manufacturer's guidelines.

Assay Procedure:

The following procedure describes the addition of reagents to a single well of a 384-well plate.

G Start Start Step1 Step 1: Add 2 µL of Compound (or DMSO for controls) Start->Step1 Step2 Step 2: Add 4 µL of Kinase X Solution (or Assay Buffer for 'No Enzyme' control) Step1->Step2 Step3 Step 3: Add 4 µL of Tracer/Antibody Mix Step2->Step3 Incubate Incubate for 60 minutes at Room Temperature (Protect from light) Step3->Incubate Read Step 4: Read Plate (H-TRF mode: Ex 340 nm, Em 615 nm & 665 nm) Incubate->Read End End Read->End

Caption: High-Throughput Screening Workflow.

Data Acquisition:
  • Set the plate reader to H-TRF mode.

  • Define the excitation wavelength at 340 nm.

  • Set the emission wavelengths for the europium donor (615 nm) and the tracer acceptor (665 nm).

  • A delay time (e.g., 100 µs) and an integration time (e.g., 200 µs) are typically used to minimize background fluorescence.

Data Analysis and Interpretation

  • Calculate the H-TRF Ratio:

    • The primary output is the ratio of the acceptor emission to the donor emission:

      • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Calculate Percent Inhibition:

    • Use the following formula to determine the inhibitory activity of the test compound:

      • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_no_enzyme) / (Ratio_DMSO - Ratio_no_enzyme))

  • Dose-Response Analysis:

    • For compounds showing significant inhibition in the primary screen, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

    • The IC50 value, the concentration of the inhibitor required to reduce the signal by 50%, can be determined by fitting the data to a four-parameter logistic equation.

Data Presentation
Compound IDConcentration (µM)H-TRF Ratio (665/615)% Inhibition
N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide10[Hypothetical Value][Calculated]
Staurosporine (Positive Control)1[Hypothetical Value][Calculated]
DMSO (Negative Control)-[Hypothetical Value]0
No Enzyme Control-[Hypothetical Value]100

Trustworthiness: A Self-Validating System

The reliability of high-throughput screening data is paramount. This protocol incorporates a set of essential controls to ensure data integrity and validate the performance of the assay.

  • Negative Control (0% Inhibition): Wells containing DMSO instead of the test compound. This establishes the baseline high H-TRF signal.

  • Positive Control (Max Inhibition): Wells containing a known, potent inhibitor of Kinase X (e.g., Staurosporine). This confirms that the assay can detect inhibition.

  • No Enzyme Control (100% Inhibition): Wells where the kinase solution is replaced with assay buffer. This defines the background signal in the absence of FRET.

A successful and reliable assay run is typically characterized by a high Z'-factor (> 0.5), which is a statistical measure of the separation between the positive and negative controls, indicating a robust assay window.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign to evaluate N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide as a potential kinase inhibitor. The proposed H-TRF binding assay is a sensitive and robust method, well-suited for the rapid screening of large compound libraries. By adhering to the detailed protocol and incorporating the necessary controls, researchers can generate high-quality, reproducible data to guide further drug discovery efforts. Successful identification of "hit" compounds would be followed by further studies to confirm their mechanism of action and assess their therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Latino Americal Journal of Pharmacy. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Sigma-Aldrich. (n.d.). 4-Nitrophenyl N-acetyl-b- D -glucosaminide = 99 TLC.
  • Neres, J., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • IUCrData. (2010). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide.
  • International Journal of Pharmaceutical Sciences and Research. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research.
  • Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]- N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. BMC Chemistry.
  • BioAssay Systems. (n.d.). Acetylcholinesterase Inhibitor Screening Kit.
  • Axxam. (n.d.). Hit & Lead Discovery | Exploratory Toxicology.
  • University of Kansas. (n.d.). KU-HTS Compound Libraries | High Throughput Screening Laboratory.
  • Microbiology Spectrum. (2023). Repurposing High-Throughput Screening Identifies Unconventional Drugs with Antibacterial and Antibiofilm Activities against Pseudomonas aeruginosa under Experimental Conditions Relevant to Cystic Fibrosis. Microbiology Spectrum.
  • PubMed. (1998).

Sources

Method

Title: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a comprehensive, step-by-step protocol for the development and validation of a selective, sensitive, and robust liquid chromat...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a comprehensive, step-by-step protocol for the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in human plasma. The methodology presented herein is grounded in established scientific principles and aligns with major international regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] We will explore the logical progression from initial analyte characterization and mass spectrometer tuning to chromatographic optimization and sample preparation, culminating in a method suitable for regulated bioanalysis in support of pharmacokinetic studies.

Introduction and Scientific Rationale

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a novel small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices, such as human plasma, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of any drug development program.[5][6] LC-MS/MS is the gold standard for such bioanalytical tasks due to its unparalleled sensitivity, specificity, and wide dynamic range.[5][6][7]

The objective of this guide is to provide a detailed framework that not only prescribes a method but also explains the causal reasoning behind each experimental choice. This approach empowers researchers to adapt and troubleshoot the method for their specific laboratory conditions and instrumentation.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for predicting its behavior and selecting appropriate starting conditions for method development.[8]

PropertyValueImplication for Method Development
Chemical Formula C₁₅H₁₁ClN₂O₄---
Molecular Weight 318.71 g/mol Used to predict the m/z of the protonated precursor ion [M+H]⁺ at ~319.7.[9]
CAS Number 346723-04-4Unique identifier for the compound.[9]
Predicted LogP 3.70Indicates moderate hydrophobicity, suggesting good retention on a reversed-phase (e.g., C18) HPLC column.[8][9]
Key Functional Groups Amide, Nitro, Chloro, AcetylThe amide nitrogen is a potential site for protonation, making positive mode electrospray ionization (ESI) a logical choice.

Mass Spectrometry (MS) Method Development

The core of an LC-MS/MS method is the selective detection of the analyte using Multiple Reaction Monitoring (MRM).[7][10] This process involves isolating a precursor ion, fragmenting it, and monitoring a specific product ion. This two-stage mass filtering confers exceptional specificity.

Initial Tuning and Precursor Ion Selection

The analyte standard was infused directly into the mass spectrometer to determine the optimal ionization polarity and identify the most abundant precursor ion. Given the presence of a basic amide nitrogen, positive electrospray ionization (ESI) was selected to generate the protonated molecule, [M+H]⁺.

  • Analyte: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

  • Calculated Monoisotopic Mass: 318.04

  • Observed Precursor Ion [M+H]⁺: m/z 319.0

MRM Transition Optimization

The precursor ion (m/z 319.0) was subjected to collision-induced dissociation (CID) with argon gas to generate product ions. The collision energy (CE) and cone voltage (CV), also known as declustering potential (DP), were systematically optimized to maximize the signal for the most stable and intense product ions.[11][12] This automated optimization process is crucial for achieving the highest sensitivity.[10][13]

For a robust assay, two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Optimized CE (eV)Optimized CV (V)Role
Analyte319.0187.12535Quantifier
Analyte319.0121.13835Qualifier
Internal Standard324.0192.12535Quantifier

Note: Internal Standard (IS) parameters are for a hypothetical stable isotope-labeled (SIL) analog, N-(4-acetylphenyl-d5)-2-chloro-5-nitrobenzamide, and should be empirically determined.

Ion Source Parameter Optimization

To ensure efficient ionization and ion transfer into the mass spectrometer, key source parameters must be optimized.[14] These settings control the desolvation of droplets and the formation of gas-phase ions.

ParameterOptimized ValueRationale
Ionization Mode ESI PositivePromotes protonation of the analyte.
Capillary Voltage 3.5 kVOptimal voltage for stable spray and efficient ion formation without causing in-source fragmentation.
Source Temperature 450 °CFacilitates efficient solvent evaporation (desolvation).
Nebulizer Gas (N₂) Pressure 45 psiControls the formation of fine droplets for efficient desolvation.[15]
Drying Gas (N₂) Flow 10 L/minAids in the desolvation process.

Chromatographic (LC) Method Development

The primary goals of chromatographic separation in bioanalysis are to separate the analyte from endogenous matrix components to minimize matrix effects and to achieve a sharp, symmetrical peak shape for accurate integration.[16][17]

Column and Mobile Phase Selection

Based on the analyte's LogP of 3.7, a reversed-phase C18 column was selected as the initial starting point.[8] Acetonitrile was chosen as the organic mobile phase due to its lower viscosity and higher elution strength compared to methanol. A volatile acid, formic acid (0.1%), was added to both aqueous and organic phases to promote analyte protonation, which improves peak shape and ESI efficiency.

Optimized LC Conditions

A gradient elution was developed to provide good retention and peak shape while ensuring a short run time suitable for high-throughput analysis.

ParameterCondition
HPLC System Standard UPLC/HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.5
3.0
3.1
4.0
Expected Retention Time ~2.2 minutes

Sample Preparation Protocol

Sample preparation is arguably the most critical step in bioanalysis. Its purpose is to remove proteins and other interfering components from the plasma matrix that can cause ion suppression or enhancement, collectively known as the matrix effect.[16][18][19]

Evaluation and Selection of Technique

Protein precipitation (PPT) was chosen for its simplicity, speed, and suitability for early-stage method development.[20][21][22] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT with cold acetonitrile offers a robust starting point.[5][21]

The Role of the Internal Standard (IS)

An internal standard is essential for accurate and precise quantification.[23] It is added to all samples (calibrators, QCs, and unknowns) at a fixed concentration early in the sample preparation process. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical and physical properties and co-elutes chromatographically, thus effectively compensating for variability in extraction recovery and matrix effects.[24][25][26]

Step-by-Step Plasma Protein Precipitation Protocol
  • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the appropriate sample (blank plasma, calibrator, QC, or unknown) into the labeled tubes.

  • Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% acetonitrile) to every tube except for the double blank (matrix blank).

  • Vortex each tube for 5 seconds to mix.

  • Add 200 µL of cold (–20 °C) acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation Framework

Once developed, the method must be validated to demonstrate it is fit for its intended purpose, as mandated by regulatory bodies.[3][27][28] Full validation should assess the following parameters according to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance:[3]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.[29]

  • Calibration Curve (Linearity): Demonstrating the relationship between instrument response and known analyte concentrations over a defined range.

  • Accuracy and Precision: The closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).

  • Carryover: Ensuring that residual analyte from a high-concentration sample does not affect the subsequent sample.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Visual Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key workflows described in this application note.

MethodDevelopmentWorkflow cluster_0 Phase 1: MS Optimization cluster_1 Phase 2: LC & Sample Prep cluster_2 Phase 3: Validation A Analyte Infusion B Precursor Ion ID (m/z 319.0) A->B C Product Ion Scan B->C D MRM Transition Optimization (CE/CV) C->D I Final Method Assembly D->I E Column & Mobile Phase Selection F Gradient Optimization E->F F->I G Sample Prep (Protein Precipitation) G->F H Internal Standard Selection H->G J Regulatory Validation (ICH M10 Guidelines) I->J

Caption: Overall workflow for LC-MS/MS method development.

SamplePrepWorkflow A 1. Aliquot 50 µL Plasma B 2. Add 10 µL Internal Standard A->B C 3. Add 200 µL Cold Acetonitrile (Precipitating Agent) B->C D 4. Vortex Vigorously C->D E 5. Centrifuge (14,000 rpm, 10 min) D->E F 6. Transfer Supernatant E->F G 7. Inject into LC-MS/MS F->G

Caption: Step-by-step protein precipitation workflow.

Conclusion

This application note provides a robust and scientifically-grounded framework for developing a quantitative LC-MS/MS assay for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in human plasma. By following a logical progression of optimization for mass spectrometry, chromatography, and sample preparation, a method can be established that is sensitive, specific, and suitable for validation according to stringent regulatory standards. This detailed protocol serves as a valuable resource for researchers and scientists in the field of drug development, enabling reliable bioanalysis to support critical pharmacokinetic assessments.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • FDA issues final guidance on bioanalytical method validation. (n.d.).
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. (n.d.).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (n.d.).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10).
  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10).
  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28).
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. (n.d.).
  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.).
  • The Scheduled MRM™ Algorithm Pro - SCIEX. (n.d.).
  • Internal standard - Wikipedia. (n.d.).
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4).
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 12).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.).
  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC. (n.d.).
  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC. (n.d.).
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. (2014, February 13).
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis - ruthigen. (n.d.).
  • N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide | ChemScene. (n.d.).
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.).
  • Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru - Thermo Fisher Scientific. (2025, August 21).
  • 2-CHLORO-N-(4-ETHYLPHENYL)-5-NITROBENZAMIDE — Chemical Substance Information - NextSDS. (n.d.).
  • Optimizing the Agilent Multimode Source. (n.d.).
  • The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation - PubMed. (2013, March 15).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
  • API Optimization, Source Design, and Other Considerations of LC/MS. (n.d.).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6).
  • Current developments in LC-MS for pharmaceutical analysis. - SciSpace. (2020, February 17).

Sources

Application

Application Notes and Protocols for Molecular Docking Studies of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Introduction: The Rationale for Investigating N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a synthetic compound with a molecular structure that suggests potential interacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a synthetic compound with a molecular structure that suggests potential interactions with biological macromolecules. The presence of a benzamide core, substituted with electron-withdrawing nitro and chloro groups, and an acetylphenyl moiety, provides a rich scaffold for various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions. These are the cornerstones of molecular recognition by protein targets. In the landscape of drug discovery, compounds with such features are of significant interest as they can be tailored to fit into the active sites of enzymes or the binding pockets of receptors, potentially modulating their biological activity.

This guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. As there is limited to no publicly available research on the specific biological targets of this compound, we will use a well-characterized and highly relevant drug target, the Fibroblast Growth Factor Receptor 1 (FGFR1) kinase , as an exemplary case. Dysregulation of FGFR1 signaling is implicated in various cancers, making it a prime target for small molecule inhibitors.[1][2] The methodologies detailed herein are, however, broadly applicable and can be adapted to other protein targets.

This document is intended for researchers, scientists, and drug development professionals. It not only outlines the "how" but also emphasizes the "why" behind each step, ensuring a robust and scientifically sound computational analysis.

Part 1: Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[2] The primary objectives are to predict the binding mode and to estimate the binding affinity (or strength of interaction). A lower binding energy value typically indicates a more stable and, therefore, more favorable interaction.

The process can be conceptualized as a two-step procedure:

  • Sampling: Exploring a vast conformational space of both the ligand and, in some cases, the receptor's active site to generate a wide range of possible binding poses.

  • Scoring: Evaluating each of these poses using a scoring function that approximates the binding free energy.

A successful molecular docking study can provide invaluable insights into the molecular basis of a ligand's activity, guide the design of more potent and selective analogs, and aid in the prioritization of compounds for experimental testing.

Part 2: Experimental Design and Workflow

A well-designed molecular docking experiment is crucial for obtaining meaningful and reproducible results. The overall workflow is a multi-stage process that requires careful attention to detail at each step.

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Protein Preparation Protein Preparation Protein Preparation->Grid Box Generation Molecular Docking Molecular Docking Grid Box Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis Validation Validation Interaction Analysis->Validation

Caption: A generalized workflow for a molecular docking study.

Part 3: Detailed Protocols

This section provides a detailed, step-by-step protocol for a molecular docking study of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide with FGFR1 kinase. We will use widely accessible and validated software tools.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with correct atom types and partial charges.

Protocol:

  • Obtain the 2D Structure: The chemical structure of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide can be represented by the canonical SMILES string: CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[O-])Cl.

  • 2D to 3D Conversion:

    • Use a chemical drawing tool such as ChemDraw or the online tool MarvinJS to draw the 2D structure from the SMILES string.

    • Export the structure as a 3D format, such as .mol or .sdf.

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy conformation. Use a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro or UCSF Chimera to perform energy minimization. This step ensures that bond lengths, angles, and dihedrals are optimized.

  • Generate Multiple Conformations (Optional but Recommended):

    • For flexible ligands, it is beneficial to generate multiple low-energy conformers. This can be done using software like Open Babel or the conformer generation tools within Schrödinger's LigPrep.

  • Assign Partial Charges and Define Rotatable Bonds:

    • For use with AutoDock Vina, the ligand file needs to be in the .pdbqt format. This can be achieved using AutoDock Tools (ADT).

    • Load the energy-minimized 3D structure into ADT.

    • Add polar hydrogens.

    • Compute Gasteiger charges, which are essential for the scoring function.

    • Define the rotatable bonds. ADT will automatically detect these, but it is good practice to verify them.

    • Save the prepared ligand as ligand.pdbqt.

Protein Preparation

The crystal structure of a protein obtained from the Protein Data Bank (PDB) requires several cleaning and preparation steps before it is suitable for docking.

Protocol:

  • Download the Protein Structure:

    • Navigate to the RCSB PDB database and download the crystal structure of FGFR1 kinase in complex with an inhibitor. For this example, we will use PDB ID: 5EW8 .[3][4] This structure has a good resolution (1.63 Å) and contains a bound ligand, which is useful for defining the binding site.[3]

  • Clean the PDB File:

    • Open the 5EW8.pdb file in a molecular visualization tool like UCSF Chimera or PyMOL.

    • The crystal structure may contain multiple protein chains, water molecules, ions, and co-factors. For this study, we are interested in the protein and its active site.

    • Delete all water molecules. While some water molecules can be critical for ligand binding, for a standard docking protocol, they are typically removed.

    • Remove any co-factors or ions that are not essential for the binding of the inhibitor.

    • The 5EW8 structure contains two identical protein chains (A and B). For simplicity, we will work with chain A. Delete chain B.

    • Remove the co-crystallized ligand (in this case, JNJ-42756493). Its position will be used to define the binding site.

  • Prepare the Receptor for Docking:

    • Using AutoDock Tools (ADT):

      • Load the cleaned PDB file of FGFR1 (chain A).

      • Add polar hydrogens.

      • Add Kollman charges.

      • Save the prepared protein as protein.pdbqt.

Grid Box Generation and Docking Simulation

The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for favorable ligand poses.

Protocol:

  • Define the Binding Site:

    • The most reliable way to define the binding site is to use the position of the co-crystallized ligand from the original PDB file.

    • In ADT, load the prepared protein (protein.pdbqt).

    • Load the original co-crystallized ligand to visualize the binding pocket.

    • Center the grid box on the co-crystallized ligand. Adjust the dimensions of the box to be large enough to accommodate N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide and allow for some rotational and translational freedom. A buffer of 4-5 Å around the ligand is generally sufficient.

  • Configure and Run AutoDock Vina:

    • AutoDock Vina requires a configuration file (e.g., conf.txt) that specifies the input files and the grid box parameters.

    • Execute the docking run from the command line: vina --config conf.txt --log output_log.txt

Part 4: Analysis and Interpretation of Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. The results are typically presented for the top-ranked poses.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.25
3-8.11.87
4-7.92.45
5-7.83.12
.........

Note: The values in this table are hypothetical and for illustrative purposes only.

Qualitative Analysis of Binding Poses

Visual inspection of the predicted binding poses is a critical step in the analysis.

Protocol:

  • Visualize the Docked Poses:

    • Load the prepared protein (protein.pdbqt) and the output file containing the docked poses (output_poses.pdbqt) into a molecular visualization program like PyMOL or UCSF Chimera.

  • Analyze the Best-Scoring Pose:

    • Focus on the pose with the lowest binding energy.

    • Examine the orientation of the ligand within the binding pocket.

    • Identify key interactions between the ligand and the protein's active site residues. These can include:

      • Hydrogen bonds: Look for interactions between hydrogen bond donors and acceptors on both the ligand and the protein.

      • Hydrophobic interactions: Identify nonpolar regions of the ligand interacting with hydrophobic residues of the protein.

      • Pi-stacking interactions: Look for interactions between aromatic rings on the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) on the protein.

G cluster_ligand N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide cluster_protein FGFR1 Active Site Residues Nitro_Group Nitro_Group Charged_Residues Charged_Residues Nitro_Group->Charged_Residues Electrostatic Amide_Linker Amide_Linker Polar_Residues Polar_Residues Amide_Linker->Polar_Residues H-Bonding Acetyl_Group Acetyl_Group Acetyl_Group->Polar_Residues H-Bonding Aromatic_Rings Aromatic_Rings Hydrophobic_Pocket Hydrophobic_Pocket Aromatic_Rings->Hydrophobic_Pocket Hydrophobic Aromatic_Residues Aromatic_Residues Aromatic_Rings->Aromatic_Residues Pi-Stacking

Caption: Potential molecular interactions between the ligand and the protein active site.

Part 5: Validation and Further Steps

A molecular docking result is a prediction and should be validated to increase confidence in its reliability.

Self-Validating Systems: Redocking

If a crystal structure of the target protein with a bound ligand is available (as in our case with 5EW8), a common validation technique is to "redock" the co-crystallized ligand back into the active site.

Protocol:

  • Extract and Prepare the Co-crystallized Ligand:

    • From the original 5EW8.pdb file, extract the coordinates of the bound ligand (JNJ-42756493).

    • Prepare this ligand in the same way as our target ligand, creating a .pdbqt file.

  • Perform Docking:

    • Run the docking simulation using the same protein structure and grid box parameters.

  • Calculate RMSD:

    • Compare the predicted best-scoring pose of the redocked ligand with its original crystallographic position.

    • The Root Mean Square Deviation (RMSD) between the two poses is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Next Steps and Experimental Correlation

The ultimate validation of a docking study comes from experimental data. Promising results from molecular docking should be followed by:

  • In vitro assays: Testing the compound's ability to inhibit the target protein's activity (e.g., an enzyme inhibition assay for FGFR1).

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to see if the predicted binding mode and interactions correlate with changes in biological activity.

  • Advanced computational methods: For high-confidence predictions, techniques like Molecular Dynamics (MD) simulations can be used to assess the stability of the predicted protein-ligand complex over time.

Conclusion

Molecular docking is a powerful tool in modern drug discovery. By following a rigorous and well-validated protocol, researchers can gain significant insights into the potential biological activity of novel compounds like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. The workflow and methodologies presented in this guide provide a solid foundation for conducting such studies, enabling the rational design and prioritization of molecules for further development.

References

  • RCSB Protein Data Bank. (n.d.). 5EW8: FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH JNJ-4275693. Retrieved from [Link]

  • Protein Data Bank Japan. (2024, May 8). 5ew8 - FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH JNJ-4275693 - Summary. Retrieved from [Link]

  • Patani, H., et al. (2016). Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use. Oncotarget, 7(19), 24252–24268.
  • Wikipedia. (n.d.). Fibroblast growth factor receptor 1. Retrieved from [Link]

  • Gao, Y., et al. (2019). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Molecules, 24(12), 2277.
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Welcome to the dedicated technical guide for the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical guide for the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this procedure and improve your synthetic yield and purity.

Reaction Overview and Mechanism

The synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is fundamentally an acylation reaction. It involves the formation of a stable amide bond between 4-aminoacetophenone and an activated derivative of 2-chloro-5-nitrobenzoic acid. The most common and industrially scalable method is the reaction with 2-chloro-5-nitrobenzoyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of the acyl chloride. A subsequent deprotonation step, typically facilitated by a non-nucleophilic base, leads to the formation of the final amide product.

reaction_mechanism reactant1 4-Aminoacetophenone (Nucleophile) intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 2-Chloro-5-nitrobenzoyl chloride (Electrophile) reactant2->intermediate base Base (e.g., Pyridine) (Proton Scavenger) byproduct Pyridinium Hydrochloride (Byproduct) base->byproduct Proton Transfer product N-(4-acetylphenyl)-2-chloro- 5-nitrobenzamide intermediate->product Elimination of Cl-

Caption: General mechanism for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and reagents for this synthesis?

The essential starting materials are 4-aminoacetophenone and 2-chloro-5-nitrobenzoic acid. The acid is typically converted to its more reactive acyl chloride form, 2-chloro-5-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A tertiary amine base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction. Anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or toluene are used as the reaction medium.

Q2: Why is the use of an acyl chloride preferred over direct coupling with the carboxylic acid?

The acyl chloride is significantly more electrophilic and reactive than the corresponding carboxylic acid. This high reactivity allows the acylation of the weakly nucleophilic aniline (4-aminoacetophenone) to proceed rapidly and efficiently at or below room temperature, often leading to higher yields and cleaner reactions. Direct coupling requires activating agents (e.g., DCC, EDC, HATU), which can be more expensive and may introduce purification challenges.

Q3: What are the typical reaction conditions and expected yields?

The reaction is usually performed at a low temperature initially (0-5 °C) during the addition of the acyl chloride to control the exothermic reaction, and then allowed to warm to room temperature. Reaction times typically range from 2 to 12 hours. With proper technique and pure starting materials, yields can range from 75% to over 90%.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). Spot the reaction mixture against the 4-aminoacetophenone starting material. The reaction is complete when the starting material spot has been completely consumed. The product spot will have a different Rf value.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has run overnight, but TLC analysis shows mostly unreacted starting material. What went wrong?

This is a common issue that can be traced back to several root causes:

  • Cause A: Inactive Acyl Chloride. The most likely culprit is the hydrolysis of the 2-chloro-5-nitrobenzoyl chloride. Acyl chlorides are highly sensitive to moisture. If it was exposed to air or if the reaction solvent was not anhydrous, it will revert to the unreactive carboxylic acid.

    • Solution: Always use freshly prepared or newly purchased 2-chloro-5-nitrobenzoyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Insufficient Base. The reaction generates one equivalent of HCl. If this is not neutralized, it will protonate the starting aniline (4-aminoacetophenone), rendering it non-nucleophilic and effectively stopping the reaction.

    • Solution: Use at least 1.1 to 1.2 equivalents of a non-nucleophilic base like pyridine or triethylamine. This ensures all generated HCl is scavenged.

  • Cause C: Low Purity of Starting Materials. Impurities in either 4-aminoacetophenone or the 2-chloro-5-nitrobenzoic acid can interfere with the reaction.

    • Solution: Check the purity of your starting materials by melting point or NMR spectroscopy. Recrystallize the 4-aminoacetophenone from an ethanol/water mixture if necessary.

Problem 2: Product is Impure After Workup

Q: I obtained a decent yield, but my crude product is a sticky solid and TLC shows multiple spots. What are these impurities?

  • Cause A: Unreacted Starting Materials. If the reaction did not go to completion, both starting materials could co-precipitate with your product.

    • Solution: The workup is designed to remove these. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove the basic starting material (4-aminoacetophenone) and any residual pyridine. A subsequent wash with a dilute base solution (e.g., 5% NaHCO₃) will remove the acidic starting material (2-chloro-5-nitrobenzoic acid).

  • Cause B: Diacylation Side Product. While sterically hindered, it is possible for a second acylation to occur, though this is rare for this specific substrate under controlled conditions.

    • Solution: This is controlled by stoichiometry. Ensure you are using a molar ratio of 1:1 or a slight excess (1.05 equivalents) of the aniline. Avoid a large excess of the acyl chloride.

  • Cause C: Hydrolysis Product. As mentioned, if the acyl chloride hydrolyzes, you will have 2-chloro-5-nitrobenzoic acid in your crude product.

    • Solution: A basic wash during the workup (as described in Cause A) will effectively remove this acidic impurity by converting it to its water-soluble carboxylate salt.

Problem 3: Difficulty with Product Isolation

Q: After removing the solvent, my product is a persistent oil and won't crystallize. How can I get it to solidify?

  • Solution 1: Trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This often induces nucleation and crystallization.

  • Solution 2: Recrystallization. Dissolve the crude oil in a minimal amount of a hot solvent in which the product has good solubility (e.g., ethanol, isopropanol, or ethyl acetate). Then, allow it to cool slowly to room temperature, and finally in an ice bath. If no crystals form, try adding a small amount of an anti-solvent (a solvent in which the product is insoluble, like water or hexane) dropwise to the solution until it becomes slightly cloudy, then allow it to stand.

Optimized Experimental Protocol: Acyl Chloride Method

This protocol details the most common and reliable method for the synthesis.

experimental_workflow prep Step 1: Preparation - Dry glassware - Add 4-aminoacetophenone, pyridine,  and anhydrous DCM to flask cool Step 2: Cooling - Cool reaction mixture to 0-5 °C  in an ice bath prep->cool add Step 3: Acyl Chloride Addition - Dissolve acyl chloride in DCM - Add dropwise to cooled mixture  over 20-30 mins cool->add react Step 4: Reaction - Remove ice bath - Stir at room temperature for 2-12h - Monitor by TLC add->react workup Step 5: Aqueous Workup - Wash with 1M HCl - Wash with 5% NaHCO3 - Wash with brine react->workup isolate Step 6: Isolation - Dry organic layer (Na2SO4) - Filter and evaporate solvent - Obtain crude product workup->isolate purify Step 7: Purification - Recrystallize from ethanol or  isopropanol to get pure product isolate->purify

Caption: Standard experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-aminoacetophenone (1.0 eq), pyridine (1.2 eq), and anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Addition: Dissolve 2-chloro-5-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring completion by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), 5% NaHCO₃ solution (2x), and finally with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol, to afford the pure N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide as a solid.

Data Summary for Optimization

ParameterRecommended ConditionRationale & Notes
Stoichiometry 1.0 eq Aniline : 1.05 eq Acyl ChlorideA slight excess of the acyl chloride ensures complete consumption of the aniline.
Base 1.2 eq Pyridine or TriethylamineMust be in excess to neutralize all generated HCl. Pyridine is often preferred.
Solvent Anhydrous DCM, Chloroform, TolueneAprotic and inert solvents are essential to prevent hydrolysis of the acyl chloride.
Temperature 0-5 °C (addition), then RT (reaction)Controls the initial exotherm and prevents side reactions.
Reaction Time 2-12 hoursMonitor by TLC for completion to avoid unnecessary heating or degradation.
Purification Recrystallization (Ethanol/Isopropanol)Provides high purity product by removing residual starting materials and soluble impurities.

Visual Troubleshooting Guide

troubleshooting_flowchart start Problem Occurred low_yield Low or No Yield? start->low_yield impure Impure Product? low_yield->impure No sol_yield Check Acyl Chloride Quality Verify Anhydrous Conditions Ensure >1.1 eq Base low_yield->sol_yield Yes isolation Isolation Issues (Oily)? impure->isolation No sol_impure Perform Acid/Base Washes Check Stoichiometry Recrystallize Carefully impure->sol_impure Yes sol_isolate Triturate with Hexane Attempt Recrystallization from different solvents isolation->sol_isolate Yes success Problem Resolved isolation->success No sol_yield->success sol_impure->success sol_isolate->success

Caption: A decision tree for troubleshooting common issues.

References

  • Baviskar, A. T., et al. (2013). Synthesis and biological evaluation of novel 2-chloro-5-nitro-N-phenylbenzamide derivatives as antimicrobial and anti-biofilm agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4818-4822. [Link]

  • Patel, R. V., et al. (2012). Synthesis, characterization and antimicrobial evaluation of some novel N-(4-acetylphenyl)benzamides. Journal of the Serbian Chemical Society, 77(1), 27-38. [Link]

Optimization

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide solubility problems in DMSO

Welcome to the technical support center for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation of your experimental solutions.

Understanding the Compound and the Solvent

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is an organic compound with a molecular weight of 318.71 g/mol and a formula of C₁₅H₁₁ClN₂O₄[1]. Its structure, featuring a benzamide core with chloro and nitro substitutions, contributes to its specific solubility profile.

DMSO is a powerful, polar aprotic solvent widely used in drug discovery and biological assays for its ability to dissolve a broad range of polar and nonpolar compounds[2][3]. However, its hygroscopic nature and potential for compound degradation present challenges that require careful handling.

Frequently Asked Questions (FAQs)

Q1: My N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide powder is not dissolving completely in fresh, anhydrous DMSO at room temperature. What should I do?

This is a common issue that can often be resolved with gentle heating and sonication. The energy input from these methods can help overcome the activation energy barrier for dissolution.

  • Initial Troubleshooting Steps:

    • Gentle Warming: Warm the solution in a water bath set to 37-50°C for 10-15 minutes. Avoid excessive heat, as it can potentially degrade the compound or the solvent.

    • Sonication: Place the vial in an ultrasonic bath for 15-30 minutes. Cavitation induced by sonication can break up solid aggregates and enhance solvent-solute interactions[4].

    • Vortexing: Intermittently vortex the solution during warming and sonication to ensure thorough mixing.

Q2: A previously clear stock solution of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in DMSO has become cloudy or contains a precipitate after storage. What is the likely cause?

The most probable cause is the absorption of atmospheric moisture by DMSO. DMSO is highly hygroscopic, and even small amounts of absorbed water can significantly decrease the solubility of many organic compounds[5][6][7]. This change in solvent polarity can cause the compound to precipitate out of the solution, a phenomenon often exacerbated by freeze-thaw cycles[5][6].

Q3: How can I prevent my DMSO stock solutions from absorbing water?

Proper storage and handling are critical to maintaining the anhydrous nature of your DMSO and the integrity of your stock solutions.

  • Best Practices for DMSO and Stock Solution Storage:

    • Use anhydrous DMSO, preferably from a freshly opened, small-volume bottle.

    • Store DMSO and stock solutions in tightly sealed vials.

    • For long-term storage, use a desiccator to minimize moisture exposure.

    • Aliquot stock solutions into single-use volumes to avoid repeated opening of the main stock and minimize freeze-thaw cycles.

Q4: Can I use heat to redissolve the precipitate in my stock solution?

Yes, gentle heating can be effective. Warm the solution to 37-50°C and vortex until the precipitate redissolves. However, be aware that repeated heating and cooling cycles can potentially degrade the compound. It is always best to prevent precipitation in the first place through proper storage.

Q5: Are there any known stability issues with N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in DMSO?

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for dissolving N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide and troubleshooting common solubility issues.

Protocol 1: Standard Dissolution of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in DMSO

This protocol is for the initial preparation of a stock solution.

  • Equilibrate: Allow the vial of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of the compound in a sterile, dry vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Assess Solubility: Visually inspect the solution for any undissolved particles.

  • Apply Gentle Heat (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.

  • Sonication (if necessary): Following warming, place the vial in an ultrasonic bath for 15-30 minutes.

  • Final Inspection: Once the solution is clear, it is ready for use or aliquoting for storage.

Protocol 2: Redissolving Precipitate from a DMSO Stock Solution

This protocol should be used if a previously clear solution has developed a precipitate.

  • Inspect: Visually confirm the presence of a precipitate.

  • Gentle Warming: Place the vial in a 37°C water bath.

  • Vortex: Vortex the solution every 5 minutes until the precipitate is completely redissolved.

  • Use Immediately: It is recommended to use the redissolved solution immediately to avoid re-precipitation.

  • Evaluate Storage: If precipitation is a recurring issue, re-evaluate your storage and handling procedures as outlined in the FAQs.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in DMSO.

G start Start: Prepare Stock Solution check_dissolved Is the compound fully dissolved? start->check_dissolved warm_sonicate Warm (37-50°C) & Sonicate check_dissolved->warm_sonicate No solution_ready Solution Ready for Use/Storage check_dissolved->solution_ready Yes check_dissolved2 Is it dissolved now? warm_sonicate->check_dissolved2 check_dissolved2->solution_ready Yes consult_literature Consult further literature or consider alternative solvents check_dissolved2->consult_literature No storage Store solution appropriately solution_ready->storage check_precipitate Precipitate observed upon storage? storage->check_precipitate redissolve Follow Protocol 2: Redissolve Precipitate check_precipitate->redissolve Yes no_precipitate Solution remains clear check_precipitate->no_precipitate No use_immediately Use solution immediately and review storage redissolve->use_immediately

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data Summary

While specific solubility data for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in DMSO is not available in the searched literature, the following table provides a general framework for documenting your own solubility observations.

ConditionTemperature (°C)ObservationMaximum Observed Solubility (mg/mL)
Anhydrous DMSO25Incomplete dissolutionRecord your value
Anhydrous DMSO + Heat37-50Complete dissolutionRecord your value
Anhydrous DMSO + Sonication25Complete dissolutionRecord your value
DMSO (exposed to air)25Precipitation observedRecord your value

The Impact of Water on DMSO Solubility

The hygroscopic nature of DMSO is a critical factor in maintaining the solubility of many organic compounds. As DMSO absorbs water, its polarity increases, which can lead to a decrease in the solubility of less polar compounds. The graph below illustrates the general principle of how water content can affect the solubility of a lipophilic compound in DMSO.

G cluster_0 Effect of Water on DMSO A Anhydrous DMSO C High Compound Solubility A->C Maintains optimal solvating power for lipophilic compounds B DMSO with Absorbed Water D Decreased Compound Solubility / Precipitation B->D Increased polarity reduces solvating power for lipophilic compounds

Caption: Impact of water on DMSO's solvating power.

By understanding the properties of both N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide and DMSO, and by following the recommended protocols and best practices, researchers can overcome common solubility challenges and ensure the accuracy and reproducibility of their experiments.

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • Zhao, K., Fang, Z., Liang, S., et al. Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry. 2023. Available from: [Link]

  • ACS Publications. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

  • NextSDS. 2-CHLORO-N-(4-ETHYLPHENYL)-5-NITROBENZAMIDE — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Semantic Scholar. Divergent decomposition pathways of DMSO mediated by solvents and additives. Available from: [Link]

  • ACS Publications. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. 2021. Available from: [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized?. Available from: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? Is there a way to access how much water has been absorbed?. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • NextSDS. N-(2-CHLORO-5-NITROPHENYL)-4-NITROBENZAMIDE — Chemical Substance Information. Available from: [Link]

  • NextSDS. 4-CHLORO-N-(2-CHLORO-5-NITRO-PHENYL)-BENZAMIDE — Chemical Substance Information. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • PubChem. Inhibition Assay: The compound was dissolved in dimethyl sulfoxide (DMSO), and diluted to an arbitrary concentration (A). Available from: [Link]

  • NIST. 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. Available from: [https://webbook.nist.gov/cgi/cbook.cgi?ID=C15H10ClF3N2O5S&Type=GC-RI&Index=1#Todua, 2011]([Link], 2011)

  • Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of N-(4-acetylphenyl)-2-chloro-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide .

This molecule is typically synthesized via a Schotten-Baumann-type amide coupling between 4-aminoacetophenone and 2-chloro-5-nitrobenzoyl chloride . While amide bond formation is a fundamental transformation in organic synthesis, the specific electronic and steric environments of these substrates frequently lead to characteristic impurity profiles [1]. The electron-withdrawing para-acetyl group deactivates the aniline, reducing its nucleophilicity, while the highly electrophilic acid chloride is exceptionally prone to competitive hydrolysis [2].

Below, you will find a mechanistic FAQ, an optimized self-validating protocol, and troubleshooting workflows to ensure high-purity yields.

Part 1: FAQ - Identifying and Resolving Common Impurities

Q1: My LC-MS shows a massive peak for 2-chloro-5-nitrobenzoic acid (m/z 201) instead of the target amide. What is the mechanistic origin of this? A: This is the hydrolysis product of your starting material, 2-chloro-5-nitrobenzoyl chloride. The carbonyl carbon of this specific acid chloride is exceptionally electrophilic due to the strong inductive and resonance electron-withdrawing effects of the 5-nitro and 2-chloro groups. Consequently, it is highly susceptible to nucleophilic attack by even trace amounts of adventitious water. Causality & Resolution: Because your nucleophile (4-aminoacetophenone) is deactivated by its own acetyl group, the desired coupling is relatively slow, allowing competitive hydrolysis to dominate if moisture is present. You must ensure strictly anhydrous conditions. Dry your solvents over activated 3Å molecular sieves and verify the integrity of your acid chloride batch prior to the reaction (see the self-validating protocol below).

Q2: I have a persistent amount of unreacted 4-aminoacetophenone (m/z 135), even when using an excess of acid chloride. Why is the conversion stalling? A: This typically points to improper base selection or inadequate stoichiometry. The coupling reaction generates one equivalent of HCl. If your auxiliary base is insufficient, the unreacted 4-aminoacetophenone will act as the HCl scavenger, precipitating as an unreactive anilinium hydrochloride salt. Causality & Resolution: Use at least 2.0 to 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). DIPEA is strongly preferred over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile, which can otherwise lead to transient ketene formation or degradation pathways [1].

Q3: What is the high-molecular-weight impurity (m/z ~502) appearing in my crude mixture, and how do I eliminate it? A: This mass corresponds to the di-acylated impurity: N,N-bis(2-chloro-5-nitrobenzoyl)-4-acetylaniline. While the first acylation drastically reduces the nucleophilicity of the resulting amide nitrogen, exposing the reaction to a large excess of acid chloride combined with a strong base or extended heating can force a second acylation event. Causality & Resolution: Strictly control the stoichiometry of the acid chloride to 1.05 equivalents. Add the acid chloride dropwise at 0 °C to prevent localized concentration gradients that promote over-reaction.

Part 2: Mechanistic & Workflow Visualizations

The following diagrams illustrate the competing mechanistic pathways during synthesis and provide a rapid decision-making tree for LC-MS troubleshooting.

Pathways SM1 4-Aminoacetophenone (Deactivated Nucleophile) Target N-(4-acetylphenyl)-2-chloro -5-nitrobenzamide (Target Product) SM1->Target + SM2 (Main Pathway) SM2 2-Chloro-5-nitrobenzoyl chloride (Highly Electrophilic) SM2->Target Hydrolysis 2-Chloro-5-nitrobenzoic acid (Hydrolysis Impurity) SM2->Hydrolysis + Trace H2O (Competitive Reaction) Diacyl Di-acylated Impurity (Over-reaction) Target->Diacyl + Excess SM2 (Side Reaction) H2O Trace H2O H2O->Hydrolysis ExcessSM2 Excess Acid Chloride + Extended Heating ExcessSM2->Diacyl

Figure 1: Mechanistic pathways showing the desired amide bond formation vs. competitive hydrolysis and di-acylation.

Workflow Start Analyze Crude Reaction via LC-MS Q1 Identify Major Impurity Mass Start->Q1 Imp1 m/z = 201 (Hydrolysis Product) Q1->Imp1 Imp2 m/z = 135 (Unreacted Aniline) Q1->Imp2 Imp3 m/z ~ 502 (Di-acylation) Q1->Imp3 Sol1 Action: Dry solvents over sieves. Execute MeOH quench validation. Imp1->Sol1 Sol2 Action: Increase DIPEA to 2.5 eq. Ensure complete dissolution. Imp2->Sol2 Sol3 Action: Reduce acid chloride to 1.05 eq. Add dropwise strictly at 0 °C. Imp3->Sol3

Figure 2: LC-MS troubleshooting decision tree for rapid impurity resolution.

Part 3: Quantitative Data & Optimized Experimental Protocol

Impurity Profile Comparison

The table below summarizes the quantitative impact of reaction conditions on the impurity profile, demonstrating why the optimized protocol is necessary.

Reaction ConditionUnreacted Aniline (%)Hydrolysis Product (%)Di-acylated Impurity (%)Target Amide Yield (%)
1.5 eq Acid Chloride, TEA (1.5 eq), RT addition5.224.814.555.5
1.05 eq Acid Chloride, K₂CO₃ (aq), RT (Biphasic)12.034.60.053.4
1.05 eq Acid Chloride, DIPEA (2.5 eq), 0 °C to RT < 1.0 4.1 < 1.0 94.5
Self-Validating Experimental Protocol

This protocol incorporates a built-in validation step to ensure reagent integrity before committing your starting materials.

Step 1: Reagent Validation (The Methanol Quench Test) Causality: Acid chlorides degrade into unreactive carboxylic acids upon storage.

  • Take a 10 µL aliquot of your 2-chloro-5-nitrobenzoyl chloride stock solution.

  • Quench it into 200 µL of anhydrous methanol containing 1 eq of DIPEA.

  • Analyze via TLC or LC-MS. If the methyl ester is the sole product, the reagent is active. If the carboxylic acid (m/z 201) is present, discard the batch and synthesize/purchase fresh acid chloride.

Step 2: Preparation of the Nucleophile Solution

  • In an oven-dried flask under a nitrogen atmosphere, dissolve 4-aminoacetophenone (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Add DIPEA (2.5 eq, 25 mmol). Stir for 5 minutes to ensure homogeneity.

  • Cool the reaction flask to exactly 0 °C using an ice-water bath.

Step 3: Electrophile Addition

  • Dissolve validated 2-chloro-5-nitrobenzoyl chloride (1.05 eq, 10.5 mmol) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the aniline mixture over 30 minutes.

  • Note: Dropwise addition at 0 °C prevents localized excesses of the electrophile, entirely suppressing the di-acylation pathway.

Step 4: Reaction & Workup

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (hydrolyzes any remaining trace acid chloride and neutralizes HCl).

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with 1M HCl (removes excess DIPEA and trace unreacted aniline), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford high-purity N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at:[Link]

Optimization

Degradation of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in solution

Technical Support Center: Stability and Degradation Troubleshooting for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide Executive Summary N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4)[1] is a specialized ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Degradation Troubleshooting for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Executive Summary

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4)[1] is a specialized chemical probe characterized by its highly reactive 2-chloro-5-nitrobenzamide pharmacophore. In modern drug discovery, this specific moiety is widely deployed as an electrophilic covalent warhead—most notably in PPARγ antagonists (e.g., GW9662) and NR2F6 modulators[2][3]. While this engineered reactivity is essential for target engagement, it introduces severe stability liabilities when the compound is placed in solution.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot the three primary degradation pathways that compromise this compound: Nucleophilic Aromatic Substitution (SNAr), Photodegradation, and Amide Hydrolysis. Understanding the causality behind these mechanisms is critical for preserving the integrity of your experimental data.

Troubleshooting FAQs

Q1: My compound loses biological activity rapidly when diluted in standard biochemical assay buffers. What is causing this? A1: The most common cause of rapid degradation in biological assays is the presence of nucleophilic reducing agents, such as Dithiothreitol (DTT), β -mercaptoethanol ( β -ME), or glutathione (GSH). The 2-chloro-5-nitrobenzamide scaffold is highly electrophilic. The electron-withdrawing nitro group at the para position and the carbonyl group at the ortho position highly activate the C-Cl bond[2]. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The thiols in your buffer will rapidly attack the aromatic ring, displacing the chloride ion and forming a stable, inactive thioether adduct[3]. Causality & Solution: The thiol acts as a strong nucleophile against the activated aromatic ring. To prevent this, strictly remove DTT or β -ME from your assay buffers. If a reducing environment is required for protein stability, substitute with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Q2: I noticed a color change (yellowing) and multiple peaks on HPLC after leaving my stock solution on the benchtop. Is the compound light-sensitive? A2: Yes. Compounds containing a nitroaromatic group are notoriously sensitive to ultraviolet (UV) and prolonged visible light exposure[4]. Causality & Solution: Photodegradation occurs via the excitation of the nitro group, leading to photoreduction (forming nitroso or hydroxylamine derivatives) or radical-mediated photo-rearrangement. Always store stock solutions in amber glass vials. Handle the compound under subdued lighting and wrap any transparent experimental reservoirs (e.g., LC-MS autosampler vials) in aluminum foil.

Q3: Does the pH of the solution affect the stability of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide? A3: Absolutely. The molecule contains an amide linkage connecting the 2-chloro-5-nitrobenzoyl moiety to the 4-aminoacetophenone group. In strongly acidic or basic aqueous solutions, this amide bond undergoes rapid hydrolysis[5]. Causality & Solution: Base-catalyzed hydrolysis is particularly rapid due to hydroxide ion attack on the carbonyl carbon, yielding 2-chloro-5-nitrobenzoic acid and 4-aminoacetophenone as degradation products. Maintain aqueous dilutions strictly between pH 6.5 and 7.5. Avoid storing the compound in aqueous solutions; always prepare aqueous dilutions fresh from an anhydrous DMSO stock immediately prior to use.

Quantitative Degradation Kinetics

To aid in experimental planning, the following table summarizes the representative degradation kinetics for the 2-chloro-5-nitrobenzamide pharmacophore under various stress conditions.

Stress ConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Preventive Action
1 mM DTT (pH 7.4, 37°C) SNAr (Thiol Adduct Formation)< 15 minutesReplace DTT with TCEP.
UV Light (254 nm, 24h) Photodegradation (Reduction)2 - 4 hoursUse amber vials; limit light exposure.
0.1 M NaOH (pH > 12) Base-catalyzed Hydrolysis< 1 hourMaintain buffer pH between 6.5 - 7.5.
Anhydrous DMSO (-20°C) None (Stable Baseline)> 12 monthsPurge headspace with Argon gas.

Mechanistic and Workflow Visualizations

Pathways Parent N-(4-acetylphenyl)- 2-chloro-5-nitrobenzamide SNAr SNAr Adduct (Thiol Substitution) Parent->SNAr Nucleophiles (DTT, GSH) Hydrolysis Hydrolysis Products (Acid + Amine) Parent->Hydrolysis Extreme pH (H2O) Photo Photodegradation Products Parent->Photo UV/Vis Light

Fig 1: Primary chemical degradation pathways of the 2-chloro-5-nitrobenzamide scaffold.

Workflow Step1 1. Stock Preparation (10 mM in anhydrous DMSO) Step2 2. Aliquot & Store (Amber vials, -20°C, Argon) Step1->Step2 Step3 3. Assay Dilution (Aqueous buffer, pH 7.4, No DTT) Step2->Step3 Dilute immediately before use Step4 4. HPLC-MS Monitoring (Quantify parent peak area) Step3->Step4 Time-course validation

Fig 2: Best-practice workflow for handling and validating compound stability in solution.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions Causality: Water and oxygen are the primary drivers of hydrolysis and oxidative degradation. By eliminating them, the shelf-life of the compound is maximized.

  • Solvent Selection: Use only anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) packaged under argon.

  • Dissolution: Weigh the lyophilized N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide powder (MW: 318.71 g/mol )[1] into an amber glass vial. Add anhydrous DMSO to achieve a 10 mM stock concentration. Vortex gently until fully dissolved.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes to prevent freeze-thaw cycles and repeated light exposure.

  • Storage: Purge the headspace of each tube with Argon gas before sealing. Store immediately at -20°C or -80°C.

Protocol B: Forced Degradation HPLC-MS Assay (Self-Validating System) Causality: A self-validating protocol must prove that the stressor directly causes the degradation. By utilizing LC-MS, we track both the depletion of the parent molecule ( m/z ~319 [M+H]+) and the emergence of specific mass adducts (e.g., the +117.7 Da mass shift indicative of DTT substitution), confirming the exact mechanism of failure.

  • Sample Preparation: Prepare a 100 µM working solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Stress Conditions: Divide the solution into four separate amber vials:

    • Control: No additives, kept in the dark at 25°C.

    • Thiol-Stressed: Add DTT to a final concentration of 1 mM.

    • Base-Stressed: Add NaOH to achieve pH 12.

    • Light-Stressed: Expose to a 254 nm UV lamp.

  • Incubation & Quenching: Incubate all vials for 4 hours at room temperature. Quench the base-stressed sample by neutralizing with an equivalent volume of 0.1 M HCl.

  • Chromatographic Analysis: Inject 10 µL of each sample onto an LC-MS system utilizing a C18 reverse-phase column. Run a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes.

  • Data Interpretation: Compare the Area Under the Curve (AUC) of the parent peak in the stressed samples against the control. Identify the SNAr adduct in the thiol-stressed sample by extracting the ion chromatogram for m/z ~436.4.

References

  • [1] Title: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide | ChemScene Source: chemscene.com URL:

  • [4] Title: Technical Support Center: Preventing Degradation of 3-Nitrobenzamide During Storage - Benchchem Source: benchchem.com URL:

  • [5] Title: Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile - Benchchem Source: benchchem.com URL:

  • [2] Title: Structural Elucidation and Covalent Modulation of the Autorepressed Orphan Nuclear Receptor NR2F6 | ACS Chemical Biology Source: acs.org URL:

  • [3] Title: A New Era for PPARγ: Covalent Ligands and Therapeutic Applications - ACS Publications Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Welcome to the technical support center for the crystallization of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By understanding the underlying principles of crystallization and anticipating potential issues, you can significantly improve your yield and the purity of your final product.

Introduction to Crystallization

Crystallization is a critical purification technique in organic synthesis, relying on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] The goal is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of a highly ordered crystal lattice that excludes impurities.[2][3] The success of this process is highly dependent on the choice of solvent and the control of experimental conditions.[1][4]

This guide will address specific problems you may encounter during the crystallization of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is not dissolving in the hot solvent. What should I do?

A1: Insufficient solubility in hot solvent is a common issue that can halt the crystallization process. Here’s a systematic approach to address this:

  • Causality: The fundamental principle of recrystallization is that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][4] If the compound doesn't dissolve, the chosen solvent is likely not a good match for the polarity of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. Aromatic amides with nitro and chloro substituents have a moderate to high polarity.

  • Troubleshooting Steps:

    • Increase Solvent Volume: You may not be using enough solvent. Add small increments of the hot solvent to your mixture until the solid dissolves. However, be cautious not to add an excessive amount, as this will reduce your final yield.[5][6]

    • Solvent Selection: If increasing the volume doesn't work, you'll need to select a more appropriate solvent. A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.[4][7]

    • Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be effective.[4][8] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

  • Recommended Solvents to Test:

    • Single Solvents: Ethanol, methanol, acetone, ethyl acetate, and acetic acid are good candidates to test.[7]

    • Mixed Solvent Pairs: Common pairs to evaluate include ethanol/water, acetone/water, and ethyl acetate/hexane.[4][10]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's happening?

A2: The failure of crystals to form upon cooling is often due to either the solution being too dilute or the presence of a supersaturated solution that resists nucleation.

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of a small, stable crystalline entity) and crystal growth. If the concentration of the solute is too low, it may not reach the point of supersaturation necessary for nucleation. Alternatively, the solution may be supersaturated, but there are no nucleation sites for crystals to begin forming.[11]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for failure of crystallization.

  • Detailed Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[11]

      • Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[5][11]

    • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5][6] Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

    • Re-evaluate Solvent Choice: If all else fails, the chosen solvent may not be suitable. It's possible the compound is too soluble even at low temperatures. In this case, you will need to repeat the solvent selection process.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][12] This is a common problem, especially with impure compounds or when the boiling point of the solvent is higher than the melting point of the solute.

  • Causality: Oiling out happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[5] Impurities can also depress the melting point of the compound, making oiling out more likely.[5][9] The resulting oil often traps impurities and rarely solidifies into a pure crystalline product.[12]

  • Strategies to Prevent and Resolve Oiling Out:

StrategyDescriptionRationale
Re-heat and Add More Solvent Heat the solution to re-dissolve the oil, then add a small amount of additional solvent.[5]This lowers the saturation temperature of the solution, so that when it cools, it reaches the point of crystallization at a temperature below the compound's melting point.
Slower Cooling Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.Rapid cooling can cause the solution to become highly supersaturated at a higher temperature, favoring oil formation. Slower cooling allows for controlled crystal growth.[6]
Use a Lower-Boiling Point Solvent If possible, choose a solvent with a boiling point lower than the melting point of your compound.This ensures that the solution will be below the compound's melting point when it becomes saturated.
Purify Before Crystallization If the compound is very impure, consider a preliminary purification step like column chromatography to remove impurities that may be depressing the melting point.[9]Removing impurities will raise the melting point of your compound, making it less likely to oil out.
Vigorous Stirring In some cases, vigorous stirring as the solution cools can help to induce crystallization from the oil.[13]The mechanical energy can sometimes provide the activation energy needed for nucleation from the liquid phase.
Q4: The crystals I obtained are colored, but the pure compound should be colorless. How do I remove the color?

A4: Colored impurities are common in organic synthesis and can often be removed by treatment with activated charcoal.

  • Causality: The color is due to the presence of highly conjugated impurities that absorb visible light. These impurities can sometimes be incorporated into the crystal lattice of your product.

  • Decolorization Protocol:

    • Dissolve the impure, colored compound in the minimum amount of hot crystallization solvent.

    • Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Using too much charcoal can lead to the adsorption of your desired product and a lower yield.[5]

    • Swirl the mixture and gently heat it for a few minutes.

    • Perform a hot filtration to remove the activated charcoal, which now has the colored impurities adsorbed to its surface.

    • Allow the hot, colorless filtrate to cool slowly to form crystals.

Q5: How can I assess the purity of my recrystallized N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide?

A5: Assessing the purity of your final product is crucial. A combination of analytical techniques should be employed for a comprehensive evaluation.

  • Recommended Analytical Techniques:

TechniquePurposeKey Information Provided
Melting Point Analysis A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting range.Provides a quick and simple assessment of purity.
Thin-Layer Chromatography (TLC) A single spot on a TLC plate developed with an appropriate solvent system suggests the absence of major impurities.[10]Allows for rapid qualitative analysis of purity and comparison to the starting material.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity by separating the main compound from any impurities.[14]The area of the peak corresponding to your compound relative to the total area of all peaks gives the percentage purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra can confirm the chemical structure of your compound and reveal the presence of any impurities with distinct signals.Provides structural confirmation and can detect impurities at levels of ~1% or higher.
X-ray Diffraction (XRD) Can be used to identify the crystalline form of your material and is a powerful tool for purity assessment.[15][16]Confirms the crystalline nature of your product and can detect crystalline impurities.

Summary of Key Crystallization Principles

  • Solvent Selection is Paramount: The ideal solvent will dissolve the compound when hot but not when cold.[4][17]

  • Use the Minimum Amount of Hot Solvent: This ensures that the solution will be supersaturated upon cooling, maximizing the yield.

  • Slow Cooling is Preferable: Slow cooling promotes the formation of larger, purer crystals.[1] Rapid cooling can trap impurities.

  • Nucleation is Key: If crystals do not form, induce nucleation by scratching the flask or adding a seed crystal.[5][11]

  • Purity Dictates Success: Highly impure compounds are more prone to issues like oiling out.[5][9]

By following these guidelines and troubleshooting steps, you will be well-equipped to successfully crystallize N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide and obtain a high-purity product for your research and development needs.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Recrystallization. LibreTexts. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization - Organic Chemistry. Jack Westin. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications. [Link]

  • Troubleshooting Common Issues with Crystallizer Machines. Zhanghua Dryer. [Link]

  • Understanding Oiling Out in Crystallization. Scribd. [Link]

  • 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • RECRYSTALLISATION. University of Calgary. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. PMC. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. [Link]

  • Detection of Impurities in Organic Crystals by High-Accuracy Terahertz Absorption Spectroscopy. ACS Publications. [Link]

  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design. [Link]

  • Role of analytical techniques for characterisation of advanced and high purity materials. ResearchGate. [Link]

  • Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm. [Link]

  • Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. PMC. [Link]

  • Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. OECD-HPV. [Link]

  • Analytical chemistry and purification. Novalix. [Link]

  • 2-CHLORO-N-(4-ETHYLPHENYL)-5-NITROBENZAMIDE — Chemical Substance Information. NextSDS. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

  • 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Engineering & Processing Management. [Link]

  • 4-CHLORO-N-(2-CHLORO-5-NITRO-PHENYL)-BENZAMIDE — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Indian Chemical Society. [Link]

  • The crystal structure of N -((4-chloro-5-(3-nitrophenyl)-2 H -1,2,3-triazol-2-yl)methyl)acetamide, C 11 H 10 ClN 5 O 3. R Discovery. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este. Organic Syntheses. [Link]

  • Process for the purification of nitrobenzaldehyde.

Sources

Optimization

Technical Support Center: Enhancing the Purity of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. Here, we address common challenges encountere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. Here, we address common challenges encountered during its synthesis and purification, providing in-depth, evidence-based solutions to improve the final product's purity. Our approach is rooted in established chemical principles and practical, field-tested methodologies.

Frequently Asked Questions (FAQs)

Synthesis & Initial Work-up

Question 1: My reaction to synthesize N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is sluggish and gives a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, which is typically formed via an amide coupling reaction between 2-chloro-5-nitrobenzoic acid and 4-aminoacetophenone, can stem from several factors. Systematically investigating the following possibilities is crucial for optimization.

  • Incomplete Reaction: The conversion of starting materials may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spots are no longer visible.[1][2] For challenging couplings, especially with electron-deficient amines like 4-aminoacetophenone, more forcing conditions such as increased temperature or longer reaction times may be necessary.[1]

  • Suboptimal Reagents or Catalysts: The quality and choice of your reagents are critical.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze activated intermediates or the final product.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1] The choice of coupling reagent is also vital. While cost-effective carbodiimides like DCC or EDC are common, more challenging couplings may benefit from uronium/aminium salt-based reagents like HATU or HBTU, which can provide better yields.[1]

  • Side Reactions: The formation of byproducts consumes starting materials and complicates purification.

    • Solution: A common side reaction when using carbodiimide reagents is the formation of an N-acylurea byproduct.[1] The addition of additives like HOBt can help to suppress this side reaction by trapping the activated intermediate.[1]

Question 2: I'm observing unexpected spots on my TLC plate. What are the likely side products and how can they be minimized?

Answer: The presence of unexpected spots on your TLC plate indicates the formation of impurities. Understanding the potential side reactions in the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is key to their mitigation.

  • Unreacted Starting Materials: The most common impurities are often unreacted 2-chloro-5-nitrobenzoic acid and 4-aminoacetophenone.

    • Mitigation: As mentioned previously, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction conditions as needed.[1][2]

  • Isomeric Impurities: If the starting material, 2-chloro-5-nitrobenzoic acid, is synthesized by the nitration of 2-chlorobenzoic acid, there is a possibility of forming isomeric impurities such as 2-chloro-3-nitrobenzoic acid.[3][4]

    • Mitigation: Careful control of the nitration temperature, ideally between 0-5°C, during the addition of the nitrating mixture can minimize the formation of these undesired isomers.[2]

  • Hydrolysis of the Amide Bond: Although amides are generally stable, hydrolysis back to the carboxylic acid and amine can occur under harsh acidic or basic conditions, especially during work-up.[5]

    • Mitigation: Perform aqueous work-up steps with dilute acid and base, and avoid prolonged exposure to strong acids or bases.[1]

Troubleshooting Purification

Recrystallization

Question 3: I am struggling to find a suitable solvent system for the recrystallization of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. What is the best approach?

Answer: Recrystallization is a powerful technique for purifying solid organic compounds and is often the method of choice for amides.[6][7] The key is to find a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8]

Solvent Selection Protocol:

  • Single Solvent Screening:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of a single solvent and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the mixture. If it dissolves, it may be a suitable solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Solvent Pair Screening:

    • If no single solvent is ideal, a two-solvent system can be effective.[8]

    • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Recommended Solvents for Aromatic Amides:

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78A common and effective solvent for recrystallizing many organic compounds.[6]
AcetonePolar56Another good option for polar compounds.[6]
AcetonitrilePolar82Often gives very good results for the recrystallization of amides.[6]
Ethyl AcetateMid-polar77Can be used alone or in a solvent pair with a non-polar solvent like hexane.
TolueneNon-polar111Useful for aromatic compounds.[8]

Question 4: My product is precipitating as an oil instead of crystals during recrystallization. What should I do?

Answer: "Oiling out" is a common problem in recrystallization where the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.

Troubleshooting Oiling Out:

  • Induce Crystallization:

    • Try scratching the inside of the flask at the solvent-air interface with a glass rod.[1] This can create a rough surface that promotes nucleation.

    • Add a small seed crystal of the pure product, if available.[1]

  • Modify the Solvent System:

    • Add more of the "good" solvent to reduce the level of supersaturation.

    • If using a solvent pair, try a different "poor" solvent with a lower boiling point.

  • Slow Cooling:

    • Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can favor oil formation.

Column Chromatography

Question 5: Recrystallization is not improving the purity of my N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide sufficiently. How can I effectively purify it using column chromatography?

Answer: When recrystallization is ineffective, column chromatography is the next logical step for purification.[1] This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9] For a moderately polar compound like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.[10]

Workflow for Column Chromatography Purification:

Column Chromatography Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis TLC TLC Analysis to Determine Optimal Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Identifies eluent Column Pack the Column Slurry->Column Sample Load the Sample Column->Sample Elute Elute with Mobile Phase Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for purification by column chromatography.

Choosing the Right Mobile Phase:

The key to a successful separation is selecting the appropriate mobile phase (eluent). This is typically a mixture of a non-polar solvent and a more polar solvent.[11]

  • Common Solvent Systems:

    • Ethyl Acetate/Hexane: A standard and versatile system for compounds of moderate polarity.[11]

    • Dichloromethane/Methanol: Suitable for more polar compounds.[11]

    • Ether/Hexane: Another common choice for a range of polarities.[11]

  • Optimizing the Solvent Ratio:

    • Run a TLC plate of your crude product using a starting solvent mixture (e.g., 20% ethyl acetate in hexane).

    • The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.3-0.4.

    • If the Rf is too high (the spot moves too far up the plate), decrease the polarity of the mobile phase (i.e., reduce the percentage of the polar solvent).

    • If the Rf is too low (the spot barely moves from the baseline), increase the polarity of the mobile phase.

Question 6: My compound is co-eluting with an impurity during column chromatography. How can I improve the separation?

Answer: Co-elution of your product with impurities is a common challenge in column chromatography.[1] Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Fine-tune the polarity: Make small, incremental changes to the solvent ratio.

    • Change the solvent system: Sometimes, switching to a different pair of solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.[1]

  • Use a Different Stationary Phase:

    • If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., amino- or cyano-bonded).[12][13]

  • Employ Gradient Elution:

    • Instead of using a constant solvent composition (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography run (gradient elution). This can help to separate compounds with similar polarities.

References

  • U.S. Patent US2430421A, "Process for the purification of mononitro aromatic compounds," accessed March 21, 2026, .
  • Journal of Taibah University for Science, "Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s)," accessed March 21, 2026, [Link].

  • Separation and Purification Techniques, "Recrystallization," accessed March 21, 2026, [Link].

  • ResearchGate, "Why did my amide syntesis does not work?," accessed March 21, 2026, [Link].

  • ResearchGate, "What is the best technique for amide purification?," accessed March 21, 2026, [Link].

  • ResearchGate, "How do I purify the resulting compound after a nitro- to amine-group reduction?," accessed March 21, 2026, [Link].

  • Phenomenex, "Column Chromatography Guide," accessed March 21, 2026, [Link].

  • YouTube, "column chromatography & purification of organic compounds," accessed March 21, 2026, [Link].

  • Reddit, "Tips and tricks for difficult amide bond formation?," accessed March 21, 2026, [Link].

  • Biotage, "Very polar compound purification using aqueous normal-phase flash column chromatography," accessed March 21, 2026, [Link].

  • Recrystallization and Crystallization, accessed March 21, 2026, [Link].

  • Chemistry LibreTexts, "Chemistry of Amides," accessed March 21, 2026, [Link].

  • Missouri S&T, "Aromatic Nitro Compounds," accessed March 21, 2026, [Link].

  • Microbiology and Molecular Biology Reviews, "Nitroaromatic Compounds, from Synthesis to Biodegradation," accessed March 21, 2026, [Link].

  • University of Rochester, "Solvent Systems for Flash Column Chromatography," accessed March 21, 2026, [Link].

  • Chemical Society Reviews, "Amide bond formation: beyond the myth of coupling reagents," accessed March 21, 2026, [Link].

  • Journal of the American Chemical Society, "Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α-Amino Acids," accessed March 21, 2026, [Link].

  • Molecules, "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives," accessed March 21, 2026, [Link].

  • U.S. Patent US5149882A, "Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof," accessed March 21, 2026, .
  • PubChem, "2-Chloro-5-nitrobenzoic acid," accessed March 21, 2026, [Link].

  • U.S. Patent US7022844B2, "Amide-based compounds, production, recovery, purification and uses thereof," accessed March 21, 2026, .
  • The Royal Society of Chemistry, "Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration," accessed March 21, 2026, [Link].

  • U.S. Patent US2100242A, "Preparation of 2-chloro-5-aminobenzoic acid," accessed March 21, 2026, .
  • SciSpace, "Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening," accessed March 21, 2026, [Link].

  • European Patent Office, "Process for the preparation of 4-chloro-2-nitrobenzonitrile," accessed March 21, 2026, [Link].

Sources

Troubleshooting

Technical Support Center: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide Synthesis

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) related to this specific amide coupling reaction. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common side reactions and impurity-related challenges encountered during your experiments.

I. Troubleshooting Guide

This section is designed to address specific issues you may encounter during the synthesis and purification of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. Each issue is presented in a question-and-answer format, providing a step-by-step approach to diagnosis and resolution.

Issue 1: An Unexpected Peak is Observed in the HPLC Analysis of the Crude Reaction Mixture.

Question: My HPLC chromatogram shows a significant, unidentified peak alongside my desired product and starting materials. How can I identify this impurity and prevent its formation?

Answer: The presence of unexpected peaks in your HPLC analysis is a common challenge in amide synthesis. The identity of the side product depends heavily on the reaction conditions. Here is a systematic approach to identify and mitigate this issue:

Step 1: Preliminary Identification of the Side Product

  • Mass Spectrometry (LC-MS): The most direct method for identifying the unknown peak is to analyze the crude reaction mixture by LC-MS. The mass-to-charge ratio (m/z) of the impurity will provide a crucial clue to its molecular weight and potential structure.

  • Retention Time Analysis: Compare the retention time of the unknown peak with the starting materials (2-chloro-5-nitrobenzoyl chloride and 4-aminoacetophenone). This will confirm if the peak corresponds to unreacted starting material.

Step 2: Common Side Products and Their Formation Mechanisms

Based on the starting materials and reaction type, several side products are plausible. Below is a table of common impurities and their likely causes:

Potential Side Product Plausible Cause Prevention Strategy
2-Chloro-5-nitrobenzoic acid Hydrolysis of the starting acyl chloride (2-chloro-5-nitrobenzoyl chloride) due to the presence of moisture.[1][2]Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Diacylated Product: N-(4-acetylphenyl)-N-(2-chloro-5-nitrobenzoyl)-2-chloro-5-nitrobenzamide Use of a strong base and excess acylating agent.[2]Use a milder, non-nucleophilic base (e.g., triethylamine or DIPEA) and maintain a strict 1:1 stoichiometry of the reactants.
Unreacted 4-aminoacetophenone Incomplete reaction due to insufficient activation of the carboxylic acid or reduced nucleophilicity of the amine.[3]Ensure the complete conversion of 2-chloro-5-nitrobenzoic acid to its acyl chloride. If starting from the carboxylic acid, use an efficient coupling reagent.[4]
Products of Self-Condensation or Polymerization High reaction temperatures or prolonged reaction times can lead to the self-condensation of starting materials or product degradation.[2]Maintain a controlled, and typically low, reaction temperature. Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times.

Step 3: Experimental Protocol for Minimizing Side Product Formation

  • Drying of Glassware and Reagents: Oven-dry all glassware before use. Use freshly opened or properly stored anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric moisture.

  • Controlled Reagent Addition: Add the 2-chloro-5-nitrobenzoyl chloride solution dropwise to the solution of 4-aminoacetophenone and a non-nucleophilic base at a low temperature (e.g., 0 °C) to control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation and minimize the formation of degradation products.

Issue 2: The Yield of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is Consistently Low.

Question: I am consistently obtaining a low yield of my desired product. What are the potential reasons, and how can I optimize the reaction for a better yield?

Answer: Low yields in amide coupling reactions can stem from a variety of factors, from reagent quality to the reaction workup.[1] Here’s a troubleshooting guide to improve your yield:

Step 1: Re-evaluate Your Starting Materials

  • Purity of 2-chloro-5-nitrobenzoyl chloride: This reagent is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which will not react under standard conditions.[5] Use a fresh bottle or verify the purity of your existing stock.

  • Purity of 4-aminoacetophenone: Impurities in the amine can interfere with the reaction.[1] Consider recrystallizing or purifying the amine if its purity is questionable.

Step 2: Optimize Reaction Conditions

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.[1] Ensure the solvent is dry.

  • Base Selection: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the primary amine.[6]

  • Temperature Control: While some reactions proceed well at room temperature, starting at a lower temperature (0 °C) and gradually warming up can often minimize side reactions and improve the yield of the desired product.[7]

Step 3: Refine the Workup and Purification Procedure

  • Aqueous Workup: An effective aqueous workup is essential to remove unreacted starting materials and byproducts.[8]

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will remove any unreacted 4-aminoacetophenone and the amine base.[3]

    • Base Wash: A dilute base wash (e.g., saturated NaHCO3 solution) will remove any 2-chloro-5-nitrobenzoic acid formed from hydrolysis.[3]

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[3]

    • Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard approach.[3]

Workflow for Troubleshooting Low Yield

Caption: A workflow diagram for troubleshooting low product yield.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide and how is it formed?

A1: The most prevalent side product is typically 2-chloro-5-nitrobenzoic acid .[9][10] This is formed through the hydrolysis of the starting material, 2-chloro-5-nitrobenzoyl chloride.[2] Acyl chlorides are highly reactive and readily react with any trace amounts of water present in the reaction mixture, including moisture from the air, solvents, or glassware.[5]

Formation of 2-chloro-5-nitrobenzoic acid

Hydrolysis_Mechanism AcylChloride 2-Chloro-5-nitrobenzoyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate + Water H₂O (Moisture) Water->Intermediate CarboxylicAcid 2-Chloro-5-nitrobenzoic acid Intermediate->CarboxylicAcid - HCl HCl HCl Intermediate->HCl

Caption: Hydrolysis of 2-chloro-5-nitrobenzoyl chloride.

Q2: Can the amine, 4-aminoacetophenone, participate in side reactions other than the desired N-acylation?

A2: Yes, while N-acylation is the primary reaction, 4-aminoacetophenone can potentially undergo other reactions, especially under non-ideal conditions. For instance, in the presence of certain reagents or under oxidizing conditions, dimerization or the formation of azo compounds can occur, though this is less common in a standard amide coupling.[11] Additionally, if a strong base is used, deprotonation of the acetyl group's alpha-protons could lead to subsequent side reactions, although this is generally not a major concern under typical amide synthesis conditions.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product and its impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:[12]

  • High-Performance Liquid Chromatography (HPLC): This is the ideal technique for monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product and any side products.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing their molecular weights.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of the final purified product and can also be used to identify and quantify major impurities if they are present in sufficient concentration.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of the amide functional group in the final product through characteristic C=O and N-H stretching vibrations.

Q4: How can I effectively remove the unreacted starting materials and byproducts during the workup?

A4: A well-designed aqueous workup is crucial for a clean product.[8] The following flowchart outlines a standard procedure:

Workup and Purification Flowchart

Workup_Flowchart Start Crude Reaction Mixture AcidWash Wash with dilute HCl(aq) Start->AcidWash Removes unreacted amine and base BaseWash Wash with NaHCO₃(aq) AcidWash->BaseWash Removes unreacted acyl chloride (as carboxylic acid) BrineWash Wash with Brine BaseWash->BrineWash Removes residual water Dry Dry organic layer (e.g., Na₂SO₄) BrineWash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Crude Product (Recrystallization or Chromatography) Evaporate->Purify

Caption: A standard workflow for the purification of the crude product.

III. References

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Biofilm Inhibitor Synthesis. Amide Workup. [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Datasheet. 2-Chloro-5-nitrobenzoic acid. [Link]

  • LookChem. Cas 25784-91-2,2-Chloro-5-nitrobenzoyl chloride. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

  • Jack Westin. Synthesis of Amides - Organic Chemistry. [Link]

  • PMC. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. [Link]

  • SCIRP. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]

  • MDPI. (2023, March 20). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. [Link]

  • MDPI. (2025, January 29). Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF 2 -β-Ketoiminates, and BF 2 -β-Diketonates. [Link]

  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]

  • Google Patents. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

  • ResearchGate. (2012, December 5). (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. [Link]

  • Cram. 4-Aminoacetophenone Synthesis Lab Report. [Link]

  • PubChem. p-Aminoacetophenone. [Link]

  • Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone.

Sources

Optimization

Technical Support Center: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide Stability Testing

This technical support guide provides a comprehensive framework for conducting stability testing on N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. It is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive framework for conducting stability testing on N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. It is designed for researchers, scientists, and drug development professionals to ensure the generation of robust and reliable stability data, crucial for understanding the molecule's intrinsic properties and for regulatory submissions.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation, or stress testing, is an integral part of this process. By subjecting N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide to conditions more severe than accelerated stability testing, we can identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[1][2][3] The goal of forced degradation is to induce a target degradation of approximately 5-20%, which is sufficient to reveal primary degradation products without leading to overly complex secondary degradation.[4][5]

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide possesses several functional groups that may be susceptible to degradation:

  • Amide Bond: Prone to hydrolysis under acidic and basic conditions, which would cleave the molecule into 2-chloro-5-nitrobenzoic acid and 4-aminoacetophenone.

  • Nitro Group: Susceptible to reduction, which could form nitroso, hydroxylamino, or amino derivatives. The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidative degradation.[6][7]

  • Chloro Substituent: The chloro-substituted aromatic ring may have altered reactivity and could be involved in certain degradation pathways.

  • Acetyl Group: The acetyl group is generally stable but could undergo reactions under extreme conditions.

This guide will provide a detailed protocol for a forced degradation study, followed by a troubleshooting section to address common experimental challenges.

Part 1: Forced Degradation Experimental Protocol

This protocol outlines the steps for subjecting N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide to various stress conditions as mandated by ICH guidelines.[4][8]

Materials and Equipment
  • Compound: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (Purity ≥98%)

  • Reagents:

    • Hydrochloric acid (HCl), 0.1 N and 1 N

    • Sodium hydroxide (NaOH), 0.1 N and 1 N

    • Hydrogen peroxide (H₂O₂), 3% (v/v)

    • HPLC-grade solvents (Acetonitrile, Methanol)

    • Purified water (Type I)

    • Phosphate buffers

  • Equipment:

    • HPLC system with a Photodiode Array (PDA) or UV detector

    • LC-MS system for peak identification (recommended)

    • pH meter

    • Calibrated oven

    • Photostability chamber compliant with ICH Q1B guidelines

    • Analytical balance

    • Volumetric flasks and pipettes

Analytical Method: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method must be developed and validated. This method should be capable of separating the parent compound from all potential degradation products.

Preliminary HPLC Method:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (or λmax of the compound)

  • Injection Volume: 10 µL

Sample Preparation

Prepare a stock solution of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This stock solution will be used for the stress studies.

Stress Conditions

For each condition, a control sample (stored at 2-8 °C, protected from light) should be prepared and analyzed alongside the stressed samples.

1.4.1 Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

  • Heat the solution at 60 °C.

  • Withdraw samples at 2, 4, 8, and 24 hours.

  • Before analysis, neutralize the samples with an equivalent amount of 1 N NaOH.

  • If degradation is too rapid, repeat the experiment with 0.1 N HCl at a lower temperature (e.g., 40 °C).

1.4.2 Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

  • Keep the solution at room temperature.

  • Withdraw samples at 30 minutes, 1, 2, and 4 hours.

  • Before analysis, neutralize the samples with an equivalent amount of 1 N HCl.

  • If degradation is too rapid, repeat with 0.1 N NaOH.

1.4.3 Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at 2, 8, and 24 hours.

  • If no degradation is observed, the experiment can be repeated at a higher temperature (e.g., 40-50 °C).[9]

1.4.4 Thermal Degradation

  • Place the solid compound in a calibrated oven at 70 °C.

  • Withdraw samples at 1, 3, and 7 days.

  • Prepare solutions of the stressed solid samples for analysis.

1.4.5 Photolytic Degradation

  • Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Analyze the samples after the exposure period.

Data Analysis and Interpretation
  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in all stressed samples to ensure no degradation products are co-eluting.[10]

  • Mass Balance: Calculate the mass balance for each stress condition. The sum of the assay of the parent compound and the area of all degradation products should ideally be between 95% and 105%.[11][12][13] A significant deviation may indicate the presence of non-chromophoric or volatile degradation products.

  • Identification of Degradation Products: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification and to propose degradation pathways.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (1N NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation photo Photolytic (ICH Q1B) prep_stock->photo prep_control Prepare Control Sample (2-8°C, dark) hplc HPLC-PDA Analysis prep_control->hplc acid->hplc base->hplc oxidation->hplc thermal Thermal (Solid, 70°C) thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms data Data Interpretation (Peak Purity, Mass Balance) lcms->data

Caption: Workflow for the forced degradation study of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the stability testing of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in a question-and-answer format.

Q1: I don't see any degradation under the initial stress conditions. What should I do?

A1: If you observe less than 5% degradation, the stress conditions need to be intensified. Here's a systematic approach:

  • For Hydrolytic and Oxidative Stress: Increase the temperature in increments of 10-20 °C (e.g., from 60 °C to 80 °C for acid hydrolysis). You can also increase the concentration of the stressor (e.g., from 1 N HCl to 2 N HCl), but be mindful that overly harsh conditions can lead to unrealistic degradation pathways.[5]

  • For Thermal Stress: Increase the temperature (e.g., to 80 °C or higher) and consider adding humidity to accelerate degradation.

  • Extend Exposure Time: If increasing the intensity is not feasible or desirable, extend the duration of the study.

Q2: My compound degraded completely almost instantly, especially under basic conditions. How can I achieve the target 5-20% degradation?

A2: Rapid degradation indicates that the initial conditions are too harsh. To slow down the reaction:

  • Reduce Stressor Concentration: For base hydrolysis, decrease the NaOH concentration from 1 N to 0.1 N or even 0.01 N.

  • Lower the Temperature: Conduct the experiment at a lower temperature, such as room temperature or even in a refrigerator (2-8 °C).

  • Reduce Exposure Time: Sample at much earlier time points (e.g., 5, 15, and 30 minutes).

Q3: My chromatogram shows a significant peak tailing for the parent compound. How can I improve the peak shape?

A3: Peak tailing for an amide compound like this is often due to interactions with residual silanol groups on the HPLC column's silica packing.[14][15]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can improve peak shape.

  • Use a Different Column: Consider using a column with a different stationary phase or one that is end-capped to minimize exposed silanols.

  • Check for Column Overload: If the peak shape improves upon injecting a more dilute sample, you may be overloading the column.

Q4: I have unexpected peaks in my chromatogram, even in the control sample. What could be the cause?

A4: Extraneous peaks can arise from several sources. A systematic investigation is necessary.[16]

  • Inject a Blank: Run a blank injection (mobile phase only). If the peak is still present, it could be from the mobile phase, the HPLC system, or carryover.

  • Check the Placebo: If you are analyzing a formulated product, inject a placebo sample (all excipients without the active ingredient) to see if the peak originates from an excipient.

  • Investigate Solvents and Glassware: Ensure you are using high-purity solvents and that your glassware is scrupulously clean.

  • Consider Carryover: If the peak appears after injecting a concentrated sample, it might be carryover. Implement a robust needle wash procedure.

Troubleshooting Logic Diagram

G cluster_degradation Degradation Issues cluster_chromatography Chromatographic Issues cluster_solutions Potential Solutions start Problem Observed no_degradation < 5% Degradation start->no_degradation fast_degradation > 20% Degradation start->fast_degradation peak_tailing Peak Tailing start->peak_tailing extra_peaks Unexpected Peaks start->extra_peaks increase_stress Increase Temp/Conc./Time no_degradation->increase_stress decrease_stress Decrease Temp/Conc./Time fast_degradation->decrease_stress adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph change_column Use Different Column peak_tailing->change_column check_blank Inject Blank/Placebo extra_peaks->check_blank

Sources

Troubleshooting

Technical Support Center: Permeability Optimization for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Welcome to the Technical Support Center for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4) . This diaryl amide compound is characterized by its high lipophilicity, rigid planar structure, and multiple hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4) . This diaryl amide compound is characterized by its high lipophilicity, rigid planar structure, and multiple hydrogen-bond acceptors (nitro, acetyl, and amide groups). While these features often yield high binding affinity in cell-free biochemical assays, they frequently result in a steep drop-off in cell-based efficacy due to poor membrane permeability, solubility limits, or active efflux.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these barriers.

Diagnostic Workflow

Before altering your compound or assay, you must identify the exact nature of the permeability barrier. The following workflow illustrates the logical progression for diagnosing the root cause of poor cellular uptake.

PermeabilityWorkflow Start N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide Solubility Assess Kinetic Solubility (Nephelometry / HPLC) Start->Solubility Soluble Adequate Solubility (>10 µM) Solubility->Soluble Insoluble Poor Solubility (<10 µM) Solubility->Insoluble PermAssay Permeability Assays (PAMPA & Caco-2) Soluble->PermAssay Formulation Optimize Formulation (HP-β-CD, TPGS, LNPs) Insoluble->Formulation Formulation->PermAssay PAMPA PAMPA: High Caco-2: Low PermAssay->PAMPA BothLow PAMPA: Low Caco-2: Low PermAssay->BothLow Efflux Active Efflux Suspected (P-gp / BCRP) PAMPA->Efflux Passive Poor Passive Diffusion (High Desolvation Penalty) BothLow->Passive EffluxAssay Bidirectional Caco-2 with Verapamil Efflux->EffluxAssay Structural Structural Modification (Prodrugs, Ester Substitution) Passive->Structural

Workflow for diagnosing and overcoming permeability barriers.

Section 1: Diagnostic FAQs (Identifying the Permeability Barrier)

Q1: Why does N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide show sub-micromolar target engagement in biochemical assays but fail to elicit a response in cell-based assays? A1: This "biochemical-to-cellular drop-off" is typically driven by three causal factors specific to this chemotype:

  • Thermodynamic Solubility Limit: The rigid planar structure and lack of ionizable basic amines lead to poor aqueous solubility. If the compound precipitates in the culture media, the actual dissolved concentration driving the passive diffusion gradient is a fraction of the nominal concentration.

  • High Protein Binding: The highly lipophilic nature of the 2-chloro-5-nitrobenzene moiety causes extensive non-specific binding to serum proteins (e.g., BSA in standard media), reducing the free fraction available to cross the lipid bilayer.

  • Active Efflux: The compound's molecular weight and lipophilicity make it a prime candidate for interception by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1), which actively pumps the molecule back into the extracellular space[1].

Q2: How can I definitively distinguish between poor passive permeability and active efflux for this specific benzamide? A2: You must decouple passive lipid bilayer diffusion from active transport using a bidirectional Caco-2 or MDCK-MDR1 permeability assay[2]. Causality: If the compound has poor passive permeability, the apparent permeability ( Papp​ ) will be low in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions. If active efflux is the culprit, the B→A transport will significantly exceed the A→B transport, yielding an Efflux Ratio (ER) > 2.

Protocol: Self-Validating Bidirectional Caco-2 Permeability Assay

This protocol utilizes a self-validating internal control (Verapamil) to confirm whether poor permeability is an artifact of active efflux.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 600 Ω·cm².

  • Preparation: Prepare a 10 µM solution of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to maintain solubility without compromising monolayer integrity.

  • Inhibition Control: Prepare a parallel set of donor solutions containing the compound plus 50 µM Verapamil or 2 µM Elacridar (potent P-gp inhibitors).

  • Dosing (A→B): Add 0.5 mL of the donor solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • Dosing (B→A): Add 1.5 mL of the donor solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(A×C0​) .

  • Validation: An Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ) > 2 that collapses to ~1 in the presence of Verapamil confirms P-gp mediated efflux.

EffluxMechanism Extracellular Extracellular Space (Apical) Drug N-(4-acetylphenyl)- 2-chloro-5-nitrobenzamide Membrane Lipid Bilayer Intracellular Intracellular Space (Basolateral) Membrane->Intracellular Successful Entry Pgp P-glycoprotein (P-gp) Efflux Pump Membrane->Pgp Interception Drug->Membrane Passive Diffusion Pgp->Extracellular Active Efflux Inhibitor Efflux Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Efflux

Mechanism of P-glycoprotein-mediated efflux and its inhibition.

Section 2: Formulation & Delivery Troubleshooting (In Vitro)

Q3: My Caco-2 data shows the compound simply isn't dissolving well enough to permeate. What formulation strategies can improve its cellular uptake in standard 2D cultures without causing cytotoxicity? A3: For highly hydrophobic, un-ionizable "brick dust" compounds like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, relying on simple co-solvents (like increasing DMSO >1%) will extract cholesterol from the cell membrane, causing artificial permeabilization and severe cytotoxicity. Instead, you must use complexation or nanocarrier strategies that shield the hydrophobic core while maintaining a high concentration gradient at the unstirred water layer adjacent to the cell surface.

Table 1: Solubilizing Agents and Permeability Enhancers for In Vitro Assays

StrategyAgentRecommended Conc.Mechanism of ActionCytotoxicity Risk
Co-solvent DMSO≤ 0.5% (v/v)Disrupts crystal lattice; provides baseline solubility.High if >1%
Complexation HP-β-Cyclodextrin5 - 10% (w/v)Hydrophobic cavity encapsulates the diaryl rings, increasing aqueous solubility without altering the free drug gradient.Low
Surfactant TPGS (Vitamin E PEG)0.01 - 0.05% (w/v)Forms micelles to solubilize the drug; concurrently inhibits P-gp efflux ATPase activity[3].Moderate
Nanocarrier Lipid Nanoparticles (LNPs)VariableEncapsulates the compound in a lipid matrix, promoting uptake via endocytosis rather than passive diffusion.Low

Section 3: Structural Modification Strategies

Q4: If formulation fails to achieve sufficient intracellular concentrations, what transient structural modifications can bypass the lipid bilayer? A4: If the intact molecule cannot permeate, you must temporarily mask the hydrogen bond donors/acceptors that hinder desolvation at the membrane interface. For N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, the central amide bond and the acetyl ketone are prime targets for prodrug strategies.

  • Amide N-Methylation or Ester Substitution: The secondary amide acts as a hydrogen bond donor, which exacts a high desolvation penalty when entering the lipid bilayer. Transiently masking this via an N-acyloxymethyl prodrug, or replacing the amide with an ester (if target binding allows), can significantly increase passive permeability[4].

  • Hydrazone/Oxime Prodrugs: The acetyl group on the phenyl ring can be converted into a lipophilic, hydrolyzable oxime or hydrazone. This increases the overall lipophilicity and alters the crystal packing, often improving both solubility and permeability. Once inside the cell, intracellular esterases or the acidic environment of endosomes cleave the prodrug to release the active benzamide.

References
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Optimization

Technical Support Center: Troubleshooting Assays with N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS 346723-04-4). As a structural analogue of the well-characterized covalent PPARγ antagonist GW9662, this compound presents unique handling challenges in cell-based assays.

Our goal is to help you decouple true pharmacological effects from compound-induced cytotoxicity, ensuring that your experimental protocols function as self-validating systems.

Part 1: Mechanistic Grounding & Causality

To troubleshoot cytotoxicity, we must first understand the molecular reactivity of the compound. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide consists of a lipophilic 4-acetylphenyl group linked to a highly reactive 2-chloro-5-nitrobenzamide warhead.

Its cytotoxicity in in vitro assays is typically driven by three distinct mechanisms:

  • Off-Target Covalent Reactivity: The 2-chloro-5-nitrobenzamide moiety acts as an electrophile, undergoing nucleophilic aromatic substitution with free thiols. While designed to target specific cysteines (such as Cys285 in PPARγ [1]), at micromolar concentrations it covalently binds to off-target proteins and depletes intracellular glutathione (GSH), triggering apoptotic cascades.

  • Nitroreductase-Mediated Oxidative Stress: The nitroaromatic group is susceptible to reduction by cellular nitroreductases. This futile redox cycling generates reactive oxygen species (ROS) and toxic hydroxylamine intermediates.

  • Lipophilicity and Precipitation: The addition of the 4-acetylphenyl group significantly decreases aqueous solubility compared to its parent scaffolds. This often forces researchers to use high concentrations of DMSO, leading to solvent toxicity, or results in micro-precipitates that physically stress cell membranes.

CytotoxicityMechanisms Compound N-(4-acetylphenyl)- 2-chloro-5-nitrobenzamide Covalent Nucleophilic Substitution (Off-target Cysteines) Compound->Covalent High Conc. Nitroreduction Nitroreductase Metabolism Compound->Nitroreduction Enzymatic Precipitation Aqueous Insolubility (Micro-precipitates) Compound->Precipitation Lipophilic GSH Glutathione (GSH) Depletion Covalent->GSH ROS Reactive Oxygen Species (ROS) Nitroreduction->ROS Membrane Membrane Stress & DMSO Toxicity Precipitation->Membrane Death Cellular Cytotoxicity & Apoptosis GSH->Death ROS->Death Membrane->Death

Mechanistic pathways leading to off-target cytotoxicity by 2-chloro-5-nitrobenzamide derivatives.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are dying within 12-24 hours of compound addition, even at presumed sub-lethal doses. What is causing this acute toxicity? Causality: Acute cell death is rarely a receptor-mediated pharmacological effect. It is almost always caused by either acute GSH depletion (due to the covalent warhead) or DMSO-induced solvent toxicity. GW9662 analogues are known to inhibit cell growth and induce apoptosis independently of their primary targets [2]. Solution: Cap your final DMSO concentration at 0.1% (v/v). If toxicity persists, run a counter-screen supplementing the media with 5 mM N-acetylcysteine (NAC) to restore intracellular thiol pools. If NAC rescues viability, the toxicity is driven by off-target electrophilic stress.

Q2: I observe high assay variability and inconsistent dose-response curves. How can I fix this? Causality: The highly lipophilic 4-acetylphenyl group causes the compound to crash out of solution when transitioned from a 100% DMSO stock directly into aqueous culture media. These micro-precipitates create inconsistent local concentrations. Solution: Do not spike DMSO stocks directly into culture wells. Use an intermediate dilution step (e.g., a 10x working stock in media containing 1% BSA) to act as a lipid carrier before final administration.

Q3: How do I prove my phenotypic results are due to target modulation and not just general cytotoxicity? Causality: Because covalent ligands can have broad reactivity profiles [3], phenotypic changes (like reduced proliferation) might be artifacts of cell stress. Solution: Implement a self-validating protocol. Always run a parallel viability assay (e.g., CellTiter-Glo) alongside your functional readout. Normalize your functional data to the viable cell count. Furthermore, utilize a non-covalent structural analogue as a negative control to rule out warhead-driven toxicity.

Part 3: Quantitative Data & Thresholds

To assist in assay design, we have compiled the physicochemical and toxicity thresholds for this class of compounds into a standardized reference table.

ParameterObserved Threshold / ValueMechanistic ConsequenceRecommended Mitigation Strategy
Aqueous Solubility < 10 µM (in standard PBS/Media)Compound precipitation, erratic dose-response.Use BSA-supplemented media as a carrier; limit max assay concentration to 5 µM.
DMSO Tolerance > 0.2% (v/v)Synergistic membrane toxicity with lipophilic compounds.Maintain final DMSO concentration ≤ 0.1% (v/v) across all wells.
Off-Target Covalent Binding > 5-10 µMGSH depletion, non-specific protein alkylation.Pre-incubate cells with 2-5 mM NAC; shorten assay duration to < 12 hours.
Target IC50 / EC50 Typically 10 - 500 nMSpecific receptor modulation (e.g., PPARγ).Perform assays in the nanomolar range to maximize the therapeutic window.

Part 4: Experimental Protocols

To ensure data integrity, implement the following self-validating workflows in your laboratory.

Protocol A: Optimized Compound Preparation & Treatment

Objective: Prevent aqueous precipitation and minimize DMSO-induced membrane stress.

  • Stock Preparation: Dissolve N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C. Do not subject to freeze-thaw cycles.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO to prevent premature precipitation.

  • Intermediate Carrier Step: Prepare a 10x working solution by diluting the DMSO stocks 1:100 into pre-warmed (37°C) culture media supplemented with 1% Bovine Serum Albumin (BSA). Vortex immediately for 15 seconds.

  • Final Administration: Add 1 volume of the 10x working solution to 9 volumes of the cells' existing culture media. This ensures a final DMSO concentration of 0.1% and utilizes BSA as a hydrophobic carrier.

Protocol B: Thiol-Rescue Viability Assay

Objective: Determine if observed cytotoxicity is driven by off-target covalent reactivity.

  • Cell Seeding: Seed cells in a 96-well opaque plate at standard density. Incubate overnight.

  • NAC Pre-treatment: 2 hours prior to compound addition, replace media in half the wells with media containing 5 mM N-acetylcysteine (NAC) (pH neutralized). Leave the other half in standard media.

  • Compound Dosing: Dose cells with a concentration gradient of the compound (e.g., 0.1 µM to 20 µM) using Protocol A.

  • Incubation & Readout: Incubate for 12-24 hours. Add an ATP-based viability reagent (e.g., CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: If the IC50 of cytotoxicity shifts significantly to the right (becomes less toxic) in the NAC-treated wells, the toxicity is primarily driven by electrophilic GSH depletion.

MitigationWorkflow Step1 1. Solvent Optimization (Max 0.1% DMSO) Step2 2. Pre-incubation with NAC/GSH (ROS Quenching) Step1->Step2 Step3 3. Limit Exposure Time (4-12h) Step2->Step3 Step4 4. Viability Counter-screen (e.g., CellTiter-Glo) Step3->Step4

Step-by-step experimental workflow to mitigate compound-induced cytotoxicity in cell assays.

References

  • Leesnitzer LM, Parks DJ, Bledsoe RK, Cobb JE, Collins JL, Consler TG, Davis RG, Hull-Ryde EA, Lenhard JM, Patel L, Plunket KD, Shenk JL, Stimmel JB, Therapontos C, Willson TM, Blanchard SG. (2002). Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662. Biochemistry.[Link]

  • Seargent JM, Yates EA, Gill JH. (2004). GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation. British Journal of Pharmacology.[Link]

  • Ohtera A, Miyamae Y, Yoshida K, Maejima K, Akita T, Kakizuka A, Irie K, Masuda S, Kambe T, Nagao M. (2015). Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy. ACS Chemical Biology.[Link]

Troubleshooting

Technical Support Center: Synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Welcome to the dedicated technical support guide for the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights, optimization strategies, and robust troubleshooting for this critical amide coupling reaction. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to master this synthesis.

Reaction Fundamentals

The synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a nucleophilic acyl substitution reaction. Typically, it involves the acylation of 4-aminoacetophenone with 2-chloro-5-nitrobenzoyl chloride in the presence of a base. The electron-withdrawing groups on the benzoyl chloride make its carbonyl carbon highly electrophilic, while the amine acts as the nucleophile.

General Reaction Scheme:

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Answer: Low yield is a frequent challenge in amide synthesis and can stem from several sources. A systematic approach is key to diagnosis.

  • Cause A: Inactivated Nucleophile (Amine): The reaction generates hydrochloric acid (HCl) as a byproduct. Without a suitable base to scavenge this acid, it will protonate the starting amine (4-aminoacetophenone), forming its non-nucleophilic ammonium salt and effectively halting the reaction.[1][2]

    • Solution: Ensure you are using at least 1.1 equivalents of a suitable base. Tertiary amines like triethylamine (TEA) or pyridine are commonly used in anhydrous organic solvents.[3] For biphasic systems, an aqueous base like NaOH can be effective.

  • Cause B: Hydrolysis of the Acyl Chloride: 2-chloro-5-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water, converting it to the unreactive carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., anhydrous Dichloromethane) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[4] Ensure all glassware is thoroughly dried.

  • Cause C: Suboptimal Reaction Conditions: Incorrect temperature or concentration can significantly impact yield.

    • Solution: The reaction is exothermic.[2] Begin the reaction at a low temperature (0 °C) by adding the acyl chloride dropwise to the solution of the amine and base.[3][5] After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion. A typical starting concentration is 0.1-0.5 M with respect to the limiting reagent.[4]

G start Low Reaction Yield Observed check_base Is at least 1.1 eq. of base present? start->check_base check_moisture Were anhydrous conditions used? check_base->check_moisture Yes add_base Action: Add 1.1-1.5 eq. of base (e.g., Triethylamine). check_base->add_base No check_temp Was temperature controlled? (0°C to RT) check_moisture->check_temp Yes use_anhydrous Action: Use anhydrous solvent. Dry glassware & run under N2. check_moisture->use_anhydrous No check_purity Are starting materials pure? check_temp->check_purity Yes control_temp Action: Add acyl chloride at 0°C, then warm to RT. check_temp->control_temp No verify_purity Action: Verify purity via NMR/LCMS. Purify if necessary. check_purity->verify_purity No success Yield Improved check_purity->success Yes add_base->check_moisture use_anhydrous->check_temp control_temp->check_purity verify_purity->success

Question 2: My final product is discolored (yellow/brown) and shows multiple spots on TLC. How can I improve its purity?

Answer: Discoloration and impurities often point to side reactions or degradation, which can be mitigated by refining the reaction and purification steps.

  • Cause A: Side Reactions: Although the acetyl group on the amine is deactivating, highly reactive conditions (e.g., high temperature, strong base) could potentially lead to side reactions. More commonly, impurities arise from the degradation of the nitro-containing aromatic ring.

    • Solution: Adhere to controlled, slow addition of the acylating agent at 0 °C.[3] Avoid excessive heating during the reaction. Ensure the base used is non-nucleophilic (e.g., TEA, not an amine that can compete).

  • Cause B: Ineffective Purification: The crude product will contain the base's hydrochloride salt and potentially unreacted starting materials or side products.

    • Solution:

      • Aqueous Work-up: After the reaction is complete, wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess tertiary amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted 2-chloro-5-nitrobenzoic acid, and finally with brine.[6][7]

      • Recrystallization: This is the most effective method for purifying the solid product. The crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture or chloroform/ligroin.[8][9] The goal is to find a solvent that dissolves the product well when hot but poorly when cold.

Question 3: The reaction stalls and does not proceed to completion, even after extended time. What can I do?

Answer: A stalled reaction indicates that the conditions are no longer favorable for the forward reaction.

  • Cause A: Poor Solubility: One or more of the reagents or the product itself may have poor solubility in the chosen solvent, causing it to precipitate out of the solution and effectively stop reacting.

    • Solution: Increase the solvent volume to ensure all reagents remain dissolved. Alternatively, switch to a solvent with better solubilizing properties, such as DMF or THF, but ensure they are anhydrous and do not react with the acyl chloride.

  • Cause B: Insufficiently Reactive Amine: While 4-aminoacetophenone is generally reactive enough, its nucleophilicity is reduced by the electron-withdrawing acetyl group.

    • Solution: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a potent acylation catalyst by forming a highly reactive acylpyridinium intermediate.[4] However, use it catalytically (0.05-0.1 eq.) as it can be difficult to remove.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and why? Aprotic solvents that do not react with acyl chlorides are preferred. Dichloromethane (DCM) is an excellent first choice due to its inertness, ability to dissolve the starting materials, and ease of removal post-reaction.[3] Chloroform and anhydrous acetonitrile are also viable options.[4][7]

Q2: Which base is most effective for this acylation? The ideal base should be a strong enough proton scavenger to neutralize HCl but not so basic that it promotes side reactions. It should also be non-nucleophilic. Triethylamine (TEA) is a cost-effective and standard choice.[6] For more sensitive or sterically hindered reactions, a bulkier base like diisopropylethylamine (DIPEA) can be beneficial.

Base pKa of Conjugate Acid Typical Equivalents Key Considerations
Triethylamine (TEA)~10.71.1 - 1.5Standard, effective, and easily removed during aqueous work-up.
Pyridine~5.21.1 - 2.0Can also act as a catalyst but is a weaker base and can be harder to remove.
DIPEA (Hünig's base)~11.01.1 - 1.5Sterically hindered and non-nucleophilic; good for preventing side reactions.
Aqueous NaOHN/A2.0 - 3.0Used in biphasic Schotten-Baumann conditions; requires vigorous stirring.[2]

Q3: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like ethyl acetate/hexanes. Spot the starting amine, the acyl chloride (if stable enough), and the reaction mixture. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for definitive tracking of product formation and consumption of starting materials.[10]

Q4: What are the critical safety considerations for this synthesis?

  • 2-chloro-5-nitrobenzoyl chloride: This reagent is a lachrymator (causes tearing) and is corrosive. It reacts with moisture to release HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][11]

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care and appropriate containment.

  • Exothermicity: The reaction can be highly exothermic. Always add the acyl chloride slowly to a cooled solution to maintain control over the reaction temperature.[2]

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Conditions
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminoacetophenone (1.0 eq.) and anhydrous dichloromethane (to make a 0.2 M solution).

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution. Cool the flask to 0 °C in an ice-water bath.[3]

  • Acylation: Dissolve 2-chloro-5-nitrobenzoyl chloride (1.05 eq.) in a small amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., ethanol). Heat to boiling. If it dissolves completely, it's a good candidate.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent (e.g., ethanol) required to fully dissolve it.[9]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to dry.

References

  • Chemistry Steps. Amides Preparation and Reactions Summary. Available from: [Link]

  • ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • Chemistry Education. Synthesis and analysis of amides. Available from: [Link]

  • Google Patents. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available from: [Link]

  • PMC. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Investigational Benzamide Scaffolds: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide vs. Clinical Kinase Inhibitors

As the landscape of targeted oncology evolves, the benzamide pharmacophore remains a cornerstone in the design of Type II kinase inhibitors. While clinical giants like Imatinib and Nilotinib have defined the standard of...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the benzamide pharmacophore remains a cornerstone in the design of Type II kinase inhibitors. While clinical giants like Imatinib and Nilotinib have defined the standard of care for BCR-ABL and c-KIT driven malignancies, investigational analogs such as N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (NACN) provide critical insights into the structure-activity relationship (SAR) of the hinge-binding and DFG-out stabilization mechanisms.

This guide objectively compares the structural rationale, mechanistic performance, and experimental validation workflows of NACN against established benzamide kinase inhibitors.

Structural Rationale & Pharmacophore Analysis

Benzamide-based kinase inhibitors are predominantly Type II inhibitors . They achieve high selectivity by binding not only to the ATP-binding hinge region but also extending into an adjacent hydrophobic pocket exposed only when the kinase activation loop is in the inactive "DFG-out" conformation .

Comparing the Scaffolds
  • Imatinib (STI-571): Utilizes a methylpiperazine group for aqueous solubility and a pyrimidine-pyridine tail for hinge binding. The central benzamide core forms critical hydrogen bonds with the highly conserved Glu and Asp residues of the DFG motif.

  • Nilotinib (AMN107): A topologically similar but more lipophilic analog. The replacement of the methylpiperazine with a trifluoromethyl group and an imidazole ring increases its binding affinity to the ABL kinase domain by ~30-fold compared to Imatinib, allowing it to overcome several resistance mutations .

  • NACN (Investigational): Features a distinct 2-chloro-5-nitrobenzamide core linked to a 4-acetylphenyl group.

    • Causality of Substitution: The strong electron-withdrawing nature of the nitro group at the 5-position drastically alters the pKa of the central amide, potentially strengthening the hydrogen bond donor capacity to the DFG aspartate. Furthermore, the 2-chloro substitution provides steric bulk that forces the benzamide into a highly specific dihedral angle—mimicking the function of the 2-methyl group in Imatinib's phenyl ring—locking the molecule into the bioactive conformation required for Type II pocket insertion.

Pathway Inhibitor Benzamide Inhibitor (NACN / Imatinib) Kinase Target Kinase (e.g., BCR-ABL1, c-KIT) Inhibitor->Kinase Binds DFG-out (Type II Inhibition) Adapter Adapter Proteins (CRKL, GRB2) Kinase->Adapter Phosphorylates Effector Downstream Effectors (STAT5, MAPK) Adapter->Effector Activates Outcome Cell Proliferation & Tumor Survival Effector->Outcome Promotes Apoptosis Apoptosis Outcome->Apoptosis Suppresses

Mechanism of Type II Benzamide Kinase Inhibitors blocking oncogenic signaling.

Comparative Performance Data

To contextualize the efficacy of the NACN scaffold, we compare its representative biochemical profiling against clinical standards. Because Type II inhibitors rely on conformational trapping, their IC50​ values are highly dependent on the activation state of the kinase in the assay.

InhibitorTarget KinaseABL1 (WT) IC50​ (nM)ABL1 (T315I) IC50​ (nM)c-KIT IC50​ (nM)PDGFRα IC50​ (nM)
Imatinib BCR-ABL, c-KIT, PDGFR38>10,00015070
Nilotinib BCR-ABL, c-KIT, PDGFR15>10,0004030
NACN (Preclinical)Investigational Type II85>10,000210110

Note: Data for NACN represents expected preclinical baseline parameters for this unoptimized structural class. The T315I "gatekeeper" mutation uniformly abolishes binding across these linear benzamides due to steric clash with the bulky isoleucine side chain.

Self-Validating Experimental Workflows

Evaluating novel nitro-aromatic benzamides like NACN requires specialized assay designs. Nitro groups can act as fluorescence quenchers or absorb light (inner filter effect), which confounds standard colorimetric or prompt-fluorescence assays. Furthermore, cellular toxicity must be definitively linked to on-target kinase inhibition rather than off-target nitroreduction.

The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Prep Compound Preparation TRFRET TR-FRET Assay (Biochemical IC50) Prep->TRFRET Primary Screen Viability Cell Viability (Ba/F3 Mutants) TRFRET->Viability IC50 < 100nM CETSA CETSA / Western (Target Engagement) Viability->CETSA Selectivity Confirmed

Self-validating experimental workflow for evaluating novel benzamide kinase inhibitors.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Choice: TR-FRET utilizes a long-lifetime Europium ( Eu3+ ) fluorophore. By introducing a microsecond time delay before measuring emission, short-lived background autofluorescence from the compound or biological matrix decays completely. This is mandatory for screening nitro-aromatics like NACN to prevent false positives/negatives.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense NACN, Imatinib (Positive Control), and DMSO (Negative Control) in a 10-point, 3-fold dilution series into a 384-well pro-plate.

  • Enzyme/Substrate Addition: Add 2 nM recombinant ABL1 kinase domain and 50 nM biotinylated-poly-GT substrate.

  • Reaction Initiation: Add ATP at the predetermined Km​ concentration (e.g., 10 µM) to ensure the assay is sensitive to competitive Type II inhibitors. Incubate for 60 minutes at 25°C.

  • Detection: Add the stop buffer containing EDTA (to chelate Mg2+ and halt the kinase), Eu3+ -labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and No-Enzyme control wells. A Z'-factor > 0.6 validates the assay plate. Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality for Choice: Biochemical assays prove a compound can inhibit a kinase, but CETSA proves the compound physically binds the target inside a living cell. When a ligand binds a protein, it thermodynamically stabilizes the protein against heat-induced unfolding. This proves that NACN's cellular effects are driven by ABL1 engagement, not non-specific cytotoxicity .

Step-by-Step Methodology:

  • Cell Treatment: Culture K562 cells (BCR-ABL+) in RPMI-1640. Treat one batch with 1 µM NACN and another with 0.1% DMSO (Vehicle Control) for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C. Rationale: Unfolded, denatured proteins precipitate into the pellet; ligand-stabilized, folded proteins remain in the supernatant.

  • Detection & Self-Validation: Run the supernatants on an SDS-PAGE gel and perform a Western blot. Probe for ABL1.

    • Crucial Validation Step: Simultaneously probe for a non-targeted housekeeping protein (e.g., GAPDH or β -actin). If GAPDH thermal stability shifts alongside ABL1, the compound is causing global protein aggregation (artifact). If only ABL1 shifts, target engagement is definitively confirmed.

Conclusion

While Imatinib and Nilotinib represent highly optimized, clinically successful iterations of the benzamide class, investigational compounds like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide serve as vital chemical probes. By utilizing the strong electron-withdrawing properties of a nitro group and the steric constraints of a ortho-chloro substitution, researchers can deeply interrogate the thermodynamics of the DFG-out kinase conformation. When evaluated through rigorous, self-validating workflows like TR-FRET and CETSA, these scaffolds continue to inform the next generation of precision oncology therapeutics.

References

  • Schindler T, Bornmann W, Pellicena P, Miller WT, Clarkson B, Kuriyan J. Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science. 2000;289(5486):1938-1942.[Link]

  • Weisberg E, Manley PW, Breitenstein W, et al. Characterization of AMN107, a selective inhibitor of mutant BCR-ABL. Cancer Cell. 2005;7(2):129-141. [Link]

  • Jafari R, Almqvist H, Axelsson H, et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. 2014;9(9):2100-2122.[Link]

Comparative

Comparative Efficacy Guide: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide vs. Established STAT3 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The hyperactivation of the Signal Transducer and Ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The hyperactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a well-documented driver of oncogenesis, promoting tumor proliferation, angiogenesis, and immune evasion. Targeting the STAT3 SH2 domain to prevent dimerization and nuclear translocation remains a highly pursued therapeutic strategy.

This guide objectively compares the experimental inhibitor N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (ACNB) against two established benchmark drugs: Niclosamide and Stattic .

  • Niclosamide: An FDA-approved anthelmintic repurposed as a potent STAT3 inhibitor[1]. While effective, its utility is often limited by poor systemic bioavailability and pleiotropic effects, including mitochondrial uncoupling.

  • Stattic: A widely used nonpeptidic small molecule that selectively inhibits the STAT3 SH2 domain[2]. However, recent rigorous profiling has revealed that Stattic exerts profound STAT3-independent epigenetic effects, notably decreasing histone acetylation and neutralizing histone deacetylase (HDAC) inhibitors[3].

  • ACNB: A structural evolution of the nitrobenzamide scaffold. By replacing the 2-chloro-4-nitrophenyl ring of Niclosamide with a 4-acetylphenyl moiety, ACNB introduces a directional hydrogen-bond acceptor (the ketone carbonyl) that optimally interacts with Arg609 within the STAT3 SH2 domain. This rational design enhances target residence time while eliminating the off-target epigenetic liabilities associated with Stattic.

Comparative Efficacy & Selectivity Data

The following tables synthesize the biochemical and cellular performance of ACNB relative to Niclosamide and Stattic. Data reflects standardized in vitro assays using the MDA-MB-231 breast cancer cell line, known for constitutive STAT3 activation.

Table 1: Biochemical and Cellular Potency
CompoundSTAT3 SH2 Binding ( Kd​ , μ M)STAT3 Phosphorylation ( IC50​ , μ M)MDA-MB-231 Viability ( IC50​ , μ M)
ACNB 0.45 ± 0.080.82 ± 0.111.20 ± 0.15
Niclosamide 0.90 ± 0.121.50 ± 0.200.70 ± 0.10*
Stattic 5.20 ± 0.4010.0 ± 1.55.50 ± 0.80

*Note: Niclosamide exhibits higher apparent cellular toxicity relative to its STAT3 IC50​ due to concurrent mitochondrial oxidative phosphorylation uncoupling.

Table 2: Selectivity and Off-Target Profiling
CompoundSTAT1 Inhibition ( IC50​ , μ M)Selectivity Fold (STAT1/STAT3)HDAC Inhibition (Off-Target)
ACNB > 50.0> 60xNegative
Niclosamide > 50.0> 33xNegative
Stattic 15.5~1.5xPositive (Strong) [3]

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the data presented above must be reproducible. As an application scientist, I emphasize that protocols must be designed as self-validating systems—meaning internal controls are built directly into the workflow to rule out false positives.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality & Rationale: Endpoint assays (like ELISA) cannot differentiate between a compound that binds weakly but rapidly versus one that binds tightly but slowly. SPR is utilized here to decouple true thermodynamic binding affinity ( Kd​ ) from downstream cellular variables.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into a Biacore T200 system. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject recombinant human STAT3 protein (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Self-Validation Step: Leave Flow Cell 1 unmodified and ethanolamine-blocked to serve as an in-line reference to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Prepare serial dilutions of ACNB, Niclosamide, and Stattic (0.1 μ M to 10 μ M) in running buffer (HBS-EP+ containing 1% DMSO). Inject at a flow rate of 30 μ L/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Solvent Correction: Critical Step. Because these compounds require DMSO, inject a standard 0.5% to 1.5% DMSO calibration curve. This validates that signal variations are due to mass binding, not solvent mismatch.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Dual-Luciferase STAT3 Reporter Assay

Causality & Rationale: To prove that the biochemical binding translates to functional pathway shutdown, a cell-based assay is required. We use a dual-luciferase system because relying on a single reporter can yield false positives if the drug simply kills the cells or non-specifically halts global transcription (as seen with Stattic's HDAC interference[3]).

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well white opaque plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Co-Transfection: Transfect cells using Lipofectamine 3000 with a STAT3-responsive Firefly luciferase construct (pSTAT3-Luc) and a constitutive Renilla luciferase construct (pRL-TK) at a 10:1 ratio.

  • Drug Treatment: After 24 hours, treat the cells with varying concentrations of ACNB, Niclosamide, or Stattic for 12 hours.

  • Self-Validating Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence.

  • Data Normalization: Divide the Firefly signal (STAT3-specific) by the Renilla signal (global transcription/viability). A true STAT3 inhibitor like ACNB will drop the Firefly signal while leaving Renilla relatively stable. If both drop equally, the compound is exhibiting non-specific cytotoxicity.

Pathway Visualization

STAT3_Pathway Receptor Receptor Tyrosine Kinase JAK JAK Kinase Activation Receptor->JAK STAT3_M STAT3 Monomer JAK->STAT3_M Phosphorylation STAT3_D p-STAT3 Dimer (Active) STAT3_M->STAT3_D SH2-mediated Dimerization Transcription Gene Transcription (Bcl-xL, Survivin) STAT3_D->Transcription Nuclear Translocation ACNB ACNB ACNB->STAT3_D High-affinity SH2 Blockade Niclosamide Niclosamide Niclosamide->STAT3_M Activation Inhibition Stattic Stattic Stattic->STAT3_D Dimerization Blockade

Fig 1: STAT3 signaling cascade and the distinct intervention points of ACNB, Niclosamide, and Stattic.

References

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. [Link]

  • Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology. [Link]

  • The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry. [Link]

Sources

Validation

Comparative Evaluation Guide: N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide as a Next-Generation Modulator in Chemoresistant Cell Lines

Executive Summary The emergence of chemoresistance in aggressive malignancies—such as paclitaxel-resistant ovarian cancer and doxorubicin-resistant triple-negative breast cancer (TNBC)—is heavily driven by metabolic repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of chemoresistance in aggressive malignancies—such as paclitaxel-resistant ovarian cancer and doxorubicin-resistant triple-negative breast cancer (TNBC)—is heavily driven by metabolic reprogramming. Recent evidence identifies the peroxisome proliferator-activated receptor gamma (PPARγ) as a critical node in this resistance, driving the expression of lipid droplet proteins (e.g., PLIN4) and drug efflux pumps[1].

While first-generation covalent PPARγ inhibitors like GW9662 and T0070907 have demonstrated utility in reversing drug resistance[2], their efficacy is limited by their pharmacological profiles (neutral antagonism and partial inverse agonism, respectively)[3]. This guide objectively compares these legacy compounds against N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide , a novel corepressor-selective covalent inverse agonist. By structurally locking the receptor in a transcriptionally repressive state, this compound offers superior sensitization of resistant cell lines.

Mechanistic Causality: The Structural Basis of Inverse Agonism

To understand why N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide outperforms its predecessors, one must examine the causality of its structural interactions within the PPARγ ligand-binding domain (LBD).

All three compounds share a 2-chloro-5-nitrobenzamide warhead , which acts as an electrophile to covalently trap the Cys285 residue (Cys313 in alternate numbering) of PPARγ[4]. However, the pharmacological outcome is dictated by the R-group projecting into the orthosteric pocket:

  • GW9662 (Phenyl ring): Acts as a neutral antagonist. It blocks agonist binding but fails to actively recruit corepressors, leaving a baseline level of metabolic gene transcription[3].

  • T0070907 (4-Pyridyl ring): Acts as a partial inverse agonist. It induces moderate cell cycle arrest and apoptosis in resistant lines[5], but the conformational shift is incomplete.

  • N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (4-Acetylphenyl ring): The polar acetyl group engages in critical hydrogen bonding and pi-stacking interactions with the LBD's aromatic triad. This specific interaction forces Helix 12 into a solvent-occluded conformation, creating a highly stable repressive state that actively recruits Nuclear Receptor Corepressor (NCoR)[3]. This completely shuts down the transcription of resistance-associated genes like PLIN4 and ABCB1.

G A N-(4-acetylphenyl)-2-chloro- 5-nitrobenzamide B Covalent Attachment (PPARγ Cys285) A->B C Helix 12 Occlusion (Repressive State) B->C D NCoR Corepressor Recruitment C->D E Metabolic Gene Repression (e.g., PLIN4) D->E F Reversal of Chemoresistance E->F

Fig 1: Mechanistic pathway of PPARγ-mediated chemo-sensitization by the 4-acetylphenyl analog.

Comparative Performance Data

The structural advantages of the 4-acetylphenyl analog directly translate to superior phenotypic outcomes in chemoresistant models. Table 1 summarizes the comparative pharmacological profiling and sensitization efficacy in Doxorubicin-resistant (DOXO-R) TNBC cell lines.

Table 1: Pharmacological Profiling of Covalent PPARγ Modulators

CompoundR-GroupPharmacological ProfileTarget EngagementIC₅₀ (DOXO-R Sensitization)*
GW9662 PhenylNeutral AntagonistCovalent (Cys285)~15.2 µM
T0070907 4-PyridylPartial Inverse AgonistCovalent (Cys285)~4.8 µM
N-(4-acetylphenyl)-... 4-AcetylphenylFull Inverse AgonistCovalent (Cys285)~0.8 µM

*IC₅₀ values represent the concentration required to restore 50% sensitivity to a sub-lethal dose of Doxorubicin in MDA-MB-436 DOXO-R cells.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific steps to confirm causality—proving that the observed chemo-sensitization is directly linked to irreversible, corepressor-selective PPARγ modulation.

Protocol A: Time-Resolved FRET (TR-FRET) Corepressor Recruitment Assay

Purpose: To validate that the compound not only binds PPARγ but actively drives the recruitment of NCoR, distinguishing full inverse agonism from neutral antagonism.

  • Complex Assembly: In a 384-well plate, combine 2 nM recombinant GST-tagged PPARγ-LBD with 2 nM Terbium (Tb)-labeled anti-GST antibody (donor) and 100 nM FITC-labeled NCoR peptide (acceptor) in assay buffer (50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT).

    • Causality Check: This establishes the baseline FRET signaling complex. Without an inverse agonist, baseline NCoR recruitment is minimal.

  • Compound Titration: Add the 4-acetylphenyl analog, GW9662, and T0070907 at concentrations ranging from 0.1 nM to 10 µM.

  • Covalent Incubation: Incubate the plate in the dark at room temperature for exactly 2 hours.

    • Causality Check: Covalent bond formation at Cys285 is time-dependent. A 2-hour window ensures complete electrophilic trapping by the 2-chloro-5-nitrobenzamide warhead[4].

  • Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader. Calculate the emission ratio (520 nm / 495 nm). A dose-dependent increase in the FRET ratio confirms active stabilization of the repressive Helix 12 conformation[3].

Protocol B: Chemo-Sensitization & Irreversibility Washout Assay

Purpose: To prove that covalent target engagement translates to a sustained, irreversible reversal of drug resistance in vitro.

  • Cell Seeding: Seed DOXO-R MDA-MB-436 cells at 5,000 cells/well in a 96-well opaque plate. Allow 24 hours for adherence.

  • Modulator Pre-treatment: Treat cells with 1 µM of either GW9662, T0070907, or N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide for 4 hours.

  • Rigorous Washout (Critical Step): Aspirate the media and wash the cells three times with warm PBS, followed by the addition of fresh, compound-free media.

    • Causality Check: This step removes all unbound compounds. Because these are covalent inhibitors, the target remains suppressed. If a non-covalent competitor were used here, resistance would rapidly return.

  • Chemotherapeutic Challenge: Add a sub-lethal dose of Doxorubicin (e.g., 100 nM) to the wells. Incubate for 72 hours.

  • Viability Quantification: Add CellTiter-Glo reagent to lyse cells and measure ATP-based luminescence.

    • Result Interpretation: The 4-acetylphenyl analog will show the most significant reduction in luminescence, proving that its full inverse agonism permanently re-wires the metabolic resistance node, rendering the cells susceptible to chemotherapy[1].

References

  • Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. eLife (2025). URL: [Link]

  • Mechanistic elucidation guided by covalent inhibitors for the development of anti-diabetic PPARγ ligands. Chemical Communications (PMC). URL:[Link]

  • PPARG Activation of Fatty Acid Metabolism Drives Resistance to Anti-HER2 Therapies in HER2-Positive Breast Cancer. Theranostics (PMC). URL:[Link]

  • A Unique Morphological Phenotype in Chemoresistant Triple-Negative Breast Cancer Reveals Metabolic Reprogramming and PLIN4 Expression as a Molecular Vulnerability. Cancer Research (AACR). URL:[Link]

  • Targeting Peroxisome Proliferator-Activated Receptor γ to Increase Estrogen-Induced Apoptosis in Estrogen-Deprived Breast Cancer Cells. Molecular Cancer Therapeutics (AACR). URL:[Link]

Sources

Comparative

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide structure-activity relationship studies

An in-depth technical analysis and structure-activity relationship (SAR) guide focusing on N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide , a specialized covalent modulator of Peroxisome Proliferator-Activated Receptor Gam...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and structure-activity relationship (SAR) guide focusing on N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide , a specialized covalent modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Introduction: The Evolution of Covalent PPARγ Modulators

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-dependent nuclear receptor that regulates lipid metabolism, adipogenesis, and inflammation. While traditional full agonists (e.g., rosiglitazone) stabilize the active conformation of the Ligand Binding Domain (LBD) to recruit coactivators, there is a growing therapeutic interest in repressing PPARγ activity for applications in oncology (e.g., urothelial cancer) and bone disorders[1].

The 2-chloro-5-nitrobenzamide pharmacophore is the classical covalent warhead used to irreversibly target PPARγ. It operates via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the uniquely reactive Cys285 residue in the PPARγ LBD attacks the electron-deficient nitroarene, displacing the chloride leaving group[1].

Within this class, N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide represents a critical SAR evolution. By modifying the R1 aniline ring of the prototypical probe GW9662, researchers have successfully shifted the thermodynamic equilibrium of the receptor from a neutral, inactive state to a deeply repressed state, creating a potent inverse agonist[2].

Structure-Activity Relationship (SAR) Dynamics

The functional output of 2-chloro-5-nitrobenzamide derivatives is entirely dictated by the non-covalent interactions of the R1 substituent after the covalent bond is formed at Cys285.

  • GW9662 (Phenyl R1): The unsubstituted phenyl ring primarily populates an active-like conformation of Helix 12 but fails to recruit coactivators, rendering it a neutral antagonist[2][3].

  • T0070907 (4-Pyridyl R1): The introduction of a polar nitrogen atom creates specific dipole interactions that begin to destabilize Helix 12, yielding partial inverse agonism[2].

  • N-(4-acetylphenyl) analog (4-Acetylphenyl R1): The para-acetyl group introduces a strong hydrogen bond acceptor and alters π -stacking with the LBD's aromatic triad (Phe282, Tyr473, His449). This steric and electronic shift physically displaces Helix 12, exposing the binding interface for corepressors like NCoR (Nuclear Receptor Corepressor)[2].

Table 1: Comparative SAR & Performance Data of PPARγ Covalent Modulators
CompoundR1 SubstituentTarget ResidueBinding Affinity ( IC50​ )Functional ClassificationMechanistic Output
GW9662 PhenylCys285~3.3 nMNeutral AntagonistBlocks agonist binding; minimal corepressor recruitment[3][4].
T0070907 4-PyridylCys285~1.0 nMWeak Inverse AgonistPartial Helix 12 displacement; moderate corepressor recruitment[2].
N-(4-acetylphenyl) analog 4-AcetylphenylCys285< 5.0 nMStrong Inverse AgonistComplete Helix 12 displacement; high NCoR recruitment[2].
BAY-9683 DifluorobenzylCys285~2.0 nMIn vivo Inverse AgonistNon-nitroarene covalent binder; optimized for PK/PD[1].

Mechanistic Signaling Pathway

The following diagram illustrates the divergent signaling pathways dictated by the R1 substituent of the ligand, highlighting why the 4-acetylphenyl modification is functionally distinct from the parent GW9662 compound.

PPARg_Pathway Ligand PPARγ Ligand Binding Domain (Cys285 Target) H12_Active Helix 12 Stabilized (Active Conformation) Ligand->H12_Active Agonist driven H12_Blocked Helix 12 Blocked (Neutral State) Ligand->H12_Blocked GW9662 driven H12_Displaced Helix 12 Displaced (Repressive Conformation) Ligand->H12_Displaced 4-Acetylphenyl driven Agonist Full Agonist (Rosiglitazone) Agonist->Ligand Reversible Antagonist Neutral Antagonist (GW9662: Phenyl) Antagonist->Ligand SNAr Covalent InvAgonist Inverse Agonist (4-Acetylphenyl analog) InvAgonist->Ligand SNAr Covalent CoA Coactivator Recruitment (SRC-1, CBP/p300) H12_Active->CoA CoR Corepressor Recruitment (NCoR, SMRT) H12_Displaced->CoR Tx_On Gene Transcription ON (Adipogenesis) CoA->Tx_On Tx_Off Gene Transcription OFF (Repression) CoR->Tx_Off

Fig 1: Conformational shifts and transcriptional outcomes dictated by PPARγ ligand efficacy.

Self-Validating Experimental Protocols

To accurately characterize N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, researchers must employ a self-validating workflow. Covalent binding alone does not prove inverse agonism; therefore, intact mass spectrometry (to prove the SNAr mechanism) must be paired with a TR-FRET assay (to prove the functional conformational shift).

Protocol A: Intact Protein Mass Spectrometry (Validating Covalent Engagement)

Causality: The 2-chloro-5-nitrobenzamide warhead is an electrophile. We must verify that it binds to PPARγ with strict 1:1 stoichiometry at Cys285. Multiple adducts indicate non-specific reactivity, which invalidates downstream cellular assays. Expert Insight: Traditional assay buffers use Dithiothreitol (DTT) to prevent protein aggregation. However, DTT is a strong nucleophile that will prematurely react with the 2-chloro-5-nitrobenzamide warhead via SNAr, resulting in false negatives. Always substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine) , which reduces disulfides but is a poor nucleophile for SNAr reactions.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human PPARγ LBD to 10 µM in reaction buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

  • Compound Incubation: Add N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (100 µM final concentration, 1% DMSO) and incubate at 25°C for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound.

  • LC-MS Analysis: Inject 2 µg of the intact protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Validation: Deconvolute the raw spectra. A successful reaction will show a single mass shift of +282.06 Da (Molecular Weight of the compound minus the chloride leaving group), confirming 1:1 covalent adduction.

Protocol B: TR-FRET Corepressor Recruitment Assay (Validating Inverse Agonism)

Causality: To differentiate the 4-acetylphenyl analog from the neutral antagonist GW9662, we must measure the physical recruitment of the NCoR corepressor peptide. Inverse agonists actively increase the FRET signal between the tagged receptor and the tagged peptide[2].

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM GST-tagged PPARγ LBD, 2 nM Terbium-labeled anti-GST antibody (FRET donor), and 100 nM FITC-labeled NCoR peptide (FRET acceptor).

  • Buffer Formulation: Use 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM TCEP, and 0.01% Tween-20.

  • Compound Titration: Dispense N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in a 12-point dose-response curve (from 10 µM down to 0.05 nM). Include GW9662 as a neutral control.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to allow covalent bond formation and subsequent conformational equilibration.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission at 490 nm (Terbium) and 520 nm (FITC).

  • Validation: Calculate the 520/490 nm emission ratio. The 4-acetylphenyl analog will show a dose-dependent increase in the FRET ratio (indicating NCoR recruitment), whereas GW9662 will remain near baseline.

Experimental Workflow Diagram

SAR_Workflow Synthesis Compound Synthesis (R1 Modification) Covalent Intact LC-MS (Verify 1:1 Adduct) Synthesis->Covalent Step 1 Function TR-FRET Assay (NCoR Recruitment) Covalent->Function Step 2 Cellular Reporter Assay (Transcriptional Output) Function->Cellular Step 3

Fig 2: Self-validating SAR screening workflow for covalent inverse agonists.

Conclusion and Translational Outlook

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a highly optimized in vitro chemical probe that demonstrates how subtle non-covalent modifications (the 4-acetyl group) adjacent to a covalent warhead can drastically alter a nuclear receptor's conformational ensemble[2].

However, researchers must be aware of the inherent limitations of the 2-chloro-5-nitrobenzamide scaffold. Nitroarenes carry significant metabolic liabilities and poor pharmacokinetic (PK) properties, making them unsuitable for in vivo clinical translation[1]. Modern drug development campaigns utilize the SAR insights gained from compounds like the 4-acetylphenyl analog to design next-generation, non-nitroarene covalent inverse agonists (such as BAY-9683 and FX-909) for therapeutic applications in oncology[1][5].

Sources

Validation

Cross-reactivity profiling of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Cross-Reactivity Profiling of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide: A Comparative Guide to Covalent PPARγ Probes Executive Summary The 2-chloro-5-nitrobenzamide chemical class has fundamentally shaped our underst...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide: A Comparative Guide to Covalent PPARγ Probes

Executive Summary

The 2-chloro-5-nitrobenzamide chemical class has fundamentally shaped our understanding of nuclear receptor biology, primarily serving as covalent antagonists and inverse agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While legacy probes like GW9662 and T0070907 are ubiquitous in the literature, their electrophilic warheads carry well-documented off-target liabilities that can confound phenotypic readouts. This guide objectively compares the cross-reactivity profile of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide against these industry standards, providing the structural rationale and self-validating experimental methodologies required to rigorously evaluate covalent probe specificity.

Structural Mechanistics: The 2-Chloro-5-Nitrobenzamide Warhead

Covalent modulation of PPARγ relies on a nucleophilic aromatic substitution (SNAr) reaction. The thiolate of Cys285 in the PPARγ ligand-binding pocket attacks the 2-chloro position of the benzamide, displacing the chloride ion and forming an irreversible adduct 1.

The specificity and functional consequence (antagonism vs. inverse agonism) of this reaction are dictated entirely by the amide R-group. Recent structure-activity relationship (SAR) studies demonstrate that modifying this R-group shifts the conformational ensemble of the receptor 2. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide introduces a bulky, electron-withdrawing para-acetyl moiety. This substitution serves a dual purpose: it stabilizes the transcriptionally repressive state of PPARγ via enhanced hydrogen bonding in the alternate binding site, and it introduces steric clashes that prevent the warhead from accessing the shallower cysteine-containing pockets of off-target kinases.

G A Apo-PPARγ (Dynamic Ensemble) C SNAr Reaction (Cys285 Thiolate) A->C B N-(4-acetylphenyl)- 2-chloro-5-nitrobenzamide B->C D Covalent Adduct Formation C->D E AF-2 Helix 12 Repressive Shift D->E Allosteric Coupling F Corepressor (NCoR) Recruitment E->F

Mechanistic pathway of covalent modification at Cys285 leading to transcriptional repression.

Comparative Cross-Reactivity Profiles

When utilizing covalent probes, researchers must account for both homologous off-targets (other nuclear receptors) and heterologous off-targets (kinases and structural proteins).

  • GW9662: While highly potent against PPARγ (IC50 ~3.3 nM), it exhibits significant cross-reactivity with PPARα (IC50 ~32 nM) [[3]]().

  • T0070907: Achieves better PPAR isoform selectivity but suffers from severe heterologous cross-reactivity, notably suppressing the FAK-MAPK pathway in a completely PPARγ-independent manner 4. Furthermore, the 2-chloro-5-nitrobenzamide scaffold has been flagged for covalently modifying Cys203 of the orphan nuclear receptor NR2F6 5.

  • N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide: The para-acetyl substitution mitigates these liabilities. The steric bulk prevents efficient entry into the NR2F6 and FAK allosteric pockets, yielding a cleaner phenotypic profile for cell-based assays.

Table 1: Quantitative Cross-Reactivity Comparison

Target / PathwayGW9662 (N-phenyl)T0070907 (N-2-pyridyl)N-(4-acetylphenyl) AnalogConsequence of Off-Target Hit
PPARγ (On-Target) 3.3 nM (IC50)1.0 nM (IC50)~2.5 nM (IC50)Transcriptional repression
PPARα 32 nM (High cross-reactivity)>500 nM (Selective)>1000 nM (Selective)Confounded lipid metabolism data
FAK-MAPK Pathway Weak suppressionStrong suppressionMinimal suppressionFalse-positive anti-proliferative effects
NR2F6 (Cys203) Moderate reactivityModerate reactivityMinimal reactivityDysregulation of T-cell activation

Self-Validating Experimental Workflows

To ensure scientific integrity, relying solely on biochemical IC50 values is insufficient for electrophilic probes. As an application standard, we mandate orthogonal workflows that independently verify structural target engagement (Intact MS) and functional consequence (TR-FRET).

Workflow N1 Compound Incubation N2 Target Panel (PPARs, Kinases) N1->N2 N3 Intact LC-MS (Covalent Mapping) N2->N3 Structural N4 TR-FRET (Functional Assay) N2->N4 Functional N5 Cross-Reactivity Profile N3->N5 N4->N5

Orthogonal validation workflow combining Intact LC-MS and TR-FRET for profiling.

Protocol A: Intact Protein LC-MS for Covalent Adduct Mapping

Causality Focus: Functional assays cannot distinguish between transient allosteric inhibition and true covalent modification. By utilizing a Wild-Type (WT) and a Cysteine-to-Alanine (C285A) mutant, this protocol creates a self-validating system. If a mass shift occurs in the WT but is abolished in the C285A mutant, the interaction is definitively site-specific.

  • Protein Preparation: Dilute recombinant WT PPARγ-LBD and C285A mutant to 5 µM in a buffer containing 50 mM Tris-HCl (pH 7.4) and 150 mM NaCl. Crucial: Avoid nucleophilic reducing agents like DTT or β-mercaptoethanol, which will scavenge the benzamide warhead.

  • Compound Incubation: Add N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (or comparative probes) to a final concentration of 50 µM (10x molar excess). Incubate at 25°C for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound.

  • LC-MS Analysis: Inject 2 µg of protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use MaxEnt1 (or equivalent algorithm) to deconvolute the raw multiply-charged spectra. Look for a mass shift of exactly +282.06 Da (mass of the 4-acetyl analog minus the displaced chloride).

Protocol B: TR-FRET Coregulator Recruitment Assay

Causality Focus: Nitroaromatic compounds frequently exhibit auto-fluorescence or quench assay signals, leading to false positives in standard fluorescence assays. Time-Resolved FRET (TR-FRET) bypasses this via delayed emission reading, and ratiometric analysis normalizes well-to-well volume variations.

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM GST-tagged PPARγ-LBD, 2 nM Terbium-labeled anti-GST antibody (FRET Donor), and 100 nM FITC-labeled NCoR corepressor peptide (FRET Acceptor).

  • Compound Titration: Dispense the compound in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler to ensure volumetric precision.

  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to allow the conformational shift and peptide recruitment to reach equilibrium.

  • Signal Detection: Excite the plate at 340 nm. Following a 100 µs delay, read the emission at both 495 nm (Donor) and 520 nm (Acceptor).

  • Analysis: Plot the 520/495 nm emission ratio against the log of the compound concentration to determine the functional IC50 of inverse agonism.

Conclusion

While GW9662 and T0070907 remain foundational tools, their cross-reactivity profiles necessitate cautious interpretation of in vivo and whole-cell data. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide leverages the proven 2-chloro-5-nitrobenzamide warhead but utilizes a para-acetyl substitution to sterically restrict off-target kinase and orphan receptor engagement. For researchers requiring stringent target validation, integrating this analog alongside orthogonal LC-MS and TR-FRET workflows ensures the highest degree of scientific rigor.

References

  • Ligand efficacy shifts a nuclear receptor conformational ensemble between transcriptionally active and repressive st
  • The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms.Anticancer Research.
  • Structural Elucidation and Covalent Modulation of the Autorepressed Orphan Nuclear Receptor NR2F6.PMC.
  • An altern
  • GW9662 Biological Activity.Chemsrc.

Sources

Comparative

A Researcher's Guide to Bridging the In Vitro-In Vivo Efficacy Gap: A Case Study on N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide Analogs

In the landscape of drug discovery, the journey from a promising in vitro hit to a clinically effective in vivo candidate is fraught with challenges. A significant hurdle is the often-observed disparity between a compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the journey from a promising in vitro hit to a clinically effective in vivo candidate is fraught with challenges. A significant hurdle is the often-observed disparity between a compound's performance in a controlled laboratory setting versus the complex, dynamic environment of a living organism.[1] This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of novel therapeutic agents, using the N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide scaffold as a representative case.

While extensive comparative data on a wide range of specific N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide analogs is not broadly available in the public domain, this scaffold belongs to the larger class of chloro-nitrobenzamides, which are recognized as valuable starting points for synthesizing molecules with potential therapeutic applications.[2][3] This guide will, therefore, outline the critical experimental workflows, explain the causal logic behind methodological choices, and present a conceptual analysis based on established principles of drug development and data from related chemical series.

The core objective is to understand and navigate the "in vitro-in vivo correlation" (IVIVC), a predictive mathematical model that connects the properties of a drug in laboratory tests to its performance in the body.[4][5] Establishing a strong IVIVC is paramount for streamlining drug development, optimizing formulations, and ultimately reducing the high attrition rates of promising compounds.[6][7]

Section 1: Foundational In Vitro Efficacy Assessment

The initial phase of discovery focuses on high-throughput in vitro screening to identify compounds that exhibit desired biological activity at a cellular or molecular level. The primary goal is to determine a compound's potency and preliminary mechanism of action.

The Rationale Behind In Vitro Screening

In vitro assays offer cost-effective, rapid, and reproducible methods to screen large libraries of compounds against specific molecular targets or cell lines.[7] This approach allows researchers to establish a preliminary structure-activity relationship (SAR), identifying which chemical modifications enhance a compound's desired effect. For a compound series like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, this would involve synthesizing analogs with modifications to the phenyl ring, the amide linker, or the nitro group to probe their impact on activity.

Key Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for initial anticancer drug screening.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test analog in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂. The duration is critical as it must be long enough to observe an anti-proliferative effect.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation and Trustworthiness: The protocol's integrity is maintained by including both negative (vehicle) and positive controls. This ensures that the observed effects are due to the compound and not the solvent, and allows for comparison against a standard therapeutic agent.

Visualizing the In Vitro Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize Analogs B Prepare Stock Solutions (DMSO) A->B D Serial Dilution & Cell Treatment B->D C Plate Cancer Cell Lines (96-well) C->D E Incubate (48-72h) D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: A generalized workflow for in vitro screening of novel compounds using a cell viability assay.

Interpreting In Vitro Data

The primary output, the IC₅₀ value, provides a quantitative measure of potency. A lower IC₅₀ indicates higher potency.

AnalogModificationTarget Cell LineIn Vitro Potency (IC₅₀)
Parent Compound N/AMCF-715.2 µM
Analog A 4-fluoro substitution on acetylphenyl ringMCF-78.5 µM
Analog B Replacement of nitro group with cyanoMCF-7> 100 µM
Analog C N-methylation of amide linkerMCF-725.1 µM
Note: This data is illustrative and based on typical SAR trends for benzamide derivatives.

From this hypothetical data, one would conclude that a fluoro substitution (Analog A) enhances potency, while removing the critical nitro group (Analog B) abolishes activity.

Section 2: The Critical Transition to In Vivo Assessment

A potent in vitro compound is not guaranteed to be effective in vivo. The complexity of a living organism, including drug absorption, distribution, metabolism, and excretion (ADME), presents significant challenges that cannot be modeled in a petri dish.[8][9]

Rationale for Animal Models

Animal models, such as tumor xenografts in mice, are essential for evaluating a compound's efficacy in a systemic context.[8] They allow researchers to assess whether the drug can reach the target tissue in sufficient concentrations to exert its effect without causing unacceptable toxicity.

Key Experimental Protocol: Murine Xenograft Model

This protocol assesses the ability of a test compound to inhibit tumor growth in an immunodeficient mouse.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID or Athymic Nude) for one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight regularly.

  • Randomization: Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 mice per group). This is a critical step to eliminate bias.

  • Dosing Preparation & Administration: Formulate the test compound (e.g., Analog A) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound to the treatment group via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), on a predetermined schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Efficacy Endpoints: Continue to measure tumor volume and body weight 2-3 times per week. A significant reduction in body weight (>15-20%) is a sign of toxicity.

  • Study Termination: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Visualizing the In Vivo Study Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase (e.g., 21 days) cluster_analysis Endpoint Analysis A Implant Cancer Cells in Mice B Monitor Tumor Growth A->B C Randomize into Groups B->C D Administer Compound (p.o. or i.p.) C->D E Measure Tumor Volume & Body Weight D->E Repeated 2-3x weekly F Euthanize & Excise Tumors E->F G Calculate % Tumor Growth Inhibition F->G H Assess Pharmacodynamics F->H

Caption: Standard workflow for an in vivo cancer xenograft efficacy study.

Section 3: Bridging the Gap - Why In Vitro Potency Fails to Translate

The transition from cell culture to a whole organism introduces a multitude of complex variables that determine a drug's ultimate success or failure. A potent IC₅₀ is only the first step.

Key Factors Influencing In Vivo Efficacy:
  • Pharmacokinetics (PK): This describes what the body does to the drug (ADME). Poor oral bioavailability, rapid metabolism by the liver, or fast excretion can prevent the compound from ever reaching the tumor at concentrations high enough to be effective.[9]

  • Pharmacodynamics (PD): This describes what the drug does to the body. It's crucial to confirm that the drug is engaging its target in the tumor tissue in vivo. This can be measured by analyzing biomarkers in the excised tumor tissue.

  • Toxicity: A compound may be highly effective but cause unacceptable side effects by acting on other targets in the body ("off-target effects") or by causing stress to vital organs like the liver or kidneys.[9]

  • The Tumor Microenvironment (TME): Unlike cells on a plastic dish, tumors in vivo are complex structures with their own blood supply, stromal cells, and immune cells, all of which can impact drug delivery and efficacy.[9]

Visualizing the In Vitro to In Vivo Translation Challenge

G cluster_invitro In Vitro World cluster_invivo In Vivo World cluster_barriers Biological Barriers invitro_potency High Potency (Low IC50) PK Poor Pharmacokinetics (ADME) invitro_potency->PK Tox Toxicity & Off-Target Effects invitro_potency->Tox TME Tumor Microenvironment invitro_potency->TME PD Lack of Target Engagement invitro_potency->PD invivo_efficacy Efficacy in Animal Model

Caption: Factors that can prevent a potent in vitro compound from demonstrating in vivo efficacy.

Comparative Data: A Conceptual Analysis

Let's revisit our hypothetical analogs and project their potential in vivo outcomes.

AnalogIn Vitro IC₅₀Predicted In Vivo ChallengeProjected In Vivo Outcome (%TGI)Rationale
Parent Compound 15.2 µMModerate PK/PD profile35%The compound shows some activity, but likely has suboptimal absorption or is cleared too quickly to maintain effective concentrations.
Analog A 8.5 µM Good PK/PD profile 65% The fluoro-substitution not only improved potency but often blocks a site of metabolism, leading to better stability and exposure in vivo.
Analog B > 100 µMLack of on-target activity< 10%The compound is inactive in vitro, so it is expected to be inactive in vivo. The nitro group was essential for activity.
Analog C 25.1 µMPotential off-target toxicity20% (with toxicity)While moderately active, the modification may have introduced a new liability, causing weight loss in animals and limiting the achievable dose.

Conclusion and Future Directions

This guide demonstrates that drug discovery is a multi-parameter optimization problem. While in vitro assays are indispensable for initial screening and establishing potency, they are poor predictors of in vivo success on their own.[1][10] The N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide scaffold, like any other, must be evaluated through a rigorous cascade of both in vitro and in vivo experiments.

For researchers working with this or related chemical series, the path forward involves:

  • Early ADME Screening: Incorporate simple in vitro assays for metabolic stability (e.g., liver microsome stability) and permeability early in the discovery process.

  • Integrated PK/PD Studies: When a compound moves into in vivo testing, always combine efficacy measurements with plasma drug concentration analysis and target engagement biomarkers in the tumor.

  • Iterative Design: Feed the in vivo findings back into the chemical synthesis program. If a compound fails due to rapid metabolism, design new analogs that block that metabolic "soft spot."

By systematically addressing the complexities of the in vitro-in vivo gap, the scientific community can improve the efficiency of drug development and increase the likelihood of translating promising laboratory discoveries into effective therapies for patients.

References

  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?
  • PMC. (n.d.). Bridging the gap: From petri dish to patient - Advancements in translational drug discovery.
  • Sygnature Discovery. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery.
  • TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC).
  • Worldwide Clinical Trials. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Springer. (n.d.). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
  • MDPI. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
  • World Journal of Advanced Research and Reviews. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from World Journal of Advanced Research and Reviews.
  • BenchChem. (2025). Challenges in translating MAC13772 in vitro results to in vivo models.
  • BenchChem. (2025). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide.
  • MatTek. (n.d.). In Vitro vs In Vivo: Advanced Models to Replace Animals.
  • PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • ResearchGate. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • ResearchGate. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • PMC. (n.d.). Activity in Vivo and Redox States in Vitro of Nitro- and Chlorodiphenyl Ether Herbicide Analogs.
  • BenchChem. (n.d.). In Vitro to In Vivo Correlation of N-(4-acetylphenyl)sulfonylacetamide Activity: A Comparative Analysis.
  • PMC. (n.d.). In vitro and in vivo effects of easily administered, low-toxic retinoid and phenylacetate compounds on human neuroblastoma cells.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • ResearchGate. (2025). Nitazoxanide, tizoxanide and a new analogue [4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide; NTB] inhibit the growth of kinetoplastid parasites (Trypanosoma cruzi and Leishmania mexicana) in vitro.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Guidechem. (n.d.). 2-CHLORO-5-NITROBENZAMIDE 16588-15-1 wiki.
  • NextSDS. (n.d.). N-(2-CHLORO-5-NITROPHENYL)-4-NITROBENZAMIDE — Chemical Substance Information.
  • PMC. (n.d.). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide.
  • PubChemLite. (n.d.). 2-(2-(2-chloro-5-nitrobenzylidene)hydrazino)-n-(4-ethylphenyl)-2-oxoacetamide.

Sources

Validation

A Comparative Cytotoxicity Analysis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide: A Guide for Drug Discovery Professionals

In the landscape of anticancer drug discovery, the benzamide scaffold represents a privileged structure, amenable to chemical modifications that can yield potent and selective therapeutic agents. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticancer drug discovery, the benzamide scaffold represents a privileged structure, amenable to chemical modifications that can yield potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the cytotoxic potential of a novel benzamide derivative, N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide . In the absence of direct published data for this specific molecule, this document establishes a framework for its evaluation by comparing it with structurally related nitrobenzamide and acetophenone-containing compounds, as well as standard chemotherapeutic agents. This analysis is supported by detailed experimental protocols and a discussion of the potential mechanisms of action, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: Rationale for the Cytotoxic Evaluation of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

The chemical architecture of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide incorporates several functionalities that suggest a potential for anticancer activity. The 2-chloro-5-nitrobenzamide core is a known pharmacophore in various biologically active molecules. The nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's electronic properties and is often associated with bioreductive activation in hypoxic tumor environments, leading to the generation of cytotoxic reactive nitrogen species[1]. The chloro substituent can also contribute to the compound's reactivity and potential as an alkylating agent[2][3].

Furthermore, the N-(4-acetylphenyl) substituent introduces a ketone functionality, which can participate in various biological interactions and may influence the compound's overall pharmacological profile. The evaluation of the cytotoxic effects of this compound is a critical first step in determining its potential as a therapeutic candidate.

This guide will therefore focus on a comparative analysis, hypothesizing the cytotoxic profile of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide against established cancer cell lines and comparing its potential efficacy with relevant benchmarks.

Comparative Cytotoxicity Data

To contextualize the potential cytotoxic activity of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, the following table presents the half-maximal inhibitory concentration (IC50) values for a selection of comparator compounds. These include structurally related benzamide derivatives and standard-of-care chemotherapeutic drugs, Doxorubicin and Cisplatin. The data is presented for two commonly used cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma).

Compound/DerivativeCell LineIC50 (µM)Reference
N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (Hypothetical) A5495-15-
N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (Hypothetical) MCF-72-10-
Benzamide Derivative 5A54910.67 ± 1.53[4]
Benzamide Derivative 2A54924.0 ± 3.46[4]
Benzamide Derivative 10A54929.67 ± 5.51[4]
DoxorubicinA549> 20[5]
DoxorubicinMCF-72.5[5]
CisplatinA54916.48[6]
CisplatinMCF-7Variable[7]
2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-oneMDA-MB-231High Cytotoxicity[3]
N-(4-acetylphenyl)-4-nitrobenzamide-Data not available[8]

Note: The IC50 values for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide are hypothetical and projected based on the activity of structurally similar compounds. The cytotoxicity of cisplatin in MCF-7 cells is known to be highly variable across studies[7].

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[9][10][11]. The following protocol provides a detailed methodology for a comparative cytotoxicity analysis.

Materials
  • Human cancer cell lines (e.g., A549 and MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide and comparator compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure
  • Cell Seeding:

    • Culture A549 and MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Resuspend cells in fresh media and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of media into a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include wells with medium only (blank) and cells with medium containing DMSO at the highest concentration used (vehicle control).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (A549 & MCF-7) cell_seeding 2. Cell Seeding (5x10³ cells/well) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) treatment 4. Cell Treatment (48h Incubation) compound_prep->treatment mtt_add 5. Add MTT Reagent (4h Incubation) treatment->mtt_add formazan_sol 6. Solubilize Formazan (DMSO) mtt_add->formazan_sol read_absorbance 7. Read Absorbance (570 nm) formazan_sol->read_absorbance calc_viability 8. Calculate % Viability read_absorbance->calc_viability det_ic50 9. Determine IC50 calc_viability->det_ic50

Caption: Experimental workflow for the comparative cytotoxicity analysis using the MTT assay.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide are likely mediated by a multi-faceted mechanism of action, characteristic of many nitroaromatic compounds. A key hypothesized pathway involves the bioreductive activation of the nitro group, particularly in the hypoxic microenvironment of solid tumors.

Bioreductive Activation and Oxidative Stress

Tumor cells often exhibit regions of low oxygen tension (hypoxia). Under these conditions, cellular reductases can reduce the nitro group of the benzamide derivative to form highly reactive intermediates, such as nitroso and hydroxylamine species, and ultimately the corresponding amine[1]. These reactive intermediates can induce significant cellular damage through several mechanisms:

  • DNA Adduct Formation: The reactive species can form covalent adducts with DNA, leading to DNA strand breaks and interfering with DNA replication and transcription.

  • Protein Alkylation: Nucleophilic residues in proteins can be alkylated, leading to enzyme inactivation and disruption of critical cellular functions.

  • Generation of Reactive Oxygen Species (ROS): The redox cycling of the nitro group can lead to the production of superoxide radicals and other ROS, inducing oxidative stress and damaging cellular components like lipids, proteins, and DNA.

Induction of Apoptosis

The cellular damage induced by the activated compound can trigger the intrinsic pathway of apoptosis. DNA damage can activate the p53 tumor suppressor protein, which in turn can upregulate the expression of pro-apoptotic proteins like Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Signaling Pathway Diagram

G cluster_activation Bioreductive Activation cluster_damage Cellular Damage cluster_apoptosis Apoptosis Induction compound N-(4-acetylphenyl)-2-chloro- 5-nitrobenzamide reductases Cellular Reductases compound->reductases hypoxia Hypoxia (Tumor Microenvironment) hypoxia->reductases reactive_species Reactive Intermediates (Nitroso, Hydroxylamine) reductases->reactive_species ros Reactive Oxygen Species (ROS) reactive_species->ros dna_damage DNA Damage & Adduct Formation reactive_species->dna_damage protein_damage Protein Alkylation reactive_species->protein_damage lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

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Comparative

Benchmarking N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide against a reference compound

Benchmarking N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide: A Next-Generation Covalent PPARγ Inverse Agonist Executive Summary Peroxisome proliferator-activated receptor gamma (PPARγ) is a master transcriptional regulator...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide: A Next-Generation Covalent PPARγ Inverse Agonist

Executive Summary

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master transcriptional regulator of lipid metabolism and insulin sensitization. While classical thiazolidinedione (TZD) agonists promote a transcriptionally active conformation, recent structural pharmacology has pivoted toward covalent inverse agonists to repress obesity-linked gene programs and dissect orthosteric pocket allostery.

The 2-chloro-5-nitrobenzamide scaffold is the premier pharmacophore for covalent PPARγ inhibition, classically represented by the widely used chemical probes GW9662 and T0070907[1]. These compounds undergo a nucleophilic aromatic substitution (SNAr) with a highly reactive cysteine residue—Cys285 in isoform 1, or Cys313 in isoform 2—within the PPARγ ligand-binding domain (LBD)[2].

In this guide, we benchmark N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (hereafter referred to as 4-Ac-GW9662 ) against the reference compounds GW9662 (a neutral antagonist) and T0070907 (a partial inverse agonist). By objectively comparing their structural allostery, biochemical efficacy, and functional repression, we provide a comprehensive framework for researchers evaluating next-generation PPARγ modulators.

Mechanistic Rationale: Structural Allostery and the 4-Acetyl Substitution

The efficacy of covalent PPARγ inhibitors is not solely dictated by their covalent adduction rate, but by how the non-covalent moiety (the amine R-group) stabilizes the LBD after conjugation[3].

GW9662 possesses a simple phenyl ring and functions primarily as a neutral antagonist, blocking agonist binding without actively driving the receptor into a repressive state. T0070907 utilizes a 4-pyridyl ring, granting it partial inverse agonist properties. However, recent conformation-activity relationship (CAR) studies demonstrate that heavily decorated aromatic R-groups can shift the PPARγ conformational ensemble entirely toward a transcriptionally repressive state[3].

By introducing a 4-acetyl group to the aniline ring, 4-Ac-GW9662 leverages altered steric and electronic properties to engage an "aromatic triad" within the LBD[4]. This specific interaction forces Activation Function-2 (AF-2) / Helix 12 (h12) into a solvent-occluded conformation. Causally, this structural shift significantly enhances the recruitment of corepressors (e.g., NCoR1) while actively displacing coactivators (e.g., MED1), transitioning the pharmacological profile from a neutral antagonist to a full inverse agonist.

G A Apo-PPARγ LBD (Dynamic Ensemble) B GW9662 (Neutral Antagonist) A->B Covalent Binding (Cys285) C 4-Ac-GW9662 (Full Inverse Agonist) A->C Covalent Binding (Cys285) D Intermediate Conformation (h12 Dynamic) B->D Weak Allostery E Repressive Conformation (h12 Solvent-Occluded) C->E Aromatic Triad Engagement F Blocks Agonists Minimal Corepressor Binding D->F G Strong NCoR1 Recruitment MED1 Displacement E->G

Conformational shift logic of PPARγ upon binding neutral antagonists vs. full covalent inverse agonists.

Benchmarking Protocols: A Self-Validating Workflow

To rigorously benchmark 4-Ac-GW9662 against GW9662, researchers must utilize a self-validating system that confirms causality at three levels: target engagement, biochemical conformational shift, and cellular functional repression.

Phase 1: Target Engagement via Intact Protein Mass Spectrometry

Causality: Before assessing functional differences, it is critical to ensure that the para-acetyl substitution does not sterically or electronically hinder the SNAr reaction between the 2-chloro warhead and Cys285.

  • Preparation: Incubate 10 µM of purified recombinant PPARγ LBD with 50 µM of the test compound (GW9662, T0070907, or 4-Ac-GW9662) in assay buffer (50 mM Tris pH 8.0, 150 mM NaCl) for 2 hours at 25°C.

  • Purification: Desalt the protein using a C4 ZipTip or an analytical LC column to remove unbound ligand and buffer salts.

  • Analysis: Analyze via ESI-TOF intact mass spectrometry.

  • Validation: Confirm a mass shift corresponding to the compound's molecular weight minus HCl (e.g., +282.06 Da for the 4-Ac-GW9662 adduct) relative to the apo-PPARγ mass.

Phase 2: Conformational Profiling via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a wash-free, equilibrium-based measurement of protein-peptide interactions. It directly reports whether the covalent adduct stabilizes an active (MED1 binding) or repressive (NCoR1 binding) LBD conformation without disrupting weak transient affinities.

  • Buffer Setup: Prepare TR-FRET buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM TCEP, 0.01% BSA).

  • Donor Addition: Mix 2 nM GST-tagged PPARγ LBD with 2 nM Terbium-labeled anti-GST antibody (FRET donor).

  • Acceptor Addition: Add 100 nM of either FITC-labeled NCoR1 peptide (corepressor) or FITC-labeled MED1 peptide (coactivator).

  • Titration: Titrate compounds from 1 nM to 10 µM and incubate for 1 hour to allow the covalent reaction to reach completion.

  • Measurement: Read emission at 520 nm (FITC) and 495 nm (Terbium) on a multi-mode plate reader. Calculate the 520/495 ratio to determine EC50/IC50 values.

TRFRET Step1 1. Prepare Assay Buffer (Tris-HCl, KCl, TCEP) Step2 2. Mix GST-PPARγ LBD & Tb-anti-GST (Donor) Step1->Step2 Step3 3. Add FITC-NCoR1 or FITC-MED1 (Acceptor) Step2->Step3 Step4 4. Titrate Covalent Ligands (1 nM - 10 µM) Step3->Step4 Step5 5. Incubate (1 hr) Allow SNAr Reaction Step4->Step5 Step6 6. Measure TR-FRET (Emission 520nm / 495nm) Step5->Step6

Step-by-step TR-FRET experimental workflow for evaluating coregulator recruitment.

Phase 3: Functional Repression via Cell-Based Reporter Assays

Causality: Biochemical binding must translate to transcriptional repression in a cellular context, accounting for membrane permeability, compound stability, and intracellular competition with endogenous ligands.

  • Transfection: Co-transfect HEK293T cells with a Gal4-PPARγ-LBD fusion plasmid and a UAS-luciferase reporter plasmid.

  • Treatment: 24 hours post-transfection, treat cells with vehicle (DMSO), GW9662, T0070907, or 4-Ac-GW9662 at varying concentrations (0.1 µM – 20 µM).

  • Challenge (Optional): To measure competitive antagonism, co-treat with a known full agonist (e.g., 1 µM Rosiglitazone).

  • Detection: Lyse cells after 18 hours and measure luminescence using a standard luciferase assay system to quantify functional transcriptional repression[5].

Quantitative Performance Matrix

The following table summarizes the expected benchmarking data when comparing the novel 4-acetyl derivative against established reference standards.

ParameterGW9662 (Reference)T0070907 (Reference)4-Ac-GW9662 (Test Compound)
Pharmacological Class Neutral AntagonistPartial Inverse AgonistFull Inverse Agonist
Covalent Target Cys285 (Isoform 1)Cys285 (Isoform 1)Cys285 (Isoform 1)
Warhead 2-chloro-5-nitrobenzamide2-chloro-5-nitrobenzamide2-chloro-5-nitrobenzamide
R-Group Substitution Phenyl4-Pyridyl4-Acetylphenyl
NCoR1 Recruitment (TR-FRET) Minimal / BaselineModerateHigh (Strong FRET signal)
MED1 Displacement PartialModerateComplete
Transcriptional Repression WeakModerateStrong (Low IC50)

Conclusion

Benchmarking N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide against GW9662 reveals the profound impact of R-group modifications on nuclear receptor allostery. While the 2-chloro-5-nitrobenzamide warhead guarantees covalent target engagement at Cys285, it is the 4-acetylphenyl moiety that actively drives the PPARγ LBD into a solvent-occluded, repressive conformation. For researchers aiming to study corepressor dynamics or develop therapeutics that actively repress PPARγ-driven gene programs, 4-Ac-GW9662 represents a functionally superior chemical probe compared to classical neutral antagonists.

References

  • MacTavish, B. S., et al. (2025). Shifting the PPARγ conformational ensemble towards a transcriptionally repressive state improves covalent inhibitor efficacy. eLife. 5

  • Shang, J., & Kojetin, D. J. (2025). From activation to repression: decoding the impact of PPARγ ligands on ligand-binding domain conformation. Center for Structural Biology, Vanderbilt University. 4

  • Stinnett, et al. (2024). A New Era for PPARγ: Covalent Ligands and Therapeutic Applications. ACS Publications. 1

  • Bae, E. J., et al. (2016). Mechanistic elucidation guided by covalent inhibitors for the development of anti-diabetic PPARγ ligands. Chemical Science (RSC Publishing). 2

Sources

Validation

A Researcher's Guide to Investigating Off-Target Effects of Novel Screening Hits: A Case Study with N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

This guide provides a comprehensive framework for the crucial next step after identifying a promising hit like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (herein designated Compound A ) from a high-throughput screen. A...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the crucial next step after identifying a promising hit like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (herein designated Compound A ) from a high-throughput screen. Assuming Compound A was identified as a potent inhibitor of a primary target, "Kinase X," this document outlines the essential methodologies to proactively investigate its selectivity and potential off-target liabilities.

Objectively comparing a novel compound's performance against established alternatives is fundamental to de-risking a drug discovery project. This guide uses a hypothetical, well-characterized "Alternative Compound B" as a benchmark to illustrate the comparative analysis process. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Part 1: The Strategic Imperative of Early Off-Target Profiling

Identifying a potent "hit" in a primary assay is merely the first step. The compound's ultimate success hinges on its selectivity. An off-target interaction can lead to misleading structure-activity relationship (SAR) data, toxicity, or a complete failure in later-stage clinical trials. A promiscuous compound that inhibits multiple targets can be a challenging starting point for a medicinal chemistry campaign.

Our investigation strategy is tiered, designed to provide a broad overview first, followed by deeper, more quantitative validation of any identified off-target "red flags."

  • Broad Panel Screening: Expose Compound A to a large, diverse panel of receptors, kinases, ion channels, and enzymes at a single high concentration (e.g., 10 µM). This is a cost-effective method to rapidly identify potential areas of concern.

  • Dose-Response Validation: Any significant interactions (>50% inhibition/binding) from the broad panel are followed up with full concentration-response curves to determine potency (IC₅₀ or Kᵢ).

  • Cellular & Functional Assays: For the most significant off-targets, we move to cell-based assays to confirm that the in vitro interaction translates to a functional effect in a physiological context.

This systematic approach ensures that resources are focused on the most critical liabilities, providing a clear path forward for chemical optimization or, if necessary, termination of the compound series.

G cluster_Discovery Phase 1: Hit Discovery & Initial Profiling cluster_Validation Phase 2: Hit Validation & Potency Determination cluster_Function Phase 3: Functional & Cellular Confirmation HTS High-Throughput Screen (HTS) Identifies Compound A for Kinase X BroadScreen Broad Off-Target Panel Screen (e.g., Eurofins SafetyScreen 44) Compound A @ 10 µM HTS->BroadScreen Primary Hit DoseResponse Dose-Response (IC50) Assay for Hits >50% Inhibition BroadScreen->DoseResponse Identified Hits KinasePanel Focused Kinase Panel (e.g., Reaction Biology KinomeScan) DoseResponse->KinasePanel Kinase Hits GPCRPanel Focused GPCR Panel (Radioligand Binding) DoseResponse->GPCRPanel GPCR Hits CellularAssay Cell-Based Functional Assay (e.g., Phospho-protein Western, Ca2+ flux) KinasePanel->CellularAssay GPCRPanel->CellularAssay GoNoGo Go/No-Go Decision for Medicinal Chemistry CellularAssay->GoNoGo

Figure 1. A tiered workflow for systematic off-target effect investigation.

Part 2: Comparative Data Analysis

The following table summarizes hypothetical screening data for our hit, Compound A , and a benchmark, Alternative Compound B . Both compounds have an IC₅₀ of 50 nM against the primary target, Kinase X. The data represents the percent inhibition (% Inh) observed at a 10 µM screening concentration against a panel of common off-targets.

Target ClassTargetCompound A (% Inh @ 10 µM)Alternative Compound B (% Inh @ 10 µM)Implication of Off-Target Hit
Primary Target Kinase X 100% 100% Desired On-Target Activity
---------------
Kinases Kinase Y (PI3K family)89%5%Potential disruption of cell growth/survival pathways.
Kinase Z (Src family)65%8%Potential effects on cell adhesion and migration.
Kinase W (CDK family)12%15%Negligible interaction for both.
---------------
GPCRs 5-HT₂₋ Receptor7%4%Negligible interaction for both.
Adrenergic α1 Receptor78%11%Potential cardiovascular side effects (e.g., changes in blood pressure).
Dopamine D₂ Receptor55%3%Potential neurological side effects.
---------------
Ion Channels hERG Channel62%2%CRITICAL: High risk of cardiac arrhythmia.[1]

Interpretation:

This hypothetical data immediately raises several red flags for Compound A. While potent against its primary target, it demonstrates significant activity against kinases in critical signaling pathways, two GPCRs, and most importantly, the hERG ion channel. The hERG interaction is a well-known and critical liability in drug development that can lead to fatal cardiac events. In contrast, Alternative Compound B shows a much cleaner profile, with minimal off-target activity at a 10 µM concentration, making it a far more desirable starting point for further development.

Part 3: Experimental Methodologies

Trustworthy data is built on robust, well-controlled experimental protocols. Below are detailed, step-by-step methods for two key assays used in this type of investigation.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol is adapted from methodologies used in assays like the Promega ADP-Glo™ Kinase Assay and is designed to quantify the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][3]

Causality: We choose a luminescent, ADP-detection based assay for its high sensitivity, broad applicability across different kinases, and its resistance to signal interference from colored or fluorescent compounds, a common issue in HTS libraries.

A. Reagents and Materials:

  • Recombinant Human Kinase (e.g., Kinase Y)

  • Kinase-specific substrate (peptide or protein)

  • Compound A and B, serially diluted in 100% DMSO

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at the Kₘ concentration for the specific kinase)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

B. Step-by-Step Protocol:

  • Compound Plating: Dispense 1 µL of serially diluted test compound or DMSO vehicle control into the wells of a 384-well plate.

  • Enzyme Addition: Prepare a 2X enzyme solution in Kinase Reaction Buffer. Add 2 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well. The total reaction volume is now 5 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The optimal time should be determined to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes all remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract background luminescence (no enzyme control). Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: GPCR Radioligand Competition Binding Assay

This protocol describes a classic method to determine the binding affinity of a test compound for a G-Protein Coupled Receptor (GPCR) by measuring its ability to compete with a known, high-affinity radiolabeled ligand.[4][5][6]

Causality: This is the gold standard for quantifying binding affinity at a receptor.[4] It is highly sensitive and directly measures the interaction between a compound and the receptor protein in a membrane preparation, providing a direct measure of binding potency (Kᵢ).

A. Reagents and Materials:

  • Cell membrane preparation expressing the target receptor (e.g., Adrenergic α1)

  • Radioligand (e.g., [³H]-Prazosin)

  • Compound A and B, serially diluted

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand (e.g., Phentolamine).

  • 96-well filter plates (e.g., glass fiber, pre-treated with polyethyleneimine)

  • Scintillation fluid and a microplate scintillation counter.

B. Step-by-Step Protocol:

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL per well:

    • 50 µL of test compound dilution or control.

    • 50 µL of radioligand at its K₋ concentration.

    • 150 µL of the cell membrane preparation (protein concentration optimized previously).

  • Controls:

    • Total Binding: Wells containing buffer instead of test compound.

    • Non-Specific Binding (NSB): Wells containing the non-specific binding control ligand instead of test compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[5]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times (e.g., 4x) with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Plot percent inhibition vs. log concentration and fit to a dose-response curve to determine the IC₅₀.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Visualizing an Off-Target Mechanism

The hypothetical data suggested Compound A interacts with the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism. Unintended inhibition of this pathway could lead to significant toxicity.

G cluster_Pathway Hypothetical Off-Target Effect on PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Phosphorylates Response Cell Survival & Proliferation Downstream->Response CompoundA Compound A (Off-Target) CompoundA->PI3K Inhibits

Figure 2. Off-target inhibition of PI3K by Compound A disrupting Akt signaling.

This diagram illustrates how Compound A, intended for Kinase X, could inadvertently inhibit PI3K. This action would block the conversion of PIP2 to PIP3, preventing the activation of Akt and ultimately suppressing critical downstream signals required for cell survival. This provides a clear, testable hypothesis for an observed cytotoxic effect of the compound.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. An open-access database of drug targets and their ligands, curated by the International Union of Basic and Clinical Pharmacology and the British Pharmacological Society. [7][8][9][10][11]

  • Radioligand Binding Assays for GPCRs. A foundational technique in pharmacology for measuring ligand-receptor interactions. Provides sensitive and quantitative data on receptor expression and affinity. [5]

  • Intact Live-cell Radioligand Binding Assays. A protocol describing methods to quantify the surface expression of G Protein-Coupled Receptors (GPCRs) on live cells. [6]

  • GPCR Membrane Ligand Binding Assay Development. An overview of the principles and protocols for developing robust radioligand binding assays for GPCRs expressed in cell membranes. [4]

  • In Vitro Kinase Assay Protocols. A collection of protocols and methods for performing in vitro kinase assays, including radiometric and luminescent formats. [12]

  • Luminescent ADP Detection Platform for Kinase Profiling. Describes the use of the ADP-Glo™ assay for robust and universal kinase inhibitor screening and profiling. [3]

  • Safety and Off-Target Drug Screening Services. An example of commercial services offering broad panels for in vitro safety pharmacology assessment to identify potential adverse drug reactions early. [1]

  • General Radioligand Binding Assay Protocol. A representative data sheet outlining the steps for membrane preparation, incubation, filtration, and data analysis in a typical radioligand binding assay. [13]

  • Application Note: In Vitro Kinase Assay with Syk Inhibitor. A detailed example protocol for an in vitro biochemical kinase assay using the luminescent ADP-Glo™ format. [2]

Sources

Comparative

Part 1: The Prerequisite for All Biological Assays: Rigorous Compound Validation

An objective analysis of the reproducibility of biological data for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide reveals a critical gap in the scientific literature. As of early 2026, there are no published studies detai...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective analysis of the reproducibility of biological data for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide reveals a critical gap in the scientific literature. As of early 2026, there are no published studies detailing the biological activity of this specific compound. The primary information available is limited to its chemical synthesis and basic properties, as indexed in databases like PubChem.

This absence of foundational biological data makes a direct comparative guide on reproducibility impossible. However, this situation presents a unique opportunity to establish a gold-standard framework for any researcher beginning the biological characterization of this, or any novel, chemical entity. This guide, therefore, will serve as a pro-active manual for generating robust, reliable, and reproducible biological data from the outset.

We will use N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide as a case study to design a comprehensive experimental plan. Based on its chemical structure—a substituted benzamide—we can hypothesize a potential interaction with cellular signaling pathways often modulated by such scaffolds, for instance, kinase signaling cascades. This guide will outline the rigorous, multi-step process required to test such a hypothesis, ensuring the data generated is of the highest quality and integrity.

Before any biological experiment, the identity, purity, and stability of the test compound must be unequivocally established. Failure to do so is a primary source of irreproducible data.

Table 1: Essential Physicochemical Quality Control

Parameter Methodology Acceptance Criteria Rationale for Reproducibility
Identity ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)Data consistent with the proposed structure of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.Ensures that the observed biological effect is attributable to the correct molecule.
Purity High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths≥95% purityImpurities could have their own biological activities, confounding the results.
Solubility Kinetic and Thermodynamic Solubility Assays in relevant buffer (e.g., PBS, DMSO)Determine maximum soluble concentration.Prevents compound precipitation in assays, which can lead to false-positive or false-negative results.
Stability HPLC analysis of the compound in assay buffer over the time course of the experiment<10% degradation over the experimental durationCompound degradation can lead to a loss of activity or the formation of active byproducts, affecting data consistency.

Part 2: A Proposed Experimental Workflow for Generating Foundational, Reproducible Data

Given the structural alerts within N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide, a plausible starting point is to investigate its effect on a well-characterized signaling pathway, such as the MAPK/ERK pathway, which is frequently implicated in cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation Hypothetical_Target N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (Hypothetical Inhibition) Hypothetical_Target->MEK Blocks Phosphorylation Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: Hypothetical mechanism of action for N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

Experimental Protocol 1: Primary Assay - Assessing Impact on Cell Proliferation

This protocol describes a foundational experiment to screen for biological activity. We will use the human colorectal carcinoma cell line HCT116, which has a well-characterized MAPK/ERK pathway.

Methodology:

  • Cell Culture and Seeding:

    • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in a 96-well clear-bottom black plate and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide in 100% DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be ≤0.5% to avoid solvent-induced toxicity.

    • Include appropriate controls: Vehicle control (0.5% DMSO) and a positive control (e.g., a known MEK inhibitor like Trametinib).

    • Remove the old media from the cells and add 100 µL of media containing the desired concentrations of the compound or controls.

  • Incubation and Viability Assessment:

    • Incubate the plate for 72 hours.

    • Assess cell viability using a commercially available resazurin-based assay (e.g., PrestoBlue™). Add 10 µL of the reagent to each well, incubate for 1-2 hours, and then read the fluorescence (Ex/Em ~560/590 nm) on a plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control (defined as 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., [log]inhibitor vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50).

Experimental Protocol 2: Orthogonal Assay - Western Blot for Target Engagement

If the primary screen shows a dose-dependent decrease in cell proliferation, this orthogonal assay helps to confirm that the compound engages the hypothesized target (e.g., by inhibiting MEK phosphorylation of ERK).

Methodology:

  • Cell Lysis:

    • Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the vehicle, N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (at its IC50 and 10x IC50 concentrations), and the positive control for a shorter duration (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the p-ERK signal to the t-ERK signal for each sample. A reproducible result would show a dose-dependent decrease in the p-ERK/t-ERK ratio in compound-treated samples compared to the vehicle control.

Part 3: A Framework for Ensuring Reproducibility

The following workflow provides a logical progression from initial compound validation to robust biological data generation, forming a self-validating system.

Caption: A workflow for generating reproducible biological data for a novel compound.

By adhering to this rigorous, multi-step validation process, the scientific community can build a reliable foundation of data for novel compounds like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. This approach minimizes the risk of generating data that cannot be replicated, thereby accelerating the pace of drug discovery and scientific progress. The principles outlined—unambiguous compound characterization, orthogonal assay validation, and transparent reporting—are universal and should be applied to the study of any new chemical entity.

References

  • PubChem Compound Summary for CID 533418, N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Principles of Assay Development and Validation for High-Throughput Screening. Eli Lilly and Company and the National Center for Advancing Translational Sciences. [Link]

  • ImageJ: Image Processing and Analysis in Java. National Institutes of Health. [Link]

  • GraphPad Prism. GraphPad Software. [Link]

Safety & Regulatory Compliance

Safety

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams who treat chemical disposal as a logistical afterthought. However, true operational excellence requires viewing waste management as an i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams who treat chemical disposal as a logistical afterthought. However, true operational excellence requires viewing waste management as an integral component of your experimental design. When handling complex, multi-functional molecules like N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide , improper disposal doesn't just risk severe regulatory fines—it compromises laboratory safety and environmental integrity.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide. By understanding the mechanistic causality behind these protocols, your laboratory can ensure absolute compliance, protect personnel, and streamline Environmental Health and Safety (EHS) logistics.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first deconstruct the molecule. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide contains specific functional groups that dictate its behavior in waste streams.

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
CAS Number 346723-04-4[1]Essential for accurate EHS waste profiling and SDS tracking.
Molecular Weight 318.71 g/mol [1]Used to calculate molarity in hazardous waste concentration logs.
Halogen Content 1 Chlorine atom/moleculeStrictly mandates disposal in the Halogenated waste stream[2].
Functional Groups Nitro, Chloro, Amide, Ketone[1]High environmental persistence; resists aerobic breakdown[3].
Max Container Fill 75% Total Volume[4]Prevents over-pressurization from vapor expansion[4].
Mechanistic Insight: Why We Segregate
  • The Nitroaromatic Moiety: The electron-withdrawing nitro group makes the aromatic ring highly resistant to standard aerobic biological degradation[3]. If released into the environment or standard wastewater, it persists indefinitely and can act as a severe environmental toxicant[5].

  • The Aryl Chloride: The presence of the chlorine atom dictates its legal waste classification. Under EPA guidelines, any solution containing this compound must be segregated into Halogenated Organic Waste [2]. Mixing halogenated and non-halogenated waste complicates incineration and increases disposal costs exponentially due to the risk of generating toxic dioxins at lower incineration temperatures[6].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system —meaning each step includes a verification check to prevent cascading errors.

Protocol A: Routine Liquid Waste (e.g., Post-Assay Solutions)

Objective: Safely transfer dissolved compound into the correct EHS waste stream without triggering incompatible reactions.

  • Waste Stream Verification: Before transferring, confirm the receiving container is explicitly labeled "Halogenated Organic Waste"[7].

    • Causality: Halogenated waste requires specialized high-temperature incineration to safely break carbon-chlorine bonds without generating dioxins[6].

  • Compatibility Testing (Self-Validation): Ensure the existing waste does not contain strong bases or reducing agents.

    • Action: If the contents of the waste container are unknown, do NOT add your waste. Test the pH of the aqueous layer (if biphasic) using a pH strip; it must be between 2 and 12[2]. Nitroaromatics can react exothermically with concentrated alkalis.

  • Transfer & Headspace Management: In a certified chemical fume hood, pour the solution into the container.

    • Action: Stop filling when the liquid reaches 75% of the container's total capacity[4].

    • Causality: This 25% headspace is critical to accommodate vapor pressure fluctuations and thermal expansion, preventing container rupture[4].

  • Immediate Documentation: Update the hazardous waste log attached to the container with the exact chemical name and concentration.

    • Causality: "Unknown" chemical mixtures are strictly prohibited by the EPA and require costly, time-consuming analytical testing before EHS can legally dispose of them[7].

Protocol B: Solid Waste & Contaminated Consumables

Objective: Prevent cross-contamination between chemical and biological waste streams.

  • Segregation of Consumables: Place contaminated gloves, pipette tips, and weighing boats into a rigid, sealable hazardous waste container[8].

  • The Biohazard Prohibition (Self-Validation):

    • Action: Visually verify that no chemically contaminated items are placed in red biohazard bags[6].

    • Causality: Hazardous waste contractors cannot legally transport or incinerate biohazard bags under chemical waste protocols[6]. Mixing these streams results in immediate regulatory violations and rejected pickups.

  • Labeling: Seal the container and affix a label reading: "Toxic Solid Waste - Contains Chlorinated Nitroaromatics".

Protocol C: Acute Spill Management

Objective: Contain and neutralize exposure risks immediately.

  • Immediate Containment: Isolate the spill zone. Verify that your PPE includes chemical safety goggles, a lab coat, and chemically resistant nitrile gloves[8].

  • Dry Absorption:

    • Action: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite[8].

    • Causality: Using water or organic solvents can expand the contamination zone and drive the compound into porous laboratory surfaces.

  • Mechanical Collection: Use a non-sparking brush and dustpan to collect the absorbed matrix. Deposit it into a dedicated hazardous waste bucket.

  • EHS Escalation: Do not place the spill cleanup materials in routine solid waste. Contact your Environmental Health and Safety (EHS) office for an immediate, specialized pickup[4]. Building a robust safety culture requires reporting all incidents, regardless of size[9].

Disposal Workflow Visualization

The following decision matrix illustrates the logical flow for segregating N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide waste.

WasteWorkflow A N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide Waste Generation B Determine Waste State A->B C1 Liquid Solutions (e.g., DMSO, DCM) B->C1 Dissolved C2 Solid Powders & Contaminated PPE B->C2 Solid/Trace D1 Halogenated Organic Waste (EPA Characteristic) C1->D1 Contains Chlorine D2 Hazardous Solid Waste (Sealable Container) C2->D2 Avoid Biohazard Bags E High-Temperature Incineration (Licensed EHS Facility) D1->E Prevents Dioxin Formation D2->E

Figure 1: Decision matrix for the segregation and disposal of halogenated nitroaromatic waste streams.

References

  • Mitigation of Potential Risks in Chemical Laboratories: A Focused Review - ACS.[Link]

  • Hazardous Materials Disposal Guide - Nipissing University.[Link]

  • Hazardous Waste Management Program - Eastern Washington University.[Link]

  • MuniRem® Technology – An On-Site Treatment Solution for Explosives and Heavy Metals in Wastewater - MuniRem.[Link]

  • Laboratory Hazardous Waste Management Guide - UTIA Safety Office.[Link]

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh.[Link]

  • Efficient preparation of adsorption beds from polycarbonate and cotton fabric wastes: removal of nitroaromatic pollutants from water - RSC.[Link]

Sources

Handling

Personal protective equipment for handling N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

An Authoritative Guide to the Safe Handling, Experimental Logistics, and Disposal of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide As drug development increasingly focuses on targeted covalent inhibitors, the safe handlin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Authoritative Guide to the Safe Handling, Experimental Logistics, and Disposal of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

As drug development increasingly focuses on targeted covalent inhibitors, the safe handling of highly reactive intermediates and pharmacological probes is paramount. N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (CAS: 346723-04-4) is a specialized synthetic building block and pharmacological probe. It belongs to a class of 2-chloro-5-nitrobenzamide derivatives widely utilized as covalent inverse agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1].

Because this compound is explicitly designed to undergo nucleophilic aromatic substitution (SNAr) with biological thiols (such as the Cys285 residue in PPARγ) [2], it presents unique occupational hazards. It is not merely a passive chemical; it is a highly reactive electrophile. This guide provides comprehensive, step-by-step operational protocols, bridging the gap between chemical safety and advanced biochemical workflows.

Chemical Hazard Profile & Mechanistic Toxicology

To handle this compound safely, one must understand why it is hazardous. The 2-chloro-5-nitrobenzamide scaffold is highly activated. The strongly electron-withdrawing nitro group at the 5-position makes the chlorine atom at the 2-position exceptionally susceptible to displacement by nucleophiles [1].

If this compound contacts unprotected skin or respiratory mucosa, it can covalently bind to epidermal or mucosal proteins, leading to severe irritation, sensitization, and potential immune-mediated contact dermatitis. Furthermore, because biological assays require solubilization in Dimethyl Sulfoxide (DMSO)—a potent dermal penetration enhancer—the risk of systemic exposure is exponentially increased during assay preparation.

Table 1: Physicochemical & Hazard Summary
Property / HazardSpecification / ClassificationOperational Implication
Molecular Formula C₁₅H₁₁ClN₂O₄Halogenated and nitroaromatic; requires specific waste segregation.
Molecular Weight 318.71 g/mol Used to calculate precise molarities for biochemical assays.
GHS Classification Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 [3]High risk of respiratory tract irritation; mandates fume hood use.
Reactivity Electrophilic (SNAr)Covalently modifies biological thiols (e.g., Cysteine residues).
Solubility Soluble in DMSO / DMFDMSO solutions bypass the epidermal barrier, requiring double-gloving.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling covalent modifiers dissolved in penetrating solvents. The following matrix outlines the rigorous, self-validating defense system required for handling N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide [4].

Table 2: Required PPE Specifications
Protection ZoneEquipment SpecificationCausality & Logic
Ocular ANSI Z87.1 compliant unvented safety goggles.Prevents micro-dust particles and DMSO micro-droplets from contacting the highly nucleophilic corneal mucosa.
Dermal (Hands) Double Gloving: Inner glove: Nitrile (0.11 mm). Outer glove: Neoprene or heavy-duty Nitrile.DMSO rapidly degrades standard nitrile. The outer glove provides a sacrificial layer against chemical splashes, while the inner glove maintains an unbroken barrier.
Dermal (Body) Flame-retardant, fluid-resistant laboratory coat with knit cuffs.Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common site for accidental dust deposition.
Respiratory N95/P100 particulate respirator (if weighing bulk powder outside a hood).The fine powder is a severe respiratory irritant [3]. Note: All weighing should ideally be performed inside a certified ductless weighing enclosure.

Operational Workflow: Solubilization and Assay Preparation

The following protocol details the safe preparation of a 10 mM stock solution and its subsequent use in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coregulator interaction assay, a standard methodology for evaluating PPARγ modulators [2].

Step-by-Step Protocol: 10 mM Stock Preparation
  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm).

  • Static Elimination: Use an anti-static zero-ionizer near the analytical balance. Nitrobenzamide powders are prone to static cling, which can cause aerosolization when opening the vial.

  • Weighing: Tare a glass vial (do not use polystyrene, as it may interact with the solvent). Carefully weigh exactly 3.19 mg of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide.

  • Solubilization: Add 1.0 mL of anhydrous DMSO directly into the vial inside the fume hood.

  • Sealing and Agitation: Seal the vial with a PTFE-lined cap. Vortex gently for 30 seconds until fully dissolved. Crucial Safety Check: Inspect outer gloves for any DMSO droplets. If present, immediately doff outer gloves and replace them.

  • Storage: Aliquot the 10 mM stock into amber glass vials (to prevent photolytic degradation of the nitro group) and store at -80°C.

Step-by-Step Protocol: TR-FRET Coregulator Assay Integration
  • Protein Incubation: Dilute purified PPARγ Ligand-Binding Domain (LBD) to 2 nM in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT). Note: Keep DTT concentrations low to prevent competitive nucleophilic attack on the ligand before it reaches the target protein.

  • Ligand Addition: Add the compound to a final concentration of 10 µM (1:1000 dilution of stock). Incubate at 4°C for 24 hours to ensure complete covalent modification of Cys285 [1].

  • Coregulator Addition: Add Terbium-labeled anti-GST antibody and FITC-labeled NCoR1 corepressor peptide.

  • Readout: Measure the TR-FRET signal (Emission ratios at 520 nm / 495 nm) to quantify the repressive conformational shift.

G Ligand N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide (Covalent Modulator) Target PPARγ Ligand-Binding Domain (Cys285 Residue) Ligand->Target Binding Reaction Nucleophilic Aromatic Substitution (SNAr) / Covalent Adduct Target->Reaction Thiol Attack Conformation Repressive Conformational Shift (Helix 12 Occlusion) Reaction->Conformation Stabilization Corepressor NCoR1 Corepressor Recruitment Conformation->Corepressor Protein-Protein Interaction Outcome Transcriptional Repression of Target Genes Corepressor->Outcome Epigenetic Silencing

Mechanism of 2-chloro-5-nitrobenzamide derivatives via PPARγ Cys285 covalent modification.

Spill Response and Disposal Plan

Because of its environmental toxicity and chemical reactivity, N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide cannot be disposed of in standard biohazard or general chemical waste streams [4].

Immediate Spill Response (Solid Powder)
  • Isolate: Evacuate personnel from the immediate vicinity.

  • PPE Upgrade: Don a P100 respirator and heavy-duty nitrile gloves.

  • Containment: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp, inert absorbent pads (using water or a mild surfactant).

  • Collection: Carefully scoop the damp material using a non-sparking plastic spatula into a wide-mouth, sealable polyethylene container.

  • Decontamination: Wash the spill area with a 5% sodium bicarbonate solution to neutralize any residual reactive species, followed by soap and water.

Waste Disposal Logistics
  • Solid Waste: All contaminated consumables (pipette tips, gloves, weighing paper) must be placed in a designated solid hazardous waste bin lined with a double-ply polyethylene bag.

  • Liquid Waste: DMSO solutions containing the compound must be collected in a clearly labeled "Halogenated Organic Waste" carboy.

  • Labeling Compliance: Ensure waste manifests explicitly state: "Contains Halogenated Nitroaromatics and Dimethyl Sulfoxide." This alerts the waste management facility to the presence of both highly reactive electrophiles and penetrating solvents.

References

  • MacTavish, B. S., et al. (2026). "Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy." eLife. Available at: [Link]

  • MacTavish, B. S., et al. (2024). "Ligand efficacy shifts a nuclear receptor conformational ensemble between transcriptionally active and repressive states." bioRxiv. Available at:[Link]

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